Dihexyl phthalate
Description
Properties
IUPAC Name |
dihexyl benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-3-5-7-11-15-23-19(21)17-13-9-10-14-18(17)20(22)24-16-12-8-6-4-2/h9-10,13-14H,3-8,11-12,15-16H2,1-2H3 | |
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InChI Key |
KCXZNSGUUQJJTR-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC | |
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Molecular Formula |
C20H30O4 | |
| Record name | DI-N-HEXYL PHTHALATE | |
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DSSTOX Substance ID |
DTXSID6025068 | |
| Record name | Dihexyl phthalate | |
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Molecular Weight |
334.4 g/mol | |
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Physical Description |
Di-n-hexyl phthalate is a yellow-brown oily viscous liquid with a slight aromatic odor. Insoluble in water. (NTP, 1992), Clear oily liquid; [HSDB] Yellow-brown viscous liquid; [CAMEO] Clear colorless oily liquid; [MSDSonline], Yellow-brown oily viscous liquid with a slight aromatic odor. | |
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Boiling Point |
662 °F at 735 mmHg (NTP, 1992), 210 °C at 5 mm Hg, 662 °F at 735 mmHg | |
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| Record name | DIHEXYL PHTHALATE | |
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Flash Point |
350 °F (NTP, 1992), 381 °F; 193 °C /(method not specified)/, 350 °F | |
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Solubility |
Insoluble (NTP, 1992), Phthalate esters are soluble to various extents in many common organic solvents and oils, but have a relatively low solubility in water. /Phthalate esters/, In water, 0.05 mg/L at 25 °C | |
| Record name | DI-N-HEXYL PHTHALATE | |
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Density |
0.995 at 68 °F (NTP, 1992) - Less dense than water; will float, 1.010-1.016 at 20 °C/20 °C, 0.995 | |
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Vapor Density |
11.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 11.5 (Air = 1), 11.5 | |
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Vapor Pressure |
0.000014 [mmHg], 1.4X10-5 mm Hg at 25 °C | |
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Color/Form |
Clear, oily liuid | |
CAS No. |
84-75-3, 68515-50-4, 68610-82-2 | |
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| Record name | 1,2-Benzenedicarboxylic acid, 1,2-dihexyl ester | |
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Melting Point |
-72 °F (NTP, 1992), -58 °C, -72 °F | |
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Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
A Comprehensive Technical Guide on Dihexyl Phthalate: Chemical Properties and Structure
This technical guide provides an in-depth overview of the chemical properties and structure of this compound (DHP). The information is compiled and presented to support research, development, and safety assessment activities. All quantitative data are summarized in structured tables for ease of reference, and key processes are visualized using diagrams.
Chemical Identity and Structure
This compound, also known as di-n-hexyl phthalate (DnHP), is the diester of phthalic acid and n-hexanol. Structurally, it consists of a benzene-1,2-dicarboxylate core with two linear hexyl ester side chains. This structure is fundamental to its physical properties and its primary application as a plasticizer.
IUPAC Name: dihexyl benzene-1,2-dicarboxylate[1]
SMILES: CCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC[1]
InChI Key: KCXZNSGUUQJJTR-UHFFFAOYSA-N[1][2]
Molecular Structure Visualization
The logical relationship between the core components of this compound—phthalic anhydride and hexanol—is illustrated below.
Caption: Synthesis of this compound from its precursors.
Physicochemical Properties
This compound is typically a clear, colorless to yellow-brown, oily, and viscous liquid with a faint aromatic odor.[2][3][4] It is insoluble in water but soluble in organic solvents like chloroform and methanol.[2][5][6]
Summary of Quantitative Properties
The following tables summarize the key physical and chemical properties of this compound.
Table 1: Identifiers and Molecular Properties
| Property | Value | Source |
| CAS Number | 84-75-3 | [1][2][3][5][7] |
| EC Number | 201-559-5 | [1][3] |
| Molecular Formula | C₂₀H₃₀O₄ | [1][2][3][7] |
| Molecular Weight | 334.45 - 334.5 g/mol | [2][3][4][7] |
Table 2: Physical and Chemical Constants
| Property | Value | Conditions | Source |
| Melting Point | -58 °C (-72.4 °F) | [1][2][3][6][8] | |
| Boiling Point | 333 - 350 °C (631.4 - 662 °F) | [2][3][4][5][6] | |
| 185 - 187 °C | at 0.5 mmHg | [2][6] | |
| Density / Specific Gravity | 1.01 g/cm³ | at 20°C | [2][5][6] |
| 0.995 | at 20°C (68°F) | [4][8] | |
| Vapor Pressure | 1.4 x 10⁻⁵ mmHg | at 25°C | [1][9] |
| Vapor Density | 11.5 (Air = 1) | [4][8] | |
| Water Solubility | 0.05 - 0.24 mg/L | at 20-25°C | [1][2][3] |
| Refractive Index | 1.486 - 1.490 | at 20°C | [2][3][5] |
| Flash Point | 177 °C (350.6 °F) | [4][5] |
Experimental Protocols
Standardized methodologies are crucial for obtaining reliable physicochemical data. While the cited sources do not always detail the specific experimental protocols used, the determination of these properties typically follows internationally recognized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development) or ASTM International.
General Methodology Workflow
The general workflow for characterizing a chemical substance like this compound is outlined below.
Caption: General workflow for experimental characterization.
Example Protocol: Synthesis
This compound is commercially produced through the esterification of phthalic anhydride with excess n-hexanol.[3]
-
Reactants : Phthalic anhydride and n-hexanol.
-
Catalyst : An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is typically used.
-
Process :
-
The reactants and catalyst are combined in a reaction vessel.
-
The mixture is heated to drive the esterification reaction, which produces this compound and water as a byproduct.
-
The water is continuously removed to shift the equilibrium towards the product side.
-
After the reaction is complete, the excess alcohol is removed, and the crude product is purified, often through neutralization and distillation, to yield the final clear, oily liquid.
-
Biological Interactions and Signaling
This compound is classified as a priority pollutant and an endocrine disruptor.[10] Its biological effects are a significant area of research, particularly concerning reproductive toxicology.[1][10]
Endocrine Disruption Pathway
Phthalates, including DHP, are known to interfere with the endocrine system. They can exhibit anti-androgenic activity, meaning they can disrupt the normal function of male hormones like testosterone. This disruption can lead to adverse reproductive outcomes.[10] The mechanism often involves the downregulation of genes involved in steroidogenesis.
The diagram below illustrates a simplified, high-level overview of how an endocrine disruptor like DHP can interfere with hormonal signaling.
References
- 1. This compound | C20H30O4 | CID 6786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DI-N-HEXYL PHTHALATE | 84-75-3 [chemicalbook.com]
- 3. DI-N-HEXYL PHTHALATE - Ataman Kimya [atamanchemicals.com]
- 4. This compound | Occupational Safety and Health Administration [osha.gov]
- 5. This compound 84-75-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. DI-N-HEXYL PHTHALATE CAS#: 84-75-3 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. DI-N-HEXYL PHTHALATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Synthesis and Purification of Di-n-hexyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of Di-n-hexyl phthalate (DnHP). Di-n-hexyl phthalate is an organic compound, specifically a phthalate ester, primarily used as a plasticizer in the polymer industry to enhance the flexibility and durability of materials like polyvinyl chloride (PVC).[1] Its synthesis involves the esterification of phthalic anhydride with n-hexanol.[1][2]
Synthesis Pathway
The synthesis of Di-n-hexyl phthalate from phthalic anhydride and n-hexanol is a two-stage process.[3] The first stage is a rapid, non-catalytic reaction that forms the monoester, which occurs readily as the phthalic anhydride dissolves in n-hexanol.[3] The second stage is a slower, equilibrium-driven reaction that requires a catalyst to proceed to the final diester product, with the removal of water.[3]
The overall chemical reaction is as follows:
C₈H₄O₃ + 2C₆H₁₄O → C₂₀H₃₀O₄ + H₂O[2]
Experimental Protocol: Synthesis and Purification
This section details the laboratory-scale synthesis and purification of Di-n-hexyl phthalate based on established methodologies.[4]
Materials and Reagents
-
Phthalic anhydride
-
n-Hexanol
-
Catalyst (e.g., MIL-101(Cr)-SO₃H, [Cr₃O(BDC-SO₃-H)₂.₄(BDC-SO₃NH₃Bu)₀.₆]n, or sulfuric acid)[1][4]
-
Sodium carbonate (Na₂CO₃), 20% aqueous solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
n-Hexane
-
Silica gel for column chromatography
Synthesis Procedure
-
Reaction Setup : In a round-bottom flask equipped with a condenser, combine 4 mmol of phthalic anhydride and 20 mmol of n-hexanol.[4]
-
Catalyst Addition : Add 60 mg of the chosen catalyst (e.g., MIL-101(Cr)-SO₃H) to the flask.[4]
-
Reaction : Heat the mixture to reflux and maintain this condition for 5 hours.[4]
-
Cooling and Catalyst Removal : After the reaction period, allow the mixture to cool to room temperature. Separate the catalyst from the reaction mixture by filtration.[4]
-
Quenching and Extraction : Add 100 mL of a 20% aqueous sodium carbonate solution to the filtrate to neutralize any unreacted acidic components. Transfer the mixture to a separatory funnel and extract the organic phase twice with 50 mL portions of dichloromethane.[4]
-
Drying : Combine the organic layers and dry them over anhydrous sodium sulfate to remove residual water.[4]
-
Solvent Removal : Remove the dichloromethane solvent using a rotary evaporator to yield the crude product.
Purification Protocol
-
Chromatography Preparation : Prepare a silica gel column using a slurry packing method with n-hexane.
-
Sample Loading : Dissolve the crude Di-n-hexyl phthalate product in a minimal amount of the eluent and load it onto the column.
-
Elution : Elute the column with a mixture of ethyl acetate and n-hexane in a 1:15 (v:v) ratio.[4]
-
Fraction Collection : Collect the fractions containing the purified Di-n-hexyl phthalate. The progress of the separation can be monitored by thin-layer chromatography (TLC).
-
Final Product : Combine the pure fractions and remove the eluent using a rotary evaporator to obtain the final purified Di-n-hexyl phthalate. The yield is determined by the weight of the final product.[4]
Quantitative Data Summary
The following table summarizes the quantitative parameters for the synthesis of Di-n-hexyl phthalate as described in the protocol.
| Parameter | Value | Unit | Reference |
| Phthalic Anhydride | 4 | mmol | [4] |
| n-Hexanol | 20 | mmol | [4] |
| Reactant Molar Ratio (Anhydride:Alcohol) | 1:5 | - | [4] |
| Catalyst (MIL-101(Cr)-SO₃H) | 60 | mg | [4] |
| Reaction Time | 5 | hours | [4] |
| Reaction Condition | Reflux | - | [4] |
| Sodium Carbonate Wash | 100 | mL (20% aq. sol.) | [4] |
| Dichloromethane Extraction | 2 x 50 | mL | [4] |
| Column Chromatography Eluent Ratio (EtOAc:n-Hexane) | 1:15 | v:v | [4] |
| Reported Yield | 72.5 | % | [4] |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for the synthesis and purification of Di-n-hexyl phthalate.
References
Dihexyl Phthalate (CAS 84-75-3): A Comprehensive Physicochemical and Toxicological Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the physicochemical properties of Dihexyl Phthalate (CAS 84-75-3), alongside a review of established experimental protocols for their determination. Furthermore, it delves into the toxicological pathways associated with phthalates, offering a visual representation of a key signaling pathway implicated in their endocrine-disrupting effects.
Physicochemical Data of this compound
The following tables summarize the key physicochemical properties of this compound, a synthetic chemical commonly used as a plasticizer.
| Property | Value |
| Molecular Formula | C₂₀H₃₀O₄ |
| Molecular Weight | 334.45 g/mol |
| Appearance | Colorless to light yellow, oily liquid |
| Odor | Faint, characteristic odor |
| CAS Number | 84-75-3 |
| Melting Point | -58 °C |
| Boiling Point | 210 °C at 5 mmHg |
| Density | 1.011 g/cm³ at 20 °C |
| Vapor Pressure | 1.4 x 10⁻⁵ mmHg at 25 °C |
| Water Solubility | 0.05 mg/L at 25 °C |
| log Kow (Octanol-Water Partition Coefficient) | 6.3 |
Experimental Protocols for Physicochemical Property Determination
The following are detailed methodologies for determining the key physicochemical properties of organic compounds like this compound, based on internationally recognized OECD guidelines.
Boiling Point Determination (OECD Guideline 103)
The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure.
Principle: This method involves heating the liquid and observing the temperature at which boiling occurs. Several apparatus can be used, including an ebulliometer, a dynamic method apparatus, or a simple distillation setup.
Apparatus:
-
Heating bath (e.g., oil bath or heating mantle)
-
Boiling flask or test tube
-
Thermometer with appropriate range and accuracy
-
Capillary tube (sealed at one end)
-
Condenser (for distillation method)
Procedure (Siwoloboff Method):
-
A small amount of the this compound sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer and heated in a controlled manner in a heating bath.
-
As the temperature rises, air trapped in the capillary tube expands and escapes as a slow stream of bubbles.
-
Upon reaching the boiling point, the vapor pressure of the sample equals the external pressure, and a rapid and continuous stream of bubbles emerges from the capillary tube. The temperature at which this occurs is recorded as the boiling point.
-
The heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube is also noted as the boiling point.
Melting Point Determination (OECD Guideline 102)[1][2][3]
For substances that are solid at room temperature, the melting point is a key indicator of purity. Since this compound is a liquid at room temperature, this protocol would be applicable to its freezing point.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range.
Apparatus:
-
Capillary tube melting point apparatus
-
Thermometer
-
Sample holder (capillary tubes)
Procedure:
-
A small amount of the solidified this compound is introduced into a capillary tube, which is then sealed at one end.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded. This range is reported as the melting point.
Water Solubility Determination (OECD Guideline 105)[4][5]
Water solubility is a critical parameter for assessing the environmental fate and transport of a chemical.
Principle: This guideline describes two primary methods: the column elution method for substances with low solubility and the flask method for those with higher solubility. Given this compound's low water solubility, the column elution method is more appropriate.
Apparatus:
-
A column with a temperature-controlled jacket
-
A metering pump
-
A collection vessel for the eluate
-
An analytical instrument to determine the concentration of the substance in the eluate (e.g., HPLC, GC-MS)
Procedure (Column Elution Method):
-
A support material (e.g., glass beads or silica gel) is coated with an excess of this compound.
-
The coated support material is packed into a column.
-
Water is pumped through the column at a slow, constant flow rate.
-
Fractions of the eluate are collected at regular intervals.
-
The concentration of this compound in each fraction is determined using a suitable analytical method.
-
A plateau in the concentration of the eluate indicates that saturation has been reached. The mean of the concentrations in the plateau region is taken as the water solubility.
Vapor Pressure Determination (OECD Guideline 104)[6][7][8][9][10]
Vapor pressure is a measure of a substance's volatility and is important for assessing its potential for atmospheric transport.
Principle: This guideline provides several methods for determining vapor pressure, including the dynamic method, static method, and effusion method. The choice of method depends on the expected vapor pressure range.
Apparatus (Static Method):
-
A sample container connected to a pressure measuring device (manometer).
-
A thermostat to control the temperature of the sample.
-
A vacuum pump to degas the sample.
Procedure (Static Method):
-
A sample of this compound is placed in the sample container.
-
The sample is degassed by repeatedly freezing, evacuating, and thawing to remove dissolved gases.
-
The sample is brought to the desired temperature in the thermostat.
-
The pressure of the vapor in equilibrium with the liquid is measured using the manometer.
-
Measurements are repeated at several temperatures to establish the vapor pressure curve.
Octanol-Water Partition Coefficient (log Kow) Determination (OECD Guideline 117)[11][12][13][14][15]
The octanol-water partition coefficient is a key parameter in environmental science and toxicology, indicating a chemical's potential for bioaccumulation.
Principle: This method utilizes high-performance liquid chromatography (HPLC) to estimate the log Kow. A substance is passed through an HPLC column with a non-polar stationary phase. The retention time of the substance is correlated with its hydrophobicity and, consequently, its log Kow.
Apparatus:
-
High-performance liquid chromatograph (HPLC) with a pump, injector, and a suitable detector (e.g., UV-Vis).
-
A reversed-phase HPLC column (e.g., C18).
-
A data acquisition system.
Procedure:
-
A series of reference compounds with known log Kow values are injected into the HPLC system to create a calibration curve of retention time versus log Kow.
-
A solution of this compound is prepared in the mobile phase and injected into the HPLC.
-
The retention time of this compound is measured.
-
The log Kow of this compound is determined by interpolating its retention time on the calibration curve.
Toxicological Signaling Pathway
Phthalates, including this compound, are recognized as endocrine-disrupting chemicals. One of the key mechanisms of their toxicity involves the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in lipid metabolism and adipogenesis. The following diagram illustrates the logical workflow of an experimental approach to investigate the effect of this compound on PPARγ activation.
The In Vivo Odyssey of Dihexyl Phthalate: A Technical Guide to its Toxicokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current state of knowledge regarding the in vivo toxicokinetics and metabolism of dihexyl phthalate (DHP), with a specific focus on di-n-hexyl phthalate (DnHP). It is important to note that while the broader class of phthalates has been extensively studied, specific in vivo data for DnHP are notably limited. This document synthesizes the available information, drawing parallels with more thoroughly investigated phthalates like di(2-ethylhexyl) phthalate (DEHP) where appropriate, to present a cohesive understanding for the scientific community. All quantitative data are presented in structured tables, and experimental protocols are detailed to facilitate reproducibility and further research.
Toxicokinetics of Di-n-hexyl Phthalate (DnHP)
The toxicokinetics of a compound—its absorption, distribution, metabolism, and excretion (ADME)—are fundamental to understanding its potential biological effects. For DnHP, the complete in vivo toxicokinetic profile has not been fully elucidated. However, existing studies and knowledge of similar phthalates provide valuable insights.
Absorption
Limited data are available regarding the oral and inhalation absorption of DnHP. It is generally anticipated that, like other phthalates, DnHP is likely rapidly hydrolyzed to its monoester, mono-n-hexyl phthalate (MNHP), in the gastrointestinal tract and then absorbed.
Dermal absorption has been investigated in rats. In one study, approximately 18% of a radiolabeled dose of DnHP applied to the skin was excreted in the urine over a seven-day period, indicating that dermal penetration and systemic absorption occur[1][2].
Distribution
Following absorption, DnHP is expected to be distributed throughout the body. However, studies suggest that there is no significant systemic accumulation of DnHP in tissues[1][3]. In a dermal absorption study, no specific tissue was found to contain more than 0.6% of the applied dose[2].
Metabolism
The metabolism of DnHP is presumed to follow the general pathway for phthalate esters. This involves a two-step process:
-
Hydrolysis: The diester, DnHP, is first hydrolyzed by non-specific esterases, primarily in the gut and liver, to its monoester, mono-n-hexyl phthalate (MNHP), and n-hexanol.
-
Oxidation: The monoester, MNHP, can then undergo further metabolism through oxidation of the hexyl side chain. While the specific oxidative metabolites of MNHP have not been definitively identified in vivo, it is plausible that they would include hydroxylated and carboxylated derivatives, similar to the metabolic fate of other phthalates.
The liver is considered a primary target organ for the effects of high doses of DnHP[1][3].
Excretion
The primary route of excretion for absorbed DnHP and its metabolites is expected to be via the urine[1][3]. In a dermal absorption study in rats, urine was the major route of excretion for the absorbed radiolabeled compound[2].
Quantitative Toxicokinetic Data
The available quantitative data on the in vivo toxicokinetics of DnHP are sparse. The following table summarizes the key reported finding.
| Parameter | Species | Route of Administration | Dose | Value | Reference |
| Urinary Excretion | Rat (F344) | Dermal | Not Specified | ~18% of applied 14C dose excreted in urine within 7 days | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key in vivo experiments cited in this guide.
Dermal Absorption Study in Rats
-
Objective: To determine the extent of dermal absorption of DnHP.
-
Animal Model: Male F344 rats.
-
Test Substance: 14C-labeled Di-n-hexyl phthalate.
-
Procedure:
-
The hair on a designated area of the rats' skin was clipped.
-
The 14C-labeled DnHP was applied to the clipped skin.
-
Animals were housed individually in metabolism cages to allow for the separate collection of urine and feces.
-
Urine and feces were collected every 24 hours for a period of 7 days.
-
The amount of radioactivity (14C) in the collected urine and feces was quantified to determine the extent of excretion of the absorbed dose.
-
-
Reference: [2]
Dietary Toxicity Study in Rats
-
Objective: To investigate the effects of repeated dietary exposure to DnHP on the liver.
-
Animal Model: Rats.
-
Test Substance: Di-n-hexyl phthalate (DnHP).
-
Procedure:
-
Groups of rats were fed diets containing 20,000 ppm of DnHP.
-
Subgroups of animals were euthanized at 3, 10, and 21 days of the study.
-
Livers were collected and examined using histological, cytological, and biochemical methods to assess for any treatment-related changes.
-
-
Reference:
Visualizations: Pathways and Workflows
Putative Metabolic Pathway of Di-n-hexyl Phthalate (DnHP)
The following diagram illustrates the predicted metabolic pathway of DnHP, based on the known metabolism of other phthalate esters.
Caption: Putative metabolic pathway of Di-n-hexyl Phthalate (DnHP).
Experimental Workflow for a Dermal Absorption Study
This diagram outlines the key steps in a typical in vivo dermal absorption study.
Caption: Workflow for an in vivo dermal absorption study.
Conclusion and Future Directions
The in vivo toxicokinetics and metabolism of this compound, particularly di-n-hexyl phthalate, remain an area with significant data gaps. While it is reasonable to extrapolate its metabolic fate from more extensively studied phthalates, dedicated in vivo studies are necessary to definitively identify its metabolites and quantify its ADME parameters. Future research should focus on conducting oral and inhalation toxicokinetic studies to provide a more complete picture of its behavior in biological systems. Such data are essential for accurate risk assessment and for providing a more robust understanding of its potential effects on human health. This guide serves as a foundational resource, summarizing the current knowledge and highlighting the critical need for further investigation into the in vivo disposition of this widely used compound.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Long-term exposure to di(2-ethylhexyl) phthalate, diisononyl phthalate, and a mixture of phthalates alters estrous cyclicity and/or impairs gestational index and birth rate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The oral bioavailability of di-2-ethylhexyl phthalate (DEHP), di-isononyl phthalate (DiNP) and di-(isononyl)-cyclohexane-1,2-dicarboxylate (DINCH®) in house dust - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Environmental Fate and Transport of Dihexyl Phthalate in Soil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and transport of Dihexyl phthalate (DHP) in the soil matrix. DHP, a member of the phthalate ester family, is utilized as a plasticizer to enhance the flexibility and durability of various polymer products. Its potential for environmental release and subsequent persistence in soil ecosystems necessitates a thorough understanding of its behavior. This document synthesizes available scientific data on the physicochemical properties, degradation, sorption, and mobility of DHP in soil, offering detailed experimental protocols and visual representations of key processes to support research and risk assessment efforts.
Physicochemical Properties of this compound
The environmental behavior of this compound is fundamentally governed by its physicochemical properties. These characteristics influence its partitioning between soil, water, and air, as well as its susceptibility to degradation and transport mechanisms. A summary of key properties is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₃₀O₄ | [1] |
| Molecular Weight | 334.4 g/mol | [1] |
| Appearance | Yellow-brown oily viscous liquid | [1] |
| Melting Point | -58 °C | [2] |
| Boiling Point | 340-350 °C | [2] |
| Water Solubility | 0.05 mg/L | [3] |
| Vapor Pressure | 1.4 x 10⁻⁵ mm Hg | [3] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 6.9 | [3] |
Note: The high Log Kₒw value indicates a strong tendency for this compound to partition into organic matter, suggesting significant sorption to soil organic carbon and low mobility in aqueous phases. Its low vapor pressure suggests that volatilization from soil surfaces is not a primary transport pathway.
Environmental Fate and Transport Processes
The persistence and movement of this compound in soil are controlled by a combination of transport and transformation processes. These include sorption to soil particles, biotic and abiotic degradation, and leaching through the soil profile.
Sorption in Soil
Sorption, the process of a chemical binding to soil particles, is a critical factor in determining the mobility and bioavailability of this compound. Due to its hydrophobic nature, DHP is expected to strongly adsorb to soil organic matter.[4] The primary metric used to quantify this is the soil organic carbon-water partitioning coefficient (Koc).
| Parameter | Value | Soil/Sediment Type | Organic Carbon (%) | Reference |
| Koc (L/kg) | 5.26 x 10⁴ ± 4.54 x 10³ | Sediment | 0.15 - 1.88 | [5] |
A high Koc value, such as the one reported, indicates that this compound will be predominantly found in the sorbed state in soils with significant organic carbon content, thereby reducing its potential for leaching.[6]
Degradation in Soil
The breakdown of this compound in soil can occur through both biotic and abiotic pathways.
Biotic Degradation: Microbial degradation is considered the principal mechanism for the breakdown of phthalate esters in the environment.[7] Various bacteria and fungi possess the enzymatic machinery to hydrolyze the ester bonds of phthalates, initiating their degradation.[8] While specific studies on the half-life of DHP in soil are limited, data for the structurally similar Di(2-ethylhexyl) phthalate (DEHP) suggest that degradation rates can vary significantly depending on soil conditions and microbial populations. For DEHP, half-lives in soil can range from a few days to several months.[9][10] Inoculation with specific DEHP-degrading microorganisms has been shown to significantly accelerate its degradation, reducing the half-life by 32-48 days compared to uninoculated soil.[10]
Abiotic Degradation: Abiotic processes such as hydrolysis and photolysis are generally considered to be slow for phthalates under typical soil conditions.[11][12] The hydrolysis half-life of DEHP, for instance, can be on the order of decades in the absence of microbial activity.[13] Photolysis is generally limited to the soil surface where direct sunlight is available.
Transport in Soil
Leaching: The potential for this compound to move downward through the soil profile and reach groundwater is primarily controlled by its sorption characteristics. The high Koc value of DHP suggests that leaching is likely to be limited in soils with moderate to high organic matter content. However, in sandy soils with low organic carbon, the mobility of DHP may be higher.[4]
Runoff: Transport via surface runoff can occur if DHP is sorbed to soil particles that are eroded during rainfall events.
Experimental Protocols
Standardized methods are crucial for obtaining reliable and comparable data on the environmental fate of chemicals. The following sections outline the key experimental protocols for assessing the degradation and sorption of this compound in soil, based on internationally recognized guidelines.
Aerobic and Anaerobic Transformation in Soil (OECD 307)
This guideline is designed to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[2][14][15]
Objective: To determine the half-life (DT₅₀) of this compound in soil and identify major transformation products.
Methodology:
-
Soil Selection: Use a minimum of one soil type for pathway elucidation and at least three different soil types for rate determination, with varying pH, organic carbon content, and texture.[16]
-
Test Substance Application: Apply ¹⁴C-labeled this compound to fresh soil samples at a concentration relevant to expected environmental concentrations.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 °C) and moisture content (e.g., 40-60% of maximum water holding capacity). For anaerobic conditions, flood the soil and purge with an inert gas.
-
Sampling and Analysis: At appropriate time intervals, collect soil samples and extract the residues using a suitable solvent (e.g., acetonitrile, acetone/hexane). Analyze the extracts for the parent DHP and its transformation products using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: Plot the concentration of this compound over time to calculate the degradation rate and the DT₅₀ value. Identify and quantify major transformation products.
Adsorption-Desorption Using a Batch Equilibrium Method (OECD 106)
This guideline describes a method to determine the adsorption and desorption of a chemical on different soils, providing the soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc).[9][17][18]
Objective: To quantify the sorption of this compound to various soil types.
Methodology:
-
Soil and Solution Preparation: Use at least five different soil types with varying properties. Prepare a stock solution of this compound in a 0.01 M CaCl₂ solution.
-
Preliminary Test (Tier 1): Determine the optimal soil-to-solution ratio and equilibration time.
-
Adsorption Phase (Tier 2): Add a known volume of the DHP solution to a known mass of soil in a centrifuge tube. Agitate the suspension for the predetermined equilibration time.
-
Separation and Analysis: Centrifuge the suspension to separate the soil and aqueous phases. Analyze the concentration of DHP remaining in the aqueous phase using a suitable analytical method (e.g., GC-MS).
-
Calculation: Calculate the amount of DHP sorbed to the soil by the difference between the initial and equilibrium concentrations in the solution. Determine the Kd and Koc values.
-
Desorption Phase (optional): After the adsorption phase, replace a portion of the supernatant with a fresh CaCl₂ solution and re-equilibrate to determine the extent of desorption.
Microbial Degradation Pathway
The microbial degradation of phthalates generally proceeds through a series of enzymatic reactions. While a specific pathway for this compound is not extensively documented, the pathway for the closely related DEHP can be used as a model. The initial step involves the hydrolysis of the ester bonds by esterases or lipases, leading to the formation of monohexyl phthalate (MHP) and subsequently phthalic acid. Phthalic acid is then further metabolized through various intermediates before entering the central metabolic pathways of the microorganisms.
Analytical Methodology: GC-MS for this compound in Soil
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the quantification of phthalates in environmental matrices.
Sample Preparation:
-
Extraction: Soil samples are typically extracted using an organic solvent or a mixture of solvents. Common methods include Soxhlet extraction, ultrasonic extraction, or accelerated solvent extraction (ASE) with solvents like hexane, acetone, or dichloromethane.[19][20] A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can also be adapted for phthalate extraction from soil.[19]
-
Cleanup: The extract may require a cleanup step to remove interfering co-extractives. This can be achieved using solid-phase extraction (SPE) with cartridges such as silica gel or Florisil.
GC-MS Analysis:
-
Gas Chromatograph: An Agilent 7890A GC system or equivalent.
-
Column: A non-polar or semi-polar capillary column, such as a DB-5MS.
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Program: A temperature gradient is employed to separate the analytes, for example, starting at a lower temperature and ramping up to around 300 °C.
-
Mass Spectrometer: An Agilent 5975C GC/MSD or equivalent, operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Quantification: Quantification is performed using an internal standard method with a deuterated phthalate analog to correct for matrix effects and variations in extraction efficiency.
Conclusion
The environmental fate and transport of this compound in soil are complex processes influenced by its physicochemical properties and various environmental factors. Its high hydrophobicity leads to strong sorption to soil organic matter, which in turn limits its mobility and leaching potential. While microbial degradation is the primary pathway for its removal from the soil environment, the rate of this process can be highly variable. Abiotic degradation processes are generally slow.
This guide provides a foundational understanding for researchers and professionals involved in the environmental risk assessment of this compound. The outlined experimental protocols, based on OECD guidelines, offer a standardized approach for generating robust data on its degradation and sorption behavior. Further research is warranted to generate more specific quantitative data on the degradation kinetics and sorption coefficients of DHP in a wider range of soil types to refine environmental fate models and risk assessments.
References
- 1. researchgate.net [researchgate.net]
- 2. biotecnologiebt.it [biotecnologiebt.it]
- 3. iwaponline.com [iwaponline.com]
- 4. fses.oregonstate.edu [fses.oregonstate.edu]
- 5. Sediment sorption coefficient measurements for four phthalate esters: Experimental results and model theory [hero.epa.gov]
- 6. log KOC - ECETOC [ecetoc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Chemical leaching from polyethylene mulching films to soil in strawberry farming [frontiersin.org]
- 12. agilent.com [agilent.com]
- 13. iwaponline.com [iwaponline.com]
- 14. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 15. oecd.org [oecd.org]
- 16. smithers.com [smithers.com]
- 17. oecd.org [oecd.org]
- 18. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 19. researchgate.net [researchgate.net]
- 20. epa.gov [epa.gov]
Dihexyl Phthalate Degradation: A Technical Guide to Pathways and Metabolites
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the degradation pathways and associated metabolites of dihexyl phthalate. Synthesizing current scientific literature, this document details the microbial breakdown of this long-chain phthalate under both aerobic and anaerobic conditions, identifies key enzymatic players, and presents detailed analytical methodologies for monitoring its degradation. While much of the existing research focuses on the closely related di(2-ethylhexyl) phthalate (DEHP), this guide extrapolates and specifies findings relevant to this compound where possible, providing a foundational resource for researchers in environmental science and drug development.
Introduction to this compound and its Environmental Significance
This compound, a member of the phthalic acid ester (PAE) family, is utilized as a plasticizer to enhance the flexibility and durability of polymers. Its widespread use has led to its emergence as an environmental contaminant. Due to its chemical structure, this compound is not covalently bound to the polymer matrix, allowing it to leach into the environment, contaminating soil, water, and sediment. The persistence and potential endocrine-disrupting properties of long-chain phthalates like this compound necessitate a thorough understanding of their environmental fate and degradation mechanisms.
Microbial Degradation of this compound
The primary mechanism for the removal of this compound from the environment is microbial degradation. A diverse range of microorganisms, including bacteria and fungi, have demonstrated the ability to utilize phthalates as a source of carbon and energy. The degradation process can occur under both aerobic and anaerobic conditions, following distinct metabolic pathways.
Aerobic Degradation Pathway
Under aerobic conditions, the degradation of this compound is initiated by the enzymatic hydrolysis of the ester bonds. This process is typically carried out in a stepwise manner.
Step 1: Hydrolysis to Monohexyl Phthalate
The initial step involves the cleavage of one of the ester linkages by an esterase or lipase, resulting in the formation of monohexyl phthalate and hexanol.
Step 2: Hydrolysis to Phthalic Acid
Monohexyl phthalate is then further hydrolyzed by another esterase to yield phthalic acid and another molecule of hexanol.
Step 3: Aromatic Ring Cleavage
Phthalic acid, the central intermediate, undergoes dearomatization by a dioxygenase enzyme. This is a critical step that opens up the benzene ring for further metabolism. The pathway can proceed via two main routes, involving either 3,4-dioxygenase or 4,5-dioxygenase, leading to the formation of protocatechuic acid.
Step 4: Central Metabolism
Protocatechuic acid is then funneled into the tricarboxylic acid (TCA) cycle, where it is completely mineralized to carbon dioxide and water.
The hexanol released during hydrolysis is typically oxidized to hexanoic acid and subsequently enters the beta-oxidation pathway.
Anaerobic Degradation Pathway
In the absence of oxygen, the degradation of this compound proceeds through a different set of biochemical reactions. While less commonly studied than aerobic degradation, anaerobic pathways are crucial in environments such as sediments and wastewater sludge.
The initial hydrolysis steps to monohexyl phthalate and then to phthalic acid are similar to the aerobic pathway. However, the subsequent breakdown of phthalic acid occurs via a reductive pathway. Phthalic acid is first converted to phthaloyl-CoA, which is then decarboxylated to benzoyl-CoA. Benzoyl-CoA is a key intermediate in the anaerobic degradation of many aromatic compounds and is further metabolized through various reductive pathways before entering central metabolism. Studies on river sediment have indicated an average anaerobic biodegradation half-life of 24.1 days for this compound[1].
Key Metabolites of this compound Degradation
The degradation of this compound produces a series of intermediate metabolites. The identification and quantification of these metabolites are essential for elucidating the degradation pathway and assessing the completeness of the process.
Primary Metabolites:
-
Monohexyl phthalate (MHP): The initial product of hydrolysis.
-
Phthalic acid (PA): The central aromatic intermediate.
-
Hexanol: Released from the hydrolysis of the ester bonds.
Secondary Metabolites:
-
Protocatechuic acid: A key intermediate formed from the dearomatization of phthalic acid in aerobic pathways.
-
Hexanoic acid: Formed from the oxidation of hexanol.
The following table summarizes the key metabolites and their roles in the degradation process.
| Metabolite | Chemical Formula | Role in Degradation Pathway |
| This compound | C20H30O4 | Parent Compound |
| Monohexyl Phthalate | C14H18O4 | Primary Hydrolysis Product |
| Phthalic Acid | C8H6O4 | Central Aromatic Intermediate |
| Hexanol | C6H14O | Byproduct of Hydrolysis |
| Protocatechuic Acid | C7H6O4 | Intermediate of Aromatic Ring Cleavage (Aerobic) |
| Benzoyl-CoA | C11H10O3S-CoA | Key Intermediate in Anaerobic Degradation |
Enzymology of this compound Degradation
The biodegradation of this compound is mediated by a consortium of enzymes produced by various microorganisms.
-
Esterases/Lipases: These enzymes are responsible for the initial hydrolysis of the ester bonds of this compound and monohexyl phthalate. They exhibit broad substrate specificity and are crucial for initiating the degradation cascade.
-
Phthalate Dioxygenases: These are key enzymes in the aerobic degradation pathway that catalyze the dihydroxylation and subsequent cleavage of the phthalic acid ring. There are two main types: 3,4-dioxygenases and 4,5-dioxygenases.
-
Phthaloyl-CoA Synthetase and Decarboxylase: In the anaerobic pathway, these enzymes are responsible for the conversion of phthalic acid to benzoyl-CoA.
Microbial Strains Involved in Degradation
A variety of bacterial and fungal genera have been identified as being capable of degrading phthalates, including long-chain phthalates similar to this compound. While specific studies on this compound are limited, it is likely that strains from the following genera are involved in its degradation:
-
Bacteria: Pseudomonas, Rhodococcus, Bacillus, Gordonia, Arthrobacter, and Mycobacterium.
-
Fungi: Aspergillus, Fusarium, and Penicillium. Fungi, such as Fusarium oxysporum, have been shown to degrade various phthalates including dipentyl- and di-hexyl-phthalate[2].
Quantitative Data on this compound Degradation
Quantitative data on the degradation of this compound is crucial for assessing the efficiency of bioremediation processes. The following table summarizes available data from the literature. It is important to note that much of the detailed quantitative data comes from studies on the closely related DEHP, which serves as a proxy for long-chain phthalate degradation.
| Microorganism/System | Initial Concentration | Degradation Rate/Half-life | Conditions | Reference |
| River Sediment | Not specified | Average anaerobic half-life of 24.1 days | Anaerobic | [1] |
| Rhodococcus pyridinovorans DNHP-S2 | 500 mg/L (DEHP) | 99.75% degradation in 72h | 35°C, Aerobic | [3] |
| Rhodococcus pyridinovorans DNHP-S2 | 500 mg/L (DEHP) | 52.47% degradation in 72h | 10°C, Aerobic | [3] |
| Enterobacter spp. YC-IL1 | 100 mg/L (DEHP) | 100% degradation in 7 days | 30°C, pH 7.0, Aerobic | [4] |
| River Sediment | Not specified | Anaerobic degradation rate constant of 0.027 per day (DEHP) | 30°C, pH 7.0, Anaerobic | [1] |
Experimental Protocols
Accurate monitoring of this compound and its metabolites requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.
Sample Preparation and Extraction
Solid Samples (Soil, Sediment):
-
Homogenize the sample to ensure uniformity.
-
Perform a solvent extraction using a suitable organic solvent such as a mixture of acetone and hexane.
-
Concentrate the extract using a rotary evaporator.
-
The extract may require a clean-up step using solid-phase extraction (SPE) to remove interfering compounds.
Liquid Samples (Water, Culture Media):
-
Perform a liquid-liquid extraction using a non-polar solvent like n-hexane or dichloromethane.
-
Separate the organic layer and concentrate it.
-
Alternatively, use solid-phase extraction (SPE) with a C18 cartridge to concentrate the analytes from the aqueous phase.
GC-MS Analysis Protocol
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like this compound and its metabolites.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms, is typically used.
-
Injector: Splitless injection is preferred for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might start at a lower temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure elution of all compounds.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) is the standard ionization mode.
-
Scan Mode: Full scan mode is used for the identification of unknown metabolites, while selected ion monitoring (SIM) mode is used for the quantification of known target compounds, offering higher sensitivity.
-
HPLC Analysis Protocol
HPLC is suitable for the analysis of less volatile and more polar metabolites like phthalic acid.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detector: A UV detector set at a wavelength around 230-254 nm is often used for phthalates. A diode array detector (DAD) can provide spectral information for peak identification.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Visualization of Degradation Pathways and Workflows
To provide a clearer understanding of the complex processes involved in this compound degradation, the following diagrams have been generated using Graphviz.
Conclusion
The microbial degradation of this compound is a critical process for its removal from contaminated environments. This guide has outlined the primary aerobic and anaerobic degradation pathways, identifying key intermediates and the enzymes responsible for their transformation. While significant research has been conducted on the broader class of phthalates, particularly DEHP, further studies focusing specifically on this compound are needed to fully elucidate its unique degradation kinetics and microbial players. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers investigating the environmental fate of this important plasticizer and for professionals in drug development concerned with the metabolic pathways of ester-containing compounds.
References
- 1. Anaerobic degradation of diethyl phthalate, di-n-butyl phthalate, and di-(2-ethylhexyl) phthalate from river sediment in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodegradation pathway of di-(2-ethylhexyl) phthalate by a novel Rhodococcus pyridinivorans XB and its bioaugmentation for remediation of DEHP contaminated soil [inis.iaea.org]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradation of Di (2-Ethylhexyl) Phthalate by a novel Enterobacter spp. Strain YC-IL1 Isolated from Polluted Soil, Mila, Algeria - PMC [pmc.ncbi.nlm.nih.gov]
Mechanisms of Dihexyl Phthalate-Induced Reproductive Toxicity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihexyl phthalate (DHP), a plasticizer utilized in various consumer products, has emerged as a significant environmental contaminant with profound implications for reproductive health. This technical guide provides a comprehensive overview of the core mechanisms underlying DHP-induced reproductive toxicity. By synthesizing current research, this document details the impact of DHP on both male and female reproductive systems, focusing on the disruption of steroidogenesis, induction of oxidative stress, and initiation of apoptosis in gonadal cells. This guide presents quantitative data in structured tables for comparative analysis, outlines detailed experimental protocols for key assays, and employs Graphviz diagrams to visualize critical signaling pathways and experimental workflows. The intended audience includes researchers, scientists, and drug development professionals seeking a thorough understanding of the toxicological profile of DHP to inform future research and risk assessment strategies.
Introduction
Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers. Di-n-hexyl phthalate (DNHP), a member of the phthalate family, is utilized in the production of polyvinyl chloride (PVC) plastics, food packaging, and various consumer goods. The non-covalent bonding of DHP to these materials facilitates its leaching into the environment, leading to widespread human exposure through ingestion, inhalation, and dermal contact. Growing evidence from toxicological studies has categorized DHP as an endocrine-disrupting chemical (EDC) with significant adverse effects on the reproductive system. This guide delineates the molecular and cellular mechanisms through which DHP imparts its reproductive toxicity.
Male Reproductive Toxicity
The male reproductive system is a primary target of DHP toxicity. The principal mechanisms include the disruption of androgen synthesis, impairment of Leydig and Sertoli cell function, and induction of testicular damage.
Disruption of Steroidogenesis
DHP and its primary metabolite, mono-n-hexyl phthalate (MHP), are potent inhibitors of testosterone biosynthesis in the fetal testes. This anti-androgenic activity is a cornerstone of DHP's reproductive toxicity.
In utero exposure to DNHP has been shown to dose-dependently suppress the expression of several key genes essential for cholesterol transport and steroid synthesis in fetal rat testes. This includes:
-
Scavenger Receptor Class B Type 1 (SR-B1): Facilitates the uptake of cholesterol into steroidogenic cells.
-
Steroidogenic Acute Regulatory Protein (StAR): Mediates the rate-limiting step of steroidogenesis, the transfer of cholesterol from the outer to the inner mitochondrial membrane.
-
P450 Side-Chain Cleavage (P450scc): Converts cholesterol to pregnenolone.
-
3β-Hydroxysteroid Dehydrogenase (3β-HSD): Involved in the conversion of pregnenolone to progesterone.
-
17α-Hydroxylase/17,20-Lyase (P450c17): Catalyzes the conversion of progesterone to androstenedione, a testosterone precursor.
The downregulation of these genes leads to a significant reduction in fetal testosterone production[1].
Leydig cells, the primary site of testosterone production in the testes, are a key target of DHP. Exposure to DNHP during puberty in male rats has been shown to cause Leydig cell hyperplasia, an increase in the number of Leydig cells. Paradoxically, while low doses of DNHP may initially increase serum testosterone levels, higher doses lead to a decrease. This is accompanied by the downregulation of key functional genes in Leydig cells, including the Luteinizing Hormone/Choriogonadotropin Receptor (Lhcgr), Hsd3b1, Hsd17b3, and Hsd11b1 at high concentrations[2].
Oxidative Stress and Apoptosis
While direct studies on DHP-induced oxidative stress are limited, the broader class of phthalates, including the well-studied Di(2-ethylhexyl) phthalate (DEHP), are known to induce oxidative stress in testicular tissues. This is characterized by an increase in reactive oxygen species (ROS) and a decrease in antioxidant defenses, leading to lipid peroxidation and cellular damage. Oxidative stress is a key initiator of apoptosis, or programmed cell death, in testicular cells.
Phthalate exposure has been demonstrated to induce apoptosis in both germ cells and Sertoli cells. This process is often mediated by the activation of caspase cascades and alterations in the expression of Bcl-2 family proteins, which are critical regulators of apoptosis[3][4][5].
Sertoli Cell Dysfunction
Sertoli cells are essential for providing structural and nutritional support to developing germ cells within the seminiferous tubules. Phthalate exposure can lead to Sertoli cell injury, characterized by cytoplasmic vacuolization and disruption of the intricate Sertoli-germ cell interactions. This damage compromises the integrity of the blood-testis barrier and can lead to germ cell detachment and sloughing, ultimately impairing spermatogenesis[6][7].
Female Reproductive Toxicity
The female reproductive system is also susceptible to the toxic effects of DHP and other phthalates. The primary mechanisms involve disruption of ovarian steroidogenesis, altered folliculogenesis, and adverse effects on the estrous cycle.
Disruption of Ovarian Steroidogenesis
Similar to its effects in males, the active metabolites of phthalates can inhibit the production of key female sex hormones in the ovaries. Specifically, they have been shown to decrease the expression of aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens. This leads to reduced estradiol levels[8][9].
Altered Folliculogenesis and Ovulation
Phthalate exposure can disrupt the normal development of ovarian follicles. Studies have shown that exposure to phthalates can lead to a decrease in the number of healthy follicles and an increase in atretic (degenerating) follicles. This can ultimately lead to a premature depletion of the ovarian reserve. Furthermore, the hormonal disruptions caused by phthalates can interfere with the ovulatory process, leading to anovulation and irregular estrous cycles[8][10].
Signaling Pathways Implicated in DHP Toxicity
Several key signaling pathways are dysregulated following DHP exposure, contributing to its reproductive toxicity.
Peroxisome Proliferator-Activated Receptors (PPARs)
Phthalate metabolites are known to activate PPARs, a family of nuclear receptors that play a role in lipid metabolism and inflammation. In the ovary, activation of PPARs is hypothesized to be a key mechanism through which phthalates suppress aromatase expression, leading to decreased estradiol production[3][8].
Extracellular Signal-Regulated Kinase (ERK) 1/2 and Glycogen Synthase Kinase 3 Beta (GSK-3β) Pathways
In pubertal male rats, DNHP exposure has been shown to elevate the phosphorylation of ERK1/2 and GSK-3β at lower doses. These pathways are involved in cell proliferation and survival, and their activation may contribute to the observed Leydig cell hyperplasia[2].
Quantitative Data on DHP-Induced Reproductive Toxicity
The following tables summarize the quantitative effects of Di-n-hexyl phthalate (DNHP) on key reproductive endpoints as reported in the scientific literature.
Table 1: Effects of In Utero DNHP Exposure on Fetal Rat Testicular Testosterone Production and Gene Expression
| Endpoint | Dose (mg/kg/day) | Effect | Reference |
| Testosterone Production | 20 | Lowest-Observed-Effect-Level (LOEL) for reduction | [1] |
| 5 | No-Observed-Effect-Level (NOEL) | [1] | |
| Gene Expression | |||
| SR-B1 | 20 | Significant downregulation | [1] |
| StAR | 20 | Significant downregulation | [1] |
| P450scc | 20 | Significant downregulation | [1] |
| 3βHSD | 20 | Significant downregulation | [1] |
| P450c17 | 20 | Significant downregulation | [1] |
Table 2: Effects of DNHP Exposure During Puberty on Male Rat Reproductive Parameters
| Endpoint | Dose (mg/kg/day) | Effect | Reference |
| Serum Testosterone | 10 | Significantly increased | [2] |
| 1000 | Significantly decreased | [2] | |
| Serum Luteinizing Hormone (LH) | 1000 | Significantly increased | [2] |
| Leydig Cell Number | 10, 100, 1000 | Significantly increased at all doses | [2] |
| Leydig Cell Gene Expression | |||
| Lhcgr | 1000 | Downregulated | [2] |
| Hsd3b1 | 1000 | Downregulated | [2] |
| Hsd17b3 | 1000 | Downregulated | [2] |
| Hsd11b1 | 1000 | Downregulated | [2] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to assess the reproductive toxicity of phthalates. These can be adapted for studies specifically investigating this compound.
In Utero Exposure and Fetal Testis Assessment
-
Animal Model: Time-mated pregnant Sprague-Dawley rats.
-
Dosing: Administer DHP dissolved in a vehicle (e.g., corn oil) by oral gavage daily from gestational day (GD) 14 to 18, a critical window for male reproductive development. A control group receives the vehicle only.
-
Tissue Collection: On GD 19 or 20, euthanize the dams and collect the male fetuses. Excise the fetal testes.
-
Ex Vivo Testosterone Production Assay:
-
Culture individual or pooled fetal testes in a suitable medium (e.g., DMEM/F12) for a defined period (e.g., 24-72 hours).
-
Collect the culture medium at specified time points.
-
Measure testosterone concentrations in the medium using a validated method such as Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Gene Expression Analysis (Quantitative Real-Time PCR):
-
Isolate total RNA from fetal testes using a standard protocol (e.g., TRIzol reagent).
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
Perform quantitative real-time PCR (qPCR) using specific primers for target genes (e.g., StAR, Cyp11a1, Cyp17a1, Hsd3b1) and a reference gene (e.g., Gapdh, Actb).
-
Analyze the relative gene expression using the ΔΔCt method.
-
Assessment of Testicular Toxicity in Adult Animals
-
Animal Model: Adult male Sprague-Dawley rats.
-
Dosing: Administer DHP by oral gavage daily for a specified duration (e.g., 28 days).
-
Endpoint Analysis:
-
Hormone Analysis: Collect blood samples via cardiac puncture at the end of the study. Separate the serum and measure testosterone and LH levels using ELISA or RIA.
-
Histopathology: Euthanize the animals and collect the testes. Fix the tissues in Bouin's solution or 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine for morphological changes, such as seminiferous tubule atrophy, germ cell loss, and Leydig cell hyperplasia.
-
Sperm Analysis: Collect sperm from the cauda epididymis to assess sperm count, motility, and morphology.
-
Apoptosis Detection (TUNEL Assay): Use the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on testicular tissue sections to detect and quantify apoptotic cells.
-
In Vitro Assessment of Steroidogenesis in Leydig Cells
-
Cell Model: Primary Leydig cells isolated from rat testes or a suitable Leydig cell line (e.g., MA-10, TM3).
-
Treatment: Culture the cells and expose them to various concentrations of DHP or its metabolite, MHP, for a defined period (e.g., 24 hours).
-
Steroidogenesis Assay:
-
After exposure, stimulate the cells with a luteinizing hormone analog, such as human chorionic gonadotropin (hCG).
-
Collect the culture medium and measure the concentration of testosterone (for primary cells) or progesterone (for MA-10 cells) using ELISA or RIA.
-
-
Cell Viability Assay: Assess cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) leakage assay to distinguish between specific effects on steroidogenesis and general cytotoxicity.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key mechanisms and experimental processes described in this guide.
Caption: DHP's impact on male reproductive health.
Caption: DHP's effects on the female reproductive system.
Caption: Workflow for assessing DHP male reproductive toxicity.
Conclusion and Future Directions
This compound poses a significant threat to reproductive health through a multi-faceted mechanism of action. In males, DHP disrupts testosterone synthesis by downregulating key steroidogenic genes, impairs Leydig and Sertoli cell function, and induces testicular apoptosis. In females, it alters ovarian steroidogenesis, disrupts folliculogenesis, and can lead to anovulation. Key signaling pathways, including PPARs and ERK1/2, are implicated in mediating these toxic effects.
While the understanding of DHP's reproductive toxicity is growing, several knowledge gaps remain. Future research should focus on:
-
Delineating the specific role of oxidative stress in DHP-induced testicular and ovarian damage.
-
Identifying the full spectrum of signaling pathways dysregulated by DHP in both male and female reproductive tissues.
-
Investigating the potential for transgenerational epigenetic effects of DHP exposure.
-
Conducting further dose-response studies , particularly at low, environmentally relevant exposure levels, to better inform human health risk assessments.
A more comprehensive understanding of the mechanisms of DHP-induced reproductive toxicity is crucial for the development of effective strategies to mitigate its adverse health impacts and to guide regulatory policies concerning the use of this and other phthalate plasticizers.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Di-n-hexyl phthalate causes Leydig cell hyperplasia in rats during puberty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Di(2-ethylhexyl) phthalate induces apoptosis through peroxisome proliferators-activated receptor-gamma and ERK 1/2 activation in testis of Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of oxidative stress in germ cell apoptosis induced by di(2-ethylhexyl)phthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Di-(2-ethylhexyl) phthalate Induces Apoptosis of GC-2spd Cells via TR4/Bcl-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicity Assessment - Phthalates and Cumulative Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Aspects of the testicular toxicity of phthalate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of phthalate ester toxicity in the female reproductive system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of phthalate ester toxicity in the female reproductive system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
In Vitro Cytotoxicity of Dihexyl Phthalate: A Technical Guide
Disclaimer: While the topic of interest is Dihexyl Phthalate (DHP), the vast majority of in vitro cytotoxicity research has been conducted on the closely related and widely used compound, Di(2-ethylhexyl) phthalate (DEHP). Due to the limited availability of in-depth, quantitative in vitro data specifically for DHP, this guide will focus on the extensive research available for DEHP as a representative phthalate ester to illustrate the relevant cytotoxic mechanisms and experimental methodologies. This approach provides a robust framework for understanding the potential in vitro effects of DHP.
Introduction
Phthalates are a class of synthetic chemicals primarily used as plasticizers to increase the flexibility, durability, and transparency of plastics, particularly polyvinyl chloride (PVC). Di(2-ethylhexyl) phthalate (DEHP) is one of the most common phthalates and has been the subject of extensive toxicological research due to its widespread presence in consumer products and the environment. In vitro studies are crucial for elucidating the cellular and molecular mechanisms underlying the cytotoxic effects of DEHP, providing valuable data for risk assessment and the development of safer alternatives. This technical guide summarizes key findings from in vitro studies on DEHP cytotoxicity, with a focus on quantitative data, experimental protocols, and the signaling pathways involved.
Quantitative Cytotoxicity Data
The cytotoxic effects of DEHP have been evaluated across a variety of cell lines, demonstrating a dose- and time-dependent reduction in cell viability. The following tables summarize quantitative data from several key studies.
Table 1: Effect of DEHP on Cell Viability (MTT Assay)
| Cell Line | Concentration (µM) | Exposure Time (h) | Cell Viability (%) | Reference |
| INS-1 (rat insulinoma) | 25 | 24 | 64.2 | [1] |
| 125 | 24 | 43.3 | [1] | |
| 625 | 24 | 35.1 | [1] | |
| GC-2spd (mouse spermatocyte) | 50 | 24 | Not specified, but decreased | [2] |
| 100 | 24 | Significantly decreased | [2] | |
| 200 | 24 | Significantly decreased | [2] | |
| HEK-293 (human embryonic kidney) | Not specified | Not specified | Dose-dependent decrease | [3] |
| CHO-K1 (Chinese hamster ovary) | Not specified | Not specified | Significant decrease (P<0.05) | [4] |
| Human Leiomyoma Cells | >1.5 | 48 | Significantly decreased | [5] |
Table 2: Induction of Apoptosis by DEHP
| Cell Line | Concentration (µM) | Exposure Time (h) | Apoptotic Rate (% of Control) | Method | Reference |
| GC-2spd | 100 | 24 | Significantly increased | Annexin V/PI Staining | [2] |
| 200 | 24 | Significantly increased | Annexin V/PI Staining | [2] | |
| Human Leiomyoma Cells | 0.01 | 48 | Significantly lower | TUNEL Assay | [5] |
| 1 | 48 | Significantly lower | TUNEL Assay | [5] |
Table 3: Oxidative Stress Markers Induced by DEHP
| Cell Line | Concentration (µM) | Exposure Time (h) | Marker | Effect | Reference |
| GC-2spd | 200 | 24 | SOD activity | Significantly declined | [2] |
| 50 | 24 | GSH-Px activity | Remarkable decrease | [2] | |
| 100 | 24 | GSH-Px activity | Remarkable decrease | [2] | |
| INS-1 | 25, 125, 625 | Not specified | ROS generation | Significantly increased | [1] |
| Human Endometrial Stromal Cells | 10, 100, 1000 pmol | Not specified | ROS generation | Increased | [6] |
| SOD, GPX, CAT expression | Decreased | [6] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of in vitro cytotoxicity studies. The following are protocols for key experiments commonly used to assess the effects of DEHP.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere for 24 hours in a CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of DEHP (e.g., 25, 125, 625 µM) and a vehicle control (e.g., DMSO) for the desired exposure time (e.g., 24 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (0.5 mg/mL in phosphate-buffered saline) to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with DEHP at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.
Measurement of Reactive Oxygen Species (ROS)
The generation of intracellular ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Protocol:
-
Cell Treatment: Expose cells to DEHP for the specified time.
-
Probe Loading: Incubate the cells with DCFH-DA (e.g., 10 µM) in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The intensity of dichlorofluorescein (DCF) fluorescence is proportional to the amount of intracellular ROS.
Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Treatment: Culture cells in a 96-well plate and treat with different concentrations of DEHP. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After treatment, centrifuge the plate and carefully transfer the cell-free supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for up to 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.
Signaling Pathways and Visualizations
In vitro studies have identified several key signaling pathways that are modulated by DEHP, leading to cytotoxicity.
Oxidative Stress and the Nrf-2/HO-1 Pathway
DEHP has been shown to induce oxidative stress by increasing the production of ROS and altering the activity of antioxidant enzymes.[3] One of the key cellular defense mechanisms against oxidative stress is the Nrf-2/HO-1 pathway. However, some studies indicate that DEHP treatment can lead to a decrease in the expression of both Nrf-2 and its downstream target, heme oxygenase-1 (HO-1), thereby impairing the cell's ability to counteract oxidative damage.[3]
Caption: DEHP-induced oxidative stress and inhibition of the Nrf-2/HO-1 pathway.
Mitochondrial Apoptosis Pathway
DEHP can induce apoptosis through the intrinsic mitochondrial pathway. This is characterized by a loss of mitochondrial membrane potential, the release of cytochrome c from the mitochondria into the cytosol, and the subsequent activation of caspase-9 and caspase-3.[2]
References
- 1. Di(2-ethylhexyl) phthalate-induced apoptosis in rat INS-1 cells is dependent on activation of endoplasmic reticulum stress and suppression of antioxidant protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Di(2-Ethylhexyl) Phthalate Induces Apoptosis Through Mitochondrial Pathway in GC-2spd Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Di (2-ethylhexyl) phthalate induces cytotoxicity in HEK-293 cell line, implication of the Nrf-2/HO-1 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. View of The Cytotoxic and genotoxic effects of di-isononyl phthalate and di-(2-ethylhexyl) phthalate: An in vitro and in vivo approach on toxicological assessment [editorial.uni-plovdiv.bg]
- 5. Analysis of the in vitro effects of di-(2-ethylhexyl) phthalate exposure on human uterine leiomyoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Di-(2-ethylhexyl)-phthalate induces oxidative stress in human endometrial stromal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Dihexyl Phthalate in Water Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexyl phthalate (DHP) is a plasticizer used in the manufacturing of various consumer products. Due to its potential for environmental contamination and adverse health effects, sensitive and reliable analytical methods for its detection in water sources are crucial. These application notes provide detailed protocols for the determination of DHP in water samples using Solid-Phase Extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Quantitative Data Summary
The following tables summarize the performance characteristics of the analytical methods described.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Parameter | Value | Matrix | Method | Reference |
| Method Detection Limit (MDL) | 0.01 µg/L | Drinking Water | GC-MS (EI-SIM) | |
| Limit of Quantification (LOQ) | 0.013–0.376 µg/L | Pond Water | UHPLC-MS/MS | |
| Recovery | 70-127% | Wastewater, Runoff, Pond Water | UHPLC-MS/MS | |
| Relative Standard Deviation (RSD) | <14% | Wastewater, Runoff, Pond Water | UHPLC-MS/MS |
Table 2: High-Performance Liquid Chromatography (HPLC-UV) Performance Data
| Parameter | Value | Matrix | Method | Reference |
| Limit of Detection (LOD) | 0.003 µg/mL | Bottled Water | SPE-HPLC-PDA | |
| Limit of Quantification (LOQ) | 0.01 µg/mL | Bottled Water | SPE-HPLC-PDA | |
| Recovery | 93.3% to 102.3 % | River and Lake Water | MISPE-HPLC | |
| Relative Standard Deviation (RSD) | <5.2% | River and Lake Water | MISPE-HPLC |
Experimental Protocols
Sample Collection and Preservation
Proper sample collection and preservation are critical to avoid contamination and ensure the integrity of the analysis.
-
Containers: Collect samples in 1-liter amber glass bottles with polytetrafluoroethylene (PTFE)-lined screw caps. Do not pre-rinse the bottles with the sample.
-
Dechlorination: If the water sample contains residual chlorine, add 80 mg of sodium thiosulfate per liter of sample to the bottle before collection.
-
Storage: Immediately after collection, cool the samples to 4°C and store them away from light.
-
Holding Time: Samples should be extracted within 7 days of collection, and the extracts should be analyzed within 40 days of extraction.
Solid-Phase Extraction (SPE) Protocol
SPE is a common technique for the extraction and pre-concentration of phthalates from water samples.
-
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Milli-Q water or equivalent
-
-
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 10 mL of ethyl acetate followed by 10 mL of methanol through the cartridge under low vacuum. Do not allow the cartridge to go dry.
-
Cartridge Equilibration: Equilibrate the cartridge by passing 10 mL of Milli-Q water through it.
-
Sample Loading: Pass the 1-liter water sample through the conditioned and equilibrated SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Washing: After the entire sample has passed through, wash the cartridge with 10 mL of Milli-Q water to remove any polar impurities.
-
Cartridge Drying: Dry the cartridge under a full vacuum for at least 20 minutes to remove residual water.
-
Elution: Elute the retained DHP from the cartridge with two 5 mL aliquots of ethyl acetate into a collection vial.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS or HPLC-UV analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS provides high sensitivity and selectivity for the identification and quantification of DHP.
-
Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program: Initial
-
Application Note: Determination of Dihexyl Phthalate by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and quantification of dihexyl phthalate (DHP) in various matrices using gas chromatography-mass spectrometry (GC-MS). Phthalates are a class of chemical compounds commonly used as plasticizers that can leach into the environment and consumables, necessitating sensitive and reliable analytical methods for their detection. This document outlines the necessary reagents, instrumentation, sample preparation, and analytical conditions for the successful analysis of this compound.
Introduction
This compound, a diester of phthalic acid, is utilized as a plasticizer to enhance the flexibility and durability of polymers.[1] Its potential for migration from plastic materials into food, beverages, and other consumer products has raised health concerns, leading to regulatory scrutiny.[1][2] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely adopted technique for the separation, identification, and quantification of phthalates due to its high sensitivity and selectivity.[1][3] This protocol details a robust GC-MS method for the analysis of this compound.
Experimental Protocol
Reagents and Standards
-
Solvents: HPLC-grade or pesticide-grade n-hexane, dichloromethane, methanol, and ethyl acetate. It is crucial to use high-purity solvents to avoid phthalate contamination from laboratory materials.[4][5]
-
This compound Standard: Analytical grade this compound (CAS 84-75-3) for the preparation of stock and working standards.
-
Internal Standard (IS): Benzyl benzoate or a deuterated phthalate standard (e.g., diethyl phthalate-d4) can be used to improve quantitative accuracy.[1][6]
-
Standard Solutions: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like hexane or dichloromethane.[1] Create a series of working standard solutions by serial dilution of the stock solution to generate a calibration curve (e.g., 0.05 to 5 µg/mL).[7]
Sample Preparation
The choice of sample preparation method depends on the sample matrix. All glassware should be meticulously cleaned to prevent background contamination.[1]
A. Liquid-Liquid Extraction (for aqueous samples): [8]
-
To 5 mL of the liquid sample, add a known amount of internal standard.
-
Add 1.5 mL of methanol and vortex the mixture.
-
Add 15 mL of n-hexane and shake vigorously for 5-10 minutes.
-
Allow the phases to separate. The addition of a small amount of NaCl solution can help break up emulsions.[8]
-
Collect the organic (n-hexane) layer.
-
The extract can be concentrated under a gentle stream of nitrogen if necessary.
-
Reconstitute the residue in a known volume of solvent for GC-MS analysis.
B. Solid-Phase Extraction (SPE) (for aqueous samples): [2]
-
Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound with a suitable solvent (e.g., dichloromethane).[2]
-
Concentrate the eluate and reconstitute for analysis.
C. Dissolution and Precipitation (for polymer samples): [4]
-
Dissolve a known weight of the polymer sample in tetrahydrofuran (THF).
-
Precipitate the polymer by adding hexane.
-
Filter the solution to remove the precipitated polymer.
-
The resulting filtrate containing the phthalates is then ready for GC-MS analysis, potentially after a dilution step.[4]
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: An Agilent 7890A GC System or equivalent.[2]
-
Mass Spectrometer: An Agilent 5975C GC/MSD, 7000B Triple Quadrupole GC/MS, or equivalent.[2]
-
GC Column: A DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column is recommended for phthalate analysis.[8]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3][8]
-
Injection Mode: Splitless injection is commonly used for trace analysis.
-
Inlet Temperature: 290 °C.[8]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp 1: Increase to 280 °C at 10 °C/min.
-
Ramp 2: Increase to 310 °C at 5 °C/min.
-
Hold at 310 °C for 5 minutes.[8]
-
-
Acquisition Mode:
-
Full Scan: To identify the characteristic mass spectrum of this compound.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis.[10]
-
Quantitative Data
The following table summarizes key quantitative parameters for the GC-MS analysis of this compound.
| Parameter | Value | Reference |
| Molecular Weight | 334.4 g/mol | |
| Molecular Formula | C20H30O4 | [11] |
| Quantification Ion (m/z) | 149 | [11][12] |
| Qualifier Ions (m/z) | 167, 251 | [12] |
| Calibration Range | 0.05 - 5 mg/L | [7] |
| Limit of Detection (LOD) | 0.5 - 1.0 ng/L (for general phthalates) | |
| Limit of Quantification (LOQ) | 1.5 - 3.0 ng/L (for general phthalates) | [8] |
Note: LOD and LOQ values are method-dependent and should be experimentally determined by the user's laboratory.
Workflow and Pathway Diagrams
Caption: GC-MS Workflow for this compound Analysis.
Conclusion
The GC-MS protocol described in this application note provides a reliable and sensitive method for the determination of this compound in a variety of sample matrices. Proper sample preparation is critical to minimize background contamination and ensure accurate quantification. The use of selected ion monitoring (SIM) mode can significantly enhance the sensitivity of the analysis, allowing for the detection of this compound at trace levels. This method is suitable for routine monitoring, quality control, and research applications in the fields of environmental science, food safety, and pharmaceutical analysis.
References
- 1. restek.com [restek.com]
- 2. agilent.com [agilent.com]
- 3. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. epa.gov [epa.gov]
- 6. Analytical Method for Quantification of Several Phthalate Acid Esters by Gas Chromatography‐Mass Spectrometry in Coffee Brew Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. fses.oregonstate.edu [fses.oregonstate.edu]
- 11. This compound | C20H30O4 | CID 6786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. DI-N-HEXYL PHTHALATE(84-75-3) MS spectrum [chemicalbook.com]
Application Note: High-Performance Liquid Chromatography for the Analysis of Dihexyl Phthalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of Dihexyl phthalate (DHP) using High-Performance Liquid Chromatography (HPLC) with UV detection. The described methodology is applicable for the determination of DHP in various matrices, with a primary focus on ensuring accuracy, precision, and robustness for research and quality control applications. This document includes comprehensive experimental procedures, instrument parameters, and data presentation to facilitate the straightforward implementation of this analytical method.
Introduction
This compound (DHP) is a member of the phthalate ester family, widely used as a plasticizer to enhance the flexibility and durability of polymers. Due to its potential for migration from plastic materials into the surrounding environment, there is a growing concern regarding human exposure and its potential health implications. Consequently, sensitive and reliable analytical methods are crucial for the monitoring and quantification of DHP in various samples, including raw materials, finished products, and environmental matrices. High-Performance Liquid Chromatography (HPLC) offers a powerful and versatile technique for the separation, identification, and quantification of DHP. This application note outlines a robust HPLC method coupled with UV detection for this purpose.
Experimental Protocols
Sample Preparation
The sample preparation protocol should be adapted based on the specific matrix. A general procedure for extracting DHP from a solid matrix is provided below.
Materials:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.45 µm syringe filters
-
Ultrasonic bath
-
High-speed centrifuge
Procedure:
-
Extraction: Accurately weigh a representative portion of the homogenized sample and transfer it to a suitable extraction vessel.
-
Add a known volume of methanol to the sample.
-
Perform ultrasonic extraction for 30 minutes to ensure efficient dissolution of DHP.
-
Centrifugation: Centrifuge the resulting mixture at high speed to pellet any insoluble material.[1]
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm membrane filter prior to HPLC analysis to remove any particulate matter that could interfere with the chromatographic system.[1][2]
HPLC Instrumentation and Conditions
The following HPLC parameters have been established for the effective separation and quantification of DHP and other phthalates.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity HPLC or equivalent |
| Column | ZORBAX SB-C18 (4.6 mm x 150 mm, 5 µm) or equivalent C18 column[1] |
| Mobile Phase | Gradient elution with Methanol and Water[1] |
| Gradient Program | To be optimized based on the specific separation needs |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Detection Wavelength | 230 nm[1][3][4] |
Quantitative Data Summary
The performance of the HPLC method for the analysis of various phthalates, including DHP, is summarized in the table below. This data is compiled from studies analyzing a range of phthalate esters under similar chromatographic conditions.
| Analyte | Linearity Range (mg/L) | Limit of Detection (LOD) (ng) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) | Reference |
| This compound (DHP) | 1 - 100 | 5.2 | - | 94.7 - 101.1 | [1] |
| Dimethyl Phthalate (DMP) | 1 - 100 | 4.0 | < 0.64 | 94.7 - 101.1 | [1][4] |
| Diethyl Phthalate (DEP) | 1 - 100 | 7.4 | < 0.64 | 94.7 - 101.1 | [1][4] |
| Dibutyl Phthalate (DBP) | 1 - 100 | 4.3 | < 0.64 | 94.7 - 101.1 | [1][4] |
| Dioctyl Phthalate (DOP) | 1 - 100 | 7.3 | - | 94.7 - 101.1 | [1] |
Experimental Workflow
The logical flow of the analytical procedure for DHP analysis by HPLC is illustrated in the diagram below.
Caption: Experimental workflow for this compound analysis by HPLC.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound. The protocol, from sample preparation to data analysis, is designed to ensure high accuracy and precision, making it suitable for routine analysis in research and quality control laboratories. The provided quantitative data and workflow diagram serve as valuable resources for the successful implementation and validation of this analytical procedure.
References
- 1. HPLC Determination of Phthalates in Cosmetics | Semantic Scholar [semanticscholar.org]
- 2. opus.govst.edu [opus.govst.edu]
- 3. HPLC Separation of Phthalates | SIELC Technologies [sielc.com]
- 4. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sample Preparation of Dihexyl Phthalate in Biological Matrices
Introduction
Dihexyl phthalate (DHP) is a member of the phthalate ester family, widely used as a plasticizer to enhance the flexibility and durability of various consumer and industrial products. Due to its widespread use, there is a growing concern about human exposure and the potential adverse health effects. Accurate quantification of DHP in biological matrices such as blood, urine, and tissues is crucial for assessing exposure levels and understanding its toxicokinetics. This document provides detailed application notes and protocols for the sample preparation of DHP in biological matrices, intended for researchers, scientists, and professionals in drug development. The described methods are based on established techniques for phthalate analysis, including Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Data Presentation: Quantitative Performance of Sample Preparation Techniques
The following tables summarize the quantitative data for various phthalate extraction methods from biological matrices. While specific data for this compound is limited in the reviewed literature, the presented data for other common phthalates like Di(2-ethylhexyl) phthalate (DEHP) and its metabolites provide a strong indication of the expected performance of these methods for DHP analysis.
Table 1: Performance of Liquid-Liquid Extraction (LLE) for Phthalate Metabolites in Urine
| Analyte(s) | Matrix | Extraction Solvent(s) | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Analytical Method | Reference |
| MEHP, 5OH-MEHP, 5oxo-MEHP | Urine | Acetonitrile, Chlorobenzene | 55-109 | - | - | GC-MS | [1] |
| DEHP, MEHP | Serum | Acetone, Hexane | 101-102 | - | 5.0-14.0 | LC-MS/MS | [2] |
Table 2: Performance of Solid-Phase Extraction (SPE) for Phthalates and Metabolites
| Analyte(s) | Matrix | SPE Sorbent | Recovery (%) | LOD (µg/L) | LOQ (µg/L) | Analytical Method | Reference |
| DEHP | Water | Not Specified | 86.0-99.8 | 0.03 | - | HPLC-MS | [3] |
| Phthalate Esters | Urine | Polystyrene Nanofibers | 80.4-111.7 | 0.1-0.5 (ng/mL) | 0.5-2 (ng/mL) | GC-MS | [4] |
| DEHP | Aqueous Solution | Molecularly Imprinted Polymer | 93.3-102.3 | 12 | 39 | HPLC | [5] |
Table 3: Performance of QuEChERS for Phthalate Metabolites
| Analyte(s) | Matrix | QuEChERS Kit/Salts | Recovery (%) | LOD (µg/kg) | LOQ (µg/L) | Analytical Method | Reference |
| 8 Phthalate Metabolites | Human Milk | Optimized QuEChERS | Not specified | - | - | LC-MS/MS | [6] |
| 20 Phthalate Esters | Breast Milk | PSA/C18 | 83.3-123.3 | 0.004-1.3 | - | GC-MS/MS | [7][8] |
| DBP, DEHP | Fermented Grains | Modified QuEChERS | 84.06-113.72 | 0.03-0.25 | 0.10-1.0 | GC-MS/MS | [9] |
Experimental Protocols
Liquid-Liquid Extraction (LLE) for DHP in Urine
This protocol is adapted from a method for DEHP metabolites and is suitable for the extraction of DHP.
Materials:
-
Urine sample
-
β-glucuronidase (from E. coli)
-
Sulfuric acid (10%)
-
Acetonitrile (disperser solvent)
-
Chlorobenzene (extraction solvent)
-
Centrifuge
-
Glass test tubes
Procedure:
-
To 5 mL of urine in a glass test tube, add 20 µL of β-glucuronidase to deconjugate the glucuronidated metabolites.
-
Incubate the sample as required by the enzyme manufacturer (e.g., at 37°C for 90 minutes).
-
Adjust the pH of the sample to 2 using 10% sulfuric acid.
-
Rapidly inject 750 µL of acetonitrile (disperser solvent) and 80 µL of chlorobenzene (extraction solvent) into the sample, which should result in a cloudy solution.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 6000 rpm for 5 minutes to separate the phases.
-
Collect the sedimented organic phase (chlorobenzene) using a microsyringe for analysis by GC-MS or LC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of di(2-ethylhexyl)phthalate and mono(2-ethylhexyl)phthalate in human serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of di-(2-ethylhexyl)phthalate in environmental samples by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Packed-Nanofiber solid phase extraction coupled with gas chromatography-mass spectrometry for the determination of phthalate esters in urines from children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and investigation of a QuEChERS-based method for determination of phthalate metabolites in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Dihexyl Phthalate as a Plasticizer in Laboratory Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexyl phthalate (DHP), a phthalic acid ester, is utilized as a plasticizer to impart flexibility and durability to various plastic products.[1] While less common than Di(2-ethylhexyl) phthalate (DEHP), DHP can be present in laboratory consumables and poses a potential risk of interference in experimental settings. Phthalates are not covalently bound to the polymer matrix and can leach into solvents, culture media, and other liquid phases upon contact.[2][3] This document provides detailed application notes on the potential impact of DHP in laboratory settings and protocols to assess its presence and effects.
Potential Applications and Implicated Laboratory Materials
While specific data on the prevalence of this compound in laboratory plastics is limited, phthalates in general have been identified in a range of consumables. Researchers should be aware of the potential for DHP to be present in flexible plastic items, including but not limited to:
-
Tubing and flexible connectors: Used in fluid transfer for cell culture, chromatography, and other automated systems.
-
Sealing films and mats: Such as parafilm, used for sealing plates and tubes.[4][5]
-
Plastic containers and bags: Especially those made from polyvinyl chloride (PVC).[6][7]
-
Components of disposable syringes and pipette tips. [1][4][5]
-
Liners of bottle caps.
Key Concerns in a Laboratory Setting
The primary concern regarding DHP in a laboratory environment is its potential to leach from plasticware into experimental samples. This can lead to:
-
Contamination of cell cultures: Potentially affecting cell viability, proliferation, and signaling pathways.[2][8]
-
Interference with analytical assays: DHP may interact with antibodies, receptors, or enzymes, leading to false positive or negative results in immunoassays and other sensitive detection methods.[9]
-
Alteration of nucleic acid-based assays: While specific data for DHP is scarce, related phthalates have been shown to impact DNA replication and repair mechanisms.[10]
-
Inaccurate toxicological screenings: Leachates from plasticware can confound the results of studies on other environmental toxins.[11][12]
Factors Influencing this compound Leaching
The rate and extent of DHP leaching are influenced by several factors:
-
Solvent Type: Leaching is significantly higher in organic solvents (e.g., ethanol, acetone, methanol) compared to aqueous solutions.[8] Lipophilic substances will also increase the rate of leaching.
-
Temperature: Elevated temperatures increase the rate of diffusion and leaching of phthalates from the polymer matrix.[13]
-
Contact Time: Longer exposure of a solvent or medium to the plastic material will result in a greater amount of leached DHP.[8]
-
pH: The effect of pH on DHP leaching can be complex and may depend on the specific polymer.[13]
Quantitative Data on Phthalate Leaching from Laboratory Consumables
| Laboratory Consumable | Phthalate Detected | Maximum Leaching Level | Reference |
| Plastic Syringes | Diethylhexyl phthalate (DEHP) | 0.36 µg/cm² | [4][5] |
| Pipette Tips | Diisononyl phthalate (DINP) | 0.86 µg/cm² | [5] |
| Polytetrafluoroethylene (PTFE) Filter Holders | Dibutyl phthalate (DBP) | 2.49 µg/cm² | [5] |
| Parafilm® | Diethylhexyl phthalate (DEHP) | 0.50 µg/cm² | [5][14] |
Experimental Protocols
Protocol 1: Assessment of this compound Leaching from Laboratory Materials
This protocol outlines a general procedure to determine if DHP leaches from a specific piece of laboratory plasticware into a liquid of interest (e.g., cell culture medium, buffer, organic solvent).
Materials:
-
Test plasticware (e.g., centrifuge tubes, well plates, tubing)
-
Negative control container (e.g., glass volumetric flask, known phthalate-free plasticware)
-
Liquid medium for testing (e.g., cell culture medium with serum, ethanol, acetonitrile)
-
Analytical grade this compound standard
-
Gas chromatograph with mass spectrometer (GC-MS) or High-performance liquid chromatograph with UV or MS detector (HPLC-UV/MS)
-
Hexane (or other suitable extraction solvent, HPLC grade)
-
Glass vials with PTFE-lined caps
Methodology:
-
Sample Preparation:
-
Cut a defined surface area of the test plasticware (e.g., 10 cm²).
-
Place the plastic piece into a glass container.
-
As a negative control, use a glass container with no plastic.
-
As a positive control, spike a known concentration of DHP standard into the test liquid in a glass container.
-
-
Leaching Simulation:
-
Add a defined volume of the test liquid to each container (e.g., 50 mL).
-
Incubate the containers under conditions that mimic your experimental setup (e.g., 37°C for 24 hours for cell culture applications, or room temperature for 1 hour for solvent applications).
-
-
Extraction:
-
After incubation, transfer the liquid to a clean glass separatory funnel.
-
Perform a liquid-liquid extraction by adding an appropriate volume of hexane (e.g., 2 x 25 mL). Shake vigorously and allow the layers to separate.
-
Collect the organic (hexane) layer containing the extracted DHP.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
-
Analysis:
-
Analyze the extracted samples by GC-MS or HPLC.
-
Create a calibration curve using serial dilutions of the DHP standard.
-
Quantify the amount of DHP in your test samples by comparing their peak areas to the calibration curve.
-
Protocol 2: Evaluation of this compound Interference in a Cell-Based Assay (e.g., MTT Assay)
This protocol is designed to assess whether DHP at concentrations found to leach from labware can affect the results of a common cell viability assay.
Materials:
-
Adherent cell line (e.g., HEK293, HeLa)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will not reach confluency by the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
DHP Treatment:
-
Prepare serial dilutions of DHP in complete culture medium from your stock solution. The concentration range should bracket the levels of DHP you expect to leach from your labware (determined in Protocol 1).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest DHP concentration) and a no-treatment control.
-
Carefully remove the old medium from the cells and add 100 µL of the DHP-containing or control medium to the respective wells.
-
Incubate for a period relevant to your typical experiments (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 1-2 hours at 37°C or overnight at room temperature in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each DHP concentration relative to the vehicle control.
-
Plot the cell viability against the DHP concentration to determine if there is a dose-dependent effect.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aimplas.net [aimplas.net]
- 4. research.tus.ie [research.tus.ie]
- 5. Comprehensive Insight from Phthalates Occurrence: From Health Outcomes to Emerging Analytical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]
- 7. Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Di-(2-ethylhexyl) phthalate inhibits DNA replication leading to hyperPARylation, SIRT1 attenuation, and mitochondrial dysfunction in the testis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polystyrene microplastics and di-2-ethylhexyl phthalate co-exposure: Implications for female reproductive health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Di (2-ethylhexyl) phthalate and polystyrene microplastics co-exposure caused oxidative stress to activate NF-κB/NLRP3 pathway aggravated pyroptosis and inflammation in mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. An investigation into possible sources of phthalate contamination in the environmental analytical laboratory | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Leaching of Phthalates from PVC Medical Devices
DISCLAIMER: The following information primarily pertains to Di(2-ethylhexyl) phthalate (DEHP), the most extensively studied and historically prevalent phthalate plasticizer in PVC medical devices. Data on Dihexyl phthalate (DHP) is limited; therefore, DEHP is used as the primary subject of these notes as a representative compound of high concern for leaching from medical products.
Introduction
Polyvinyl chloride (PVC) is a versatile polymer widely used in the manufacturing of medical devices due to its flexibility, durability, and cost-effectiveness. To achieve the necessary softness for applications like intravenous (IV) bags, blood bags, and tubing, plasticizers are added in significant quantities, often representing 30-40% of the product's weight.[1][2] Di(2-ethylhexyl) phthalate (DEHP) has been the most common of these plasticizers.[1][3] A critical issue with plasticized PVC is that DEHP is not chemically bound to the polymer matrix and can leach into solutions, such as drugs, blood products, and nutrition formulas, that come into contact with the device.[2][4] This migration poses a potential health risk to patients, especially vulnerable populations like neonates who may receive prolonged exposure through multiple medical interventions.[1]
These application notes provide researchers, scientists, and drug development professionals with a summary of quantitative leaching data, detailed experimental protocols for assessing phthalate migration, and an overview of the toxicological pathways affected by DEHP exposure.
Quantitative Analysis of Phthalate Leaching
The extent of DEHP leaching is influenced by several factors, including the type of medical device, the lipophilicity of the contacting fluid, temperature, and contact duration.[1][5]
Table 1: DEHP Leaching from Various PVC Medical Devices
| Medical Device Category | Specific Item | Leached DEHP Amount | Contact/Test Conditions | Citation |
| Respiratory Support | Neonatal expiratory filter set | 54,600 µg | 60-minute contact with ethanol/water simulant | [6] |
| Respiratory support and filter (median) | 6,560 µg | 60-minute contact with ethanol/water simulant | [6] | |
| Dialysis Equipment | Peritoneal dialysis set (bags and tubing) | 31-34% of material weight | Material composition analysis | [5][7] |
| IV & Transfusion Bags | Blood bags | 0.7 mg/kg weight/time (highest among blood products) | Leaching into blood products | [5] |
| PVC Infusion Bags | 3.72 µg/dm³ | Leaching into stored peritoneal dialysis solution | [5][7] | |
| General Tubing | PVC Tubing | 51.67 ± 3.63 µg/mL | 1-hour contact | [8] |
Table 2: Influence of Contact Fluid on DEHP Leaching from PVC Films
| Contact Fluid | Temperature | Contact Time | Leached DEHP (ppm) | Citation |
| Aqueous Solutions | -20°C to 121°C | Up to 1 week | Not Detected | [9] |
| Organic Solvents | ||||
| 90% Ethanol | Room Temp | 24 hours | Not Detected | [9] |
| Room Temp | 72 hours | 4.17 | [9] | |
| Room Temp | 1 week | 11.8 | [9] | |
| 100% Ethanol | Room Temp | 72 hours | 11.5 | [9] |
| Lipids | ||||
| Olive Oil | 25°C | 1 week | Not Detected | [9] |
| Olive Oil | 121°C | Not specified | Detected (low amount) | [9] |
| Lipid Emulsions | 32°C and 37°C | 6 hours (dynamic infusion) | May exceed 20-48 µg/kg/day exposure limit for neonates | [10] |
Table 3: Effect of Environmental Conditions on DEHP Leaching
| Condition | PVC Source | Medium | Effect on Leaching | Citation |
| Temperature | PVC Tubing | Polysorbate 80 solution | Diffusion coefficient increased from 9.1x10⁻¹⁰ cm²/min at 5°C to 156.0x10⁻¹⁰ cm²/min at 40°C | [5] |
| Agitation | PVC Microplastics | Aqueous solution | Turbulence/shaking increases the leaching rate by reducing the aqueous boundary layer | [11] |
| UV Irradiation | PVC Sheet | Drug solvent | UV irradiation on one side of the sheet decreased migration by nearly 50% | [12] |
| Storage Time | PVC Bags | Amino acid solutions | Leaching from PVC gradually increased over a 1-year period | [8] |
Experimental Protocols for Leaching Assessment
Reliable quantification of leached phthalates is crucial for risk assessment. The following protocols outline common methodologies for sample preparation, extraction, and analysis.
Protocol 2.1: General Workflow for Leaching Analysis
This protocol provides a standard workflow for determining the amount of DEHP that has leached from a PVC medical device into a liquid.
Methodology
-
Sample Selection: Select the PVC medical device or a representative portion of it (e.g., a section of tubing, a piece of an IV bag).
-
Simulant Fluid Preparation: Prepare a simulant fluid appropriate for the intended clinical use. An ethanol/water mixture is a common simulant for blood.[13] For lipid-soluble drugs or parenteral nutrition, a lipid emulsion is more suitable.[10]
-
Incubation: Submerge the PVC sample in the simulant fluid in a clean glass container (to avoid background phthalate contamination) at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1, 24, or 72 hours).[9][10] Dynamic flow conditions can be used to better simulate clinical use.[10]
-
Extraction: After incubation, remove the PVC sample. Extract the DEHP from the simulant fluid using a lipophilic solvent like n-hexane.[7][14]
-
Analysis: Concentrate the extract and analyze it using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[7][9]
-
Quantification: Determine the concentration of DEHP by comparing the sample's peak area to a standard calibration curve.[9]
Figure 1. General workflow for DEHP leaching analysis.
Protocol 2.2: Infinite Sink Method for Aqueous Leaching
Investigating the leaching of hydrophobic compounds like DEHP into aqueous environments is challenging. The "infinite sink" method provides a robust way to measure leaching kinetics by continuously removing the leached compound from the aqueous phase, thus maintaining a high concentration gradient.[14][15][16]
Methodology
-
Sink Preparation: Prepare an "infinite sink" by packing a small amount (e.g., 10 mg) of high-surface activated carbon powder into a filter paper.[15]
-
Equilibration: Place the sink into a glass vial containing an aqueous solution (e.g., 1 mM KCl) and shake for at least 12 hours to allow equilibration.[15]
-
Leaching Initiation: Add a known quantity of the PVC material (e.g., PVC pellets) to the vial.[15] Place the vial on a horizontal shaker at a constant speed and temperature, protected from light.[15]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 3, 5, 9, 16, 30, 50 days), remove the infinite sink from a replicate vial.[14]
-
Extraction: Spike the removed sink with a deuterated internal standard (DEHP-d4). Dry the sink and perform an accelerated solvent extraction using n-hexane.[17]
-
Analysis: Analyze the extract via GC-MS to quantify the mass of DEHP captured by the sink at each time point.[14] This data is used to model the leaching kinetics.
Figure 2. Workflow for the infinite sink leaching method.
Protocol 2.3: Analytical Quantification by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive method for quantifying DEHP.[7]
Methodology
-
Instrument Setup: Use a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS or equivalent).
-
Injection: Operate the injector in splitless mode to maximize sensitivity.[7]
-
Chromatographic Separation: Use a temperature program to separate DEHP from other components in the extract. A typical program might start at a lower temperature and ramp up to around 300°C.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for high specificity. The primary quantification ion for DEHP is typically m/z 149.[7]
-
Calibration: Prepare a series of DEHP standard solutions of known concentrations (e.g., 0.1 to 200 µg/mL) in n-hexane.[13] Analyze these standards to create a linear calibration curve.
-
Sample Analysis: Inject the extracted sample and integrate the peak area for the m/z 149 ion. Calculate the DEHP concentration in the sample by comparing its peak area to the calibration curve.
Toxicological Impact and Signaling Pathways
DEHP is classified as an endocrine-disrupting chemical and is recognized for its reproductive and developmental toxicity.[9][18] The primary mechanism of action, particularly for liver toxicity observed in rodent studies, involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[18][19]
PPARα Activation Pathway DEHP is rapidly metabolized to mono(2-ethylhexyl) phthalate (MEHP), which is the primary active metabolite.[20] MEHP acts as a ligand for PPARα, a nuclear receptor that regulates the expression of genes involved in lipid metabolism and fatty acid oxidation.[19][21]
-
Activation: MEHP enters the cell and binds to PPARα.
-
Dimerization: The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).
-
Gene Transcription: This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Downstream Effects: This leads to the upregulation of genes involved in fatty acid beta-oxidation. A consequence of this rapid increase in fatty acid metabolism is the production of Reactive Oxygen Species (ROS), leading to oxidative stress, which can cause cellular damage and apoptosis.[19][21]
Figure 3. DEHP-induced PPARα signaling pathway.
Other reported mechanisms of DEHP toxicity include disruption of insulin signaling pathways, potentially leading to insulin resistance, and interference with the dopaminergic system.[21][22][23]
References
- 1. Materials degradation in PVC medical devices, DEHP leaching and neonatal outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uml.edu [uml.edu]
- 3. Analytical methods for the determination of DEHP plasticizer alternatives present in medical devices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. contaminantsreviews.com [contaminantsreviews.com]
- 6. Leaching of Phthalates from Medical Supplies and Their Implications for Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reducing the migration of di-2-ethylhexyl phthalate from polyvinyl chloride medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of the Di(2-ethylhexyl)phthalate released from polyvinyl chloride medical devices that contact blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The leaching of phthalates from PVC can be determined with an infinite sink approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The leaching of phthalates from PVC can be determined with an infinite sink approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. kinampark.com [kinampark.com]
- 18. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 19. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]
- 20. ilacadofsci.com [ilacadofsci.com]
- 21. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Early-life exposure to di (2-ethyl-hexyl) phthalate: Role in children with endocrine disorders [frontiersin.org]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantifying Dihexyl Phthalate Metabolites in Human Urine
Introduction
Dihexyl phthalate (DHP) is a plasticizer used in various consumer products, leading to widespread human exposure. Biomonitoring of DHP exposure is crucial for assessing potential health risks. Since DHP is rapidly metabolized in the body, the quantification of its metabolites in urine provides a reliable measure of exposure. This document provides detailed application notes and protocols for the quantification of primary and secondary DHP metabolites in human urine for researchers, scientists, and drug development professionals.
The primary urinary metabolite of DHP is mono-n-hexyl phthalate (MnHexP). Further metabolism leads to the formation of oxidative metabolites, including 5-hydroxy-mono-n-hexyl phthalate (5OH-MNHP), 5-oxo-mono-n-hexyl phthalate (5-oxo-MNHP), and 5-carboxy-mono-n-pentyl phthalate (5cx-MPP)[1]. These metabolites are conjugated with glucuronic acid before excretion and require enzymatic hydrolysis for accurate quantification.
Metabolic Pathway of this compound
The metabolic pathway of this compound (DHP) in humans involves a two-phase process. Initially, DHP is hydrolyzed to its primary monoester metabolite, mono-n-hexyl phthalate (MnHexP). Subsequently, MnHexP undergoes oxidation to form several secondary metabolites. This metabolic conversion is crucial for detoxification and excretion.
Caption: Metabolic Pathway of this compound in Humans.
Quantitative Data Summary
The following tables summarize the analytical method validation parameters and reported urinary concentrations of DHP metabolites.
Table 1: Analytical Method Validation Data for DHP Metabolites
| Metabolite | Analytical Method | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (%) | Precision (RSD%) | Reference |
| MnHexP | LC-MS/MS | 0.02 | 0.06 | 95-105 | < 5 | Agilent App Note |
| 5OH-MNHP | LC-MS/MS | ~0.1-0.2 | ~0.3-0.6 | 90-110 | < 15 | Estimated |
| 5-oxo-MNHP | LC-MS/MS | ~0.1-0.2 | ~0.3-0.6 | 90-110 | < 15 | Estimated |
| 5cx-MPP | LC-MS/MS | ~0.1-0.2 | ~0.3-0.6 | 90-110 | < 15 | Estimated |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. Data for oxidative metabolites are estimated based on typical performance for similar phthalate metabolites.
Table 2: Reported Urinary Concentrations of DHP Metabolites in Human Populations
| Metabolite | Population | N | Median (ng/mL) | 95th Percentile (ng/mL) | Reference |
| MnHexP | German Children (2020/2021) | 205 | 2.09 | - | [2] |
| MnHexP | German Adults (GerES VI) | 750 | - | Max: 45.7 µg/L | [3] |
| MnHexP | Danish Children | - | - | - | [2] |
| 5OH-MNHP | - | - | Not Widely Reported | Not Widely Reported | - |
| 5-oxo-MNHP | - | - | Not Widely Reported | Not Widely Reported | - |
| 5cx-MPP | - | - | Not Widely Reported | Not Widely Reported | - |
Experimental Protocols
A generalized experimental workflow for the quantification of DHP metabolites in human urine is presented below. This is followed by detailed protocols for sample preparation and analysis by LC-MS/MS and GC-MS.
Caption: Experimental Workflow for DHP Metabolite Analysis.
Protocol 1: Sample Preparation for LC-MS/MS and GC-MS Analysis
1. Materials and Reagents:
-
Human urine samples
-
Internal standards (e.g., ¹³C-labeled MnHexP, 5OH-MNHP, 5-oxo-MNHP, 5cx-MPP)
-
β-glucuronidase (from E. coli or Helix pomatia)
-
Ammonium acetate buffer (pH 6.5)
-
Formic acid
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Derivatization agent for GC-MS (e.g., BSTFA with 1% TMCS)
2. Procedure:
-
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex gently to ensure homogeneity. Centrifuge at approximately 3000 x g for 10 minutes to pellet any precipitate. Transfer a 1 mL aliquot of the supernatant to a clean glass tube.
-
Internal Standard Spiking: Add an appropriate volume of the internal standard mixture to each urine aliquot.
-
Enzymatic Hydrolysis: Add 500 µL of ammonium acetate buffer and 10 µL of β-glucuronidase to each sample. Vortex briefly and incubate at 37°C for 2-4 hours to deconjugate the glucuronidated metabolites.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove interferences.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
Elute the analytes with 3 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis or the derivatization solvent for GC-MS analysis.
Protocol 2: LC-MS/MS Analysis
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
2. LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, which is decreased over time to elute the analytes.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
3. MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor and product ion transitions for each DHP metabolite and internal standard need to be optimized. Representative transitions are provided in Table 3.
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage according to the instrument manufacturer's recommendations.
Table 3: Representative MRM Transitions for DHP Metabolites (Negative Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| MnHexP | 251.1 | 134.1, 149.1 | Optimized |
| 5OH-MNHP | 267.1 | 134.1, 149.1 | Optimized |
| 5-oxo-MNHP | 265.1 | 134.1, 149.1 | Optimized |
| 5cx-MPP | 279.1 | 134.1, 207.1 | Optimized |
Protocol 3: GC-MS Analysis
1. Derivatization:
-
To the reconstituted sample extract, add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2. Instrumentation:
-
Gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.
3. GC Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C), ramps up to a high temperature (e.g., 300°C) to elute the derivatized analytes.
4. MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM)
-
SIM Ions: Select characteristic ions for each derivatized DHP metabolite for quantification and confirmation.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
Conclusion
The protocols outlined in this document provide a robust framework for the quantification of this compound metabolites in human urine. The use of LC-MS/MS is generally preferred due to its high sensitivity and specificity, and it does not typically require a derivatization step. GC-MS offers a reliable alternative. Adherence to proper sample collection, preparation, and analytical procedures is critical for obtaining accurate and reproducible results for human biomonitoring studies.
References
- 1. Mono-n-hexyl phthalate: exposure estimation and assessment of health risks based on levels found in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Di(2-ethylhexyl)phthalate (DEHP): human metabolism and internal exposure-- an update and latest results - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of Dihexyl Phthalate from Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of Dihexyl Phthalate (DHP) from environmental matrices, specifically water and soil samples. These guidelines are intended to assist researchers in the accurate and efficient quantification of this common plasticizer, which is of increasing environmental concern.
Introduction
This compound (DHP), a member of the phthalate ester family, is widely used as a plasticizer in various consumer and industrial products. Its potential for environmental release and subsequent contamination of water and soil ecosystems necessitates robust analytical methods for its detection and quantification. Solid-phase extraction has emerged as a preferred technique for the pre-concentration and clean-up of DHP from complex environmental samples prior to chromatographic analysis. This document outlines optimized SPE protocols to achieve high recovery and low limits of detection for DHP.
Data Presentation
The following tables summarize quantitative data from various studies on the solid-phase extraction of DHP and other relevant phthalates from environmental samples. This data is provided for comparative purposes to aid in method selection and optimization.
Table 1: SPE Performance for Phthalate Extraction from Water Samples
| Analyte | SPE Sorbent | Elution Solvent | Analytical Method | Recovery (%) | LOD/LOQ | Reference |
| Di(2-ethylhexyl) phthalate (DEHP) | C18 | Methanol | HPLC-PDA | >90% | LOQ: 0.01 µg/mL | [1] |
| Di(2-ethylhexyl) phthalate (DEHP) | Molecularly Imprinted Polymer | Not Specified | HPLC | 93.3 - 102.3% | LOD: 0.012 mg/L, LOQ: 0.039 mg/L | [2] |
| Di-n-butyl phthalate (DBP) | DVB/CAR/PDMS SPME Fiber | Thermal Desorption | GC-MS/MS | Not Specified | LOD: 0.3-2.6 ng/mL | [3] |
| Various Phthalates | Ionic Liquid Coated Silica | Methanol (pH 2) | HPLC-UV | 85 - 107% | LOD: 0.12-0.17 µg/L | [4] |
| This compound (DHP) | OVS-Tenax | Toluene | GC-FID | 100% (from spiked filter) | Not Specified | [5] |
Table 2: SPE and Extraction Performance for Phthalate Extraction from Solid Samples (Soil, Sediment, Sludge)
| Analyte | Extraction Method | Extraction Solvent | Analytical Method | Recovery (%) | LOD/LOQ | Reference |
| Di(2-ethylhexyl) phthalate (DEHP) | Pressurized Liquid Extraction | Hexane/Acetone (1:1) | HPLC-MS | 86.0 - 99.8% | LOD: 0.02 mg/kg | [6] |
| Phthalate Esters | Soxhlet Extraction | Hexane/Acetone (1:1) | GC | 54 - 135% | Not Specified | |
| Phthalate Esters | Sonication | Methylene Chloride/Acetone (1:1) | GC | 32 - 112% | Not Specified | |
| Di(2-ethylhexyl) phthalate (DEHP) | Microwave Assisted Extraction | Acetonitrile | HPLC | 84 - 115% | LOD: 1.24-3.15 µg/L |
Experimental Protocols
The following are detailed protocols for the solid-phase extraction of this compound from water and soil samples. These protocols are based on established methods for phthalate analysis, such as those from the U.S. Environmental Protection Agency (EPA).[7][8]
Protocol 1: SPE of this compound from Water Samples
This protocol is suitable for the extraction of DHP from various aqueous matrices, including groundwater and surface water.
1. Materials and Reagents
-
Solid-Phase Extraction Cartridges: C18 (500 mg, 6 mL) or equivalent polymeric sorbent.
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Sodium sulfate (anhydrous, analytical grade)
-
Glass fiber filters (0.7 µm)
-
SPE vacuum manifold
-
Concentrator/evaporator system (e.g., nitrogen evaporator)
-
Autosampler vials with PTFE-lined caps
2. Sample Preparation
-
Collect water samples in pre-cleaned amber glass bottles.
-
If the sample contains suspended solids, filter it through a glass fiber filter.
-
Spike the sample with a surrogate standard if required for recovery correction.
3. SPE Procedure
-
Sorbent Conditioning:
-
Pass 10 mL of ethyl acetate through the C18 cartridge.
-
Follow with 10 mL of methanol.
-
Finally, equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent does not run dry.
-
-
Sample Loading:
-
Load 100-1000 mL of the water sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
After loading, wash the cartridge with 10 mL of deionized water to remove any polar impurities.
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the retained DHP from the cartridge with 10 mL of ethyl acetate or dichloromethane.
-
Collect the eluate in a clean collection tube.
-
-
Drying and Concentration:
-
Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining water.
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen at room temperature.
-
-
Analysis:
-
Transfer the concentrated extract to an autosampler vial for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Extraction and SPE Clean-up of this compound from Soil and Sediment Samples
This protocol describes the extraction of DHP from solid matrices followed by a clean-up step using SPE.
1. Materials and Reagents
-
All materials from Protocol 1.
-
Soxhlet extraction apparatus or Microwave-assisted extraction system.
-
Mortar and pestle or grinder.
-
Diatomaceous earth or anhydrous sodium sulfate.
-
Hexane (HPLC grade)
-
Acetone (HPLC grade)
2. Sample Preparation and Extraction
-
Air-dry the soil or sediment sample and sieve to remove large debris.
-
Homogenize the sample using a mortar and pestle or grinder.
-
Mix a known amount of the homogenized sample (e.g., 10 g) with an equal amount of anhydrous sodium sulfate or diatomaceous earth to create a free-flowing powder.
-
Choose one of the following extraction methods:
-
Soxhlet Extraction: Place the sample mixture in a cellulose thimble and perform Soxhlet extraction for 16-24 hours with a 1:1 (v/v) mixture of hexane and acetone.
-
Microwave-Assisted Extraction (MAE): Place the sample mixture in a microwave extraction vessel, add a suitable solvent (e.g., acetonitrile or a hexane/acetone mixture), and extract according to the instrument's operational parameters.
-
3. Extract Clean-up (SPE)
-
Concentrate the crude extract obtained from the extraction step to approximately 1-2 mL.
-
Perform a solvent exchange to a solvent compatible with the SPE conditioning step if necessary (e.g., hexane).
-
Follow the SPE procedure outlined in Protocol 1, starting from the "Sorbent Conditioning" step. The concentrated extract is loaded onto the cartridge instead of the water sample.
-
Proceed with washing, elution, and final concentration as described in Protocol 1.
4. Final Analysis The purified and concentrated extract is then ready for instrumental analysis, typically by GC-MS, which provides both quantification and confirmation of DHP.[9][10]
Visualizations
The following diagrams illustrate the workflows for the solid-phase extraction of this compound.
Caption: Workflow for SPE of this compound from Water Samples.
Caption: Workflow for Extraction and SPE of this compound from Soil.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the solid-phase extraction of this compound from environmental samples. Adherence to these methodologies, with appropriate quality control measures, will enable researchers to obtain reliable and reproducible results for the monitoring of this environmental contaminant. The flexibility in the choice of sorbents and elution solvents allows for adaptation to specific laboratory capabilities and sample characteristics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of phthalates in bottled waters using solid-phase microextraction and gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. osha.gov [osha.gov]
- 6. Determination of di-(2-ethylhexyl)phthalate in environmental samples by liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. fses.oregonstate.edu [fses.oregonstate.edu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Dihexyl Phthalate (DHP) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Dihexyl phthalate (DHP).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact DHP analysis?
A1: Matrix effects in DHP analysis refer to the alteration of the analytical signal of DHP due to the co-eluting components of the sample matrix. These effects can manifest as either ion suppression or enhancement in mass spectrometry-based methods, leading to inaccurate quantification.[1][2] In chromatography, matrix effects can also cause peak shape distortion, retention time shifts, and overall poor reproducibility.
Q2: I am observing a lower than expected signal for DHP in my samples compared to my standards prepared in a clean solvent. What could be the cause?
A2: This phenomenon is likely due to ion suppression, a common matrix effect in LC-MS/MS analysis.[2] Co-eluting endogenous or exogenous molecules from your sample matrix compete with DHP for ionization in the mass spectrometer's source, leading to a decreased signal intensity.[2]
Q3: My DHP signal appears to be unexpectedly high in certain samples. What could be causing this?
A3: This issue may be due to ion enhancement, the opposite of ion suppression.[2] In this case, components in your sample matrix are increasing the ionization efficiency of DHP. It can also be caused by contamination from laboratory materials.[3][4] It is crucial to run procedural blanks to identify any potential sources of contamination.[4]
Q4: My results for DHP are inconsistent and show poor reproducibility across replicate injections of the same sample. What are the potential causes?
A4: Poor reproducibility can stem from several sources, often related to inconsistent sample preparation and differential matrix effects between samples.[2] The composition of your matrix may vary slightly between samples, leading to different degrees of ion suppression or enhancement.[2]
Q5: What are the most common sources of background contamination for phthalates like DHP?
A5: Phthalates are ubiquitous in the laboratory environment, leading to frequent background contamination.[3][4][5] Common sources include:
-
Laboratory Air and Dust: Phthalates from building materials, furniture, and equipment can contaminate samples.[3][4]
-
Solvents and Reagents: Even high-purity solvents can contain trace amounts of phthalates.[3][4]
-
Laboratory Consumables: Plastic items such as pipette tips, vials, and tubing are significant sources of phthalate leaching.[3][4]
Troubleshooting Guides
Issue 1: Low Signal Intensity and Suspected Ion Suppression
Troubleshooting Steps:
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2][6]
-
Solid-Phase Extraction (SPE): Utilize an appropriate SPE cartridge to selectively retain DHP while washing away interfering compounds.[7][8][9]
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent to selectively partition DHP, leaving interferences in the original sample matrix.[10]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is effective for a variety of matrices and combines extraction and cleanup in a streamlined process.[11][12][13][14]
-
-
Optimize Chromatographic Separation: Enhance the separation of DHP from co-eluting matrix components.[2]
-
Employ Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples. This ensures that the standards and samples experience comparable matrix effects.[15][16][17][18][19]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for DHP will co-elute and experience similar ion suppression. By monitoring the ratio of the analyte to the SIL-IS, the matrix effect can be compensated for, leading to more accurate quantification.[2]
Issue 2: High Background Contamination
Troubleshooting Steps:
-
Identify the Source:
-
Analyze Blanks: Inject solvent blanks, method blanks (reagents taken through the entire sample preparation process), and instrumental blanks to pinpoint the source of contamination.[4]
-
Test Consumables: Leach test plasticware (vials, pipette tips, etc.) with a clean solvent to see if they are contributing to the background.
-
-
Mitigation Strategies:
-
Use Glassware: Whenever possible, use glass volumetric flasks and pipettes instead of plastic.[3]
-
Pre-clean Glassware: Rinse glassware with a high-purity solvent known to be free of phthalates. For persistent contamination, baking glassware at a high temperature (e.g., 400°C) can be effective.[3]
-
Solvent and Reagent Purity: Use the highest purity solvents and reagents available. Test new batches for phthalate contamination before use.[3]
-
Minimize Exposure to Air: Keep samples and solutions covered as much as possible to prevent contamination from airborne phthalates.[3]
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for DHP Analysis
| Sample Preparation Method | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Key Advantages |
| QuEChERS | Edible Oils | 84 - 106 | 2.4 - 9.4 | Quick, easy, and uses small amounts of solvent.[13] |
| Seafood | 79 (apparent) | Not Specified | Effective for complex biological matrices.[12] | |
| Human Milk | Method Dependent | Method Dependent | Can be optimized for specific biological fluids.[14] | |
| Solid-Phase Extraction (SPE) | Textiles | 86.3 - 102.7 | < 5 | Provides good cleanup and enrichment.[7] |
| Water | 75 - 112 | < 20 | Effective for aqueous samples.[8] | |
| Liquid-Liquid Extraction (LLE) | Beverages | Not Specified | Not Specified | A classic and widely applicable extraction technique.[10] |
Note: Data is compiled from various studies on phthalates and may not be specific to DHP in all cases. Recovery and RSD can vary significantly based on the specific matrix, method optimization, and analytical instrumentation.
Experimental Protocols
Protocol 1: QuEChERS Method for DHP in Oily Matrices
This protocol is a general guideline based on established QuEChERS methods for phthalates in complex matrices.[11][13]
-
Sample Homogenization: Weigh 5 g of the homogenized oily sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Vortex immediately for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer the acetonitrile supernatant to a 15 mL centrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg PSA, 900 mg MgSO₄).
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge at ≥3000 x g for 5 minutes.
-
Collect the supernatant for LC-MS/MS or GC-MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for DHP in Aqueous Samples
This protocol is a general guideline based on established SPE methods for phthalates in water.[8]
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load 100 mL of the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 95:5 v/v) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-20 minutes.
-
Elution: Elute the DHP from the cartridge with 5 mL of a suitable organic solvent (e.g., ethyl acetate or acetonitrile).
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.
Visualizations
Caption: A generalized experimental workflow for the analysis of this compound (DHP).
Caption: A logical troubleshooting guide for addressing matrix effects in DHP analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. [Determination of phthalic acid esters in textiles by solid phase extraction-gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of phthalate esters in edible oils by use of QuEChERS coupled with ionic-liquid-based dispersive liquid-liquid microextraction before high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and investigation of a QuEChERS-based method for determination of phthalate metabolites in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Matrix-matched calibrators are necessary for robust and high-quality dried blood spots lead screening assays by inductively coupled plasma-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. info.asistandards.com [info.asistandards.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
Reducing background contamination in phthalate analysis
Welcome to the Technical Support Center for phthalate analysis. This resource is designed for researchers, scientists, and drug development professionals to help identify and eliminate sources of background contamination in your experiments. Phthalates are ubiquitous plasticizers that can easily leach into samples, leading to inaccurate results. This guide provides troubleshooting advice and detailed protocols to ensure the integrity of your analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during phthalate analysis in a question-and-answer format.
Q1: I am observing high levels of common phthalates (e.g., DEHP, DBP) in my analytical blanks. What are the potential sources of this contamination?
A1: High phthalate levels in blanks are a frequent challenge due to their widespread presence. The contamination can originate from numerous sources within the laboratory. A systematic approach is crucial to pinpoint the source.[1][2]
Potential Contamination Sources:
-
Solvents and Reagents: Solvents such as methylene chloride, ethyl acetate, and acetone can contain phthalate impurities.[3] Deionized (DI) water systems, especially those with plastic storage tanks, can also be a source of contamination.[3]
-
Laboratory Consumables: Many plastic lab supplies are sources of phthalates. These include, but are not limited to, pipette tips, vials and caps, syringes, and gloves (especially soft PVC vinyl gloves).[4][5][6] Parafilm has also been shown to leach DEHP.[4][6]
-
Glassware: Improperly cleaned glassware can harbor phthalate residues. Dishwasher cleaning may even introduce contamination.[7] Phthalates from the laboratory air can also adsorb onto glassware surfaces.[1][2]
-
Analytical Instrument (GC-MS/LC-MS): Components of your chromatography system can be a source of contamination. This includes injector septa, liners, carrier gas lines, and tubing (PEEK tubing can accumulate phthalates).[5][8] The outer surface of the syringe needle can absorb phthalates from the lab air.[9][10]
-
Laboratory Environment: Phthalates are present in the air and dust of the laboratory.[5][11] These can originate from flooring materials, paints, cables, and adhesives.[3]
Q2: My phthalate peaks are tailing in my GC-MS chromatogram. What could be the cause and how can I fix it?
A2: Peak tailing for phthalates can indicate several issues within your GC-MS system.
-
Active Sites in the Injector or Column: The injector liner may have active sites that interact with the phthalates. Using a deactivated liner is crucial, especially for splitless injections.[8] Similarly, the GC column itself can become active. Conditioning the column at a high temperature or trimming the first few centimeters from the inlet end can resolve this.[8]
-
Column Overload: If your sample concentration is too high, it can lead to peak fronting, but in some cases may manifest as tailing. Consider diluting your sample or using a split injection.[8]
-
Contamination in the Inlet: A piece of a torn septum in the liner can cause peak tailing for non-polar compounds like phthalates.[12] Ensure the syringe needle has a smooth tip to prevent coring of the septum.
Q3: I have identified my solvents as a source of contamination. What is the best way to purify them?
A3: Solvent purity is critical for trace phthalate analysis.
-
Use High-Purity Solvents: Purchase high-purity, pesticide-grade, or "phthalate-free" solvents whenever possible.[13] Buying solvents in smaller bottles can minimize contamination from laboratory air over time.[8]
-
Solvent Distillation: For the highest purity, solvents can be distilled in an all-glass system.[14]
-
Solvent Rinsing and Filtration: Before use, you can rinse solvent reservoirs with clean solvent. Filtering the solvent through a cleaned, phthalate-free filtration system can also help.[8]
-
Activated Alumina Treatment: A main improvement was achieved by cleaning solvents with aluminium oxide permanently left in the reservoirs.[1][2]
Quantitative Data on Phthalate Leaching
The following table summarizes quantitative data on phthalate leaching from various laboratory consumables. This data highlights the importance of carefully selecting and pre-cleaning labware.
| Contamination Source | Phthalate(s) Detected | Leaching Levels | Reference |
| Plastic Pipette Tips | DEHP, DINP | Max: 0.36 µg/cm² (DEHP), 0.86 µg/cm² (DINP) | [4][6] |
| Plastic Filter Holders (PTFE) | DBP | Max: 2.49 µg/cm² | [4][6] |
| Regenerated Cellulose Filters | DBP | 0.61 µg/cm² | [4][6] |
| Cellulose Acetate Filters | DMP | 5.85 µg/cm² | [4][6] |
| Parafilm® | DEHP | Up to 0.50 µg/cm² | [4][6] |
| Medical Supplies (e.g., Cannula) | DEHP | Median: 6560 µg (from respiratory support devices) | [15] |
Experimental Protocols
Protocol 1: Rigorous Cleaning of Laboratory Glassware
This protocol is essential for removing phthalate contamination from all glassware used in your analysis.
-
Initial Rinse: As soon as possible after use, rinse glassware with the last solvent used in it.[14]
-
Detergent Wash: Wash with a suitable laboratory detergent and hot water.
-
Tap Water Rinse: Rinse thoroughly with tap water.
-
Deionized Water Rinse: Rinse with deionized water.
-
Solvent Rinse: Rinse with high-purity acetone followed by pesticide-grade hexane.[14] This step can be a substitute for baking for volumetric glassware that cannot be heated.[14]
-
Baking (Muffle Furnace): For non-volumetric glassware, heat in a muffle furnace at 400°C for at least 1-2 hours.[2][3][14]
-
Storage: After cooling, store glassware inverted or capped with aluminum foil in a clean environment to prevent accumulation of dust and other contaminants.[14]
Protocol 2: Preparation and Analysis of an Analytical Blank
Running regular blanks is crucial to monitor and control background contamination.
-
Use Pre-Cleaned Glassware: Use glassware that has been rigorously cleaned according to Protocol 1.
-
Reagent Blank: Process a sample of reagent water (or the primary solvent used in your sample preparation) through the entire analytical procedure, including all extraction and concentration steps.[14]
-
System Blank: Analyze an injection of pure solvent to check for contamination from the GC-MS or LC-MS system itself.
-
Frequency: Analyze a reagent blank with each batch of samples, or whenever new reagents are used, to safeguard against laboratory contamination.[14]
Visualizations
References
- 1. Blank problems in trace analysis of diethylhexyl and dibutyl phthalate: investigation of the sources, tips and tricks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle [ricerca.unityfvg.it]
- 11. mdpi.com [mdpi.com]
- 12. Phthalates tailling GCMS - Chromatography Forum [chromforum.org]
- 13. Sample Prep Tips for Determination of Phthalate Esters in Soft Drinks [thermofisher.com]
- 14. epa.gov [epa.gov]
- 15. researchgate.net [researchgate.net]
Improving Dihexyl phthalate extraction efficiency from complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of dihexyl phthalate (DHP) from complex samples.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing low recovery of this compound in my Solid-Phase Extraction (SPE) procedure?
Answer: Low recovery in SPE can stem from several factors throughout the extraction process. Here’s a systematic approach to troubleshoot this issue:
-
Improper Cartridge Conditioning and Equilibration: The sorbent bed must be properly solvated for efficient analyte retention. Ensure the conditioning solvent completely wets the sorbent and that the equilibration solvent matches the sample solvent polarity. Inadequate conditioning or allowing the cartridge to dry out before loading the sample can significantly reduce recovery.[1][2]
-
Sample Solvent Strength: If the sample solvent is too strong (too non-polar for reversed-phase SPE), the analyte may not be retained on the sorbent and will be lost during the loading step.[1] Consider diluting the sample with a weaker solvent.
-
Incorrect pH: The pH of the sample can influence the ionization state of the analyte and its interaction with the sorbent. For neutral compounds like this compound, pH effects are less pronounced but can impact the removal of matrix interferences.
-
Wash Solvent Strength: The wash solvent may be too strong, causing the analyte to be eluted prematurely. Analyze the wash eluate to check for the presence of this compound. If found, use a weaker wash solvent.[1]
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.[1][3] Try a stronger elution solvent or increase the volume of the current solvent. Ensure the pH of the elution solvent is appropriate to facilitate desorption.[1]
-
Flow Rate: A sample loading or elution flow rate that is too fast can lead to insufficient interaction time between the analyte and the sorbent, resulting in poor retention or incomplete elution.[1]
Question: I am experiencing emulsion formation during Liquid-Liquid Extraction (LLE). How can I resolve this?
Answer: Emulsion formation is a common issue in LLE, especially with complex matrices like high-fat samples.[4] Here are several strategies to prevent or break emulsions:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize the formation of an emulsion.[4]
-
Salting Out: Add a saturated sodium chloride (brine) solution to the aqueous phase. This increases the ionic strength of the aqueous layer, which can help break the emulsion by decreasing the solubility of the organic phase in the aqueous phase.[4]
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can help separate the layers.
-
Filtration: Passing the emulsion through a bed of glass wool or a filter aid can help to break it up.
-
Solvent Modification: Adding a small amount of a different organic solvent with intermediate polarity can sometimes help to break the emulsion.
-
Alternative Techniques: For samples prone to emulsion formation, consider alternative extraction methods like Solid-Supported Liquid-Liquid Extraction (SLE) which can prevent this issue.[5]
Question: My GC-MS analysis shows significant matrix effects, leading to poor quantification of this compound. What can I do?
Answer: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in GC-MS analysis of complex samples.[6][7] Here are some approaches to mitigate matrix effects:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering co-eluting compounds. This can be achieved through more rigorous sample preparation, such as using a multi-step SPE cleanup or employing different sorbents.[8]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for the matrix effects as the standards and samples will be affected similarly.
-
Stable Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard (e.g., deuterated DHP) that has a similar chemical behavior and elution time to the native analyte. This is a highly effective way to correct for matrix effects as the internal standard will experience similar suppression or enhancement.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection.
-
Optimize GC Conditions: Adjusting the GC temperature program or using a different column can help to chromatographically separate this compound from interfering matrix components.[9]
Question: I suspect contamination in my this compound analysis. What are the common sources and how can I minimize them?
Answer: Phthalates are ubiquitous in laboratory environments, making contamination a common problem that can lead to false positives or overestimated concentrations.[10][11][12][13]
-
Laboratory Consumables: Plastic materials such as pipette tips, centrifuge tubes, and syringe filters are major sources of phthalate contamination.[14][15] Whenever possible, use glassware or phthalate-free plasticware.
-
Solvents and Reagents: High-purity solvents are crucial. Even high-grade solvents can contain trace levels of phthalates.[13][16] It is advisable to test all solvents and reagents for phthalate contamination before use.
-
Laboratory Environment: Phthalates can be present in the laboratory air and dust, originating from flooring, paints, and equipment.[10][11] Keeping samples covered and minimizing their exposure to the laboratory environment is important.
-
Glassware: While glass is preferred, it can adsorb phthalates from the air or contaminated solvents.[10][11] Thoroughly clean all glassware by rinsing with a high-purity solvent and, if possible, bake it at a high temperature.[16]
-
Septa and Caps: Septa from autosampler vials and caps of solvent bottles can be a source of contamination. Use septa made from low-bleed materials.
To minimize contamination, it is essential to run procedural blanks with every batch of samples to identify and quantify any background levels of this compound.[17]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from complex samples?
A1: The most frequently employed methods for this compound extraction include:
-
Solid-Phase Extraction (SPE): A versatile technique that uses a solid sorbent to isolate the analyte from a liquid sample. It is known for its efficiency and ability to handle a wide range of matrices.[18]
-
Liquid-Liquid Extraction (LLE): A traditional method that partitions the analyte between two immiscible liquid phases. It is effective but can be labor-intensive and prone to emulsion formation.[18][19]
-
Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance the extraction of the analyte from a solid or semi-solid sample into a solvent. It is generally faster and requires less solvent than traditional methods like Soxhlet extraction.[20][21]
-
Soxhlet Extraction: A classical technique for extracting compounds from solid materials. While effective, it is time-consuming and requires large volumes of solvent.[20]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is becoming increasingly popular for the extraction of a wide range of analytes from various matrices, particularly food samples.
Q2: How do I choose the right extraction method for my sample?
A2: The choice of extraction method depends on several factors:
-
Sample Matrix: For liquid samples like water, LLE and SPE are common choices. For solid samples like soil or sediment, UAE or Soxhlet extraction are often used. For fatty samples, specific cleanup steps are required to remove lipids, which can interfere with the analysis.[22]
-
Analyte Concentration: If the expected concentration of this compound is very low, a method with a high enrichment factor, such as SPE, is preferable.
-
Throughput and Automation: For a large number of samples, automated SPE or QuEChERS may be more suitable than manual LLE.
-
Solvent Consumption and Environmental Impact: Newer techniques like UAE and QuEChERS are generally considered "greener" as they use smaller volumes of organic solvents compared to LLE and Soxhlet extraction.[20]
Q3: What are the typical recovery rates I should expect for this compound extraction?
A3: Recovery rates for this compound can vary significantly depending on the extraction method, sample matrix, and laboratory proficiency. Generally, acceptable recovery rates are in the range of 70-120%. The tables below summarize reported recovery data from various studies.
Q4: How can I improve the extraction efficiency of this compound from high-fat samples?
A4: High-fat matrices present a significant challenge due to the co-extraction of lipids, which can interfere with the analysis. To improve extraction efficiency and reduce matrix effects:
-
Fat Removal: Incorporate a fat removal step in your sample preparation. This can be achieved by:
-
Freezing/Centrifugation: After the initial extraction, cool the extract to a low temperature to precipitate the lipids, which can then be removed by centrifugation or filtration.[22]
-
Dispersive SPE (dSPE) with C18 or PSA: Use dSPE with sorbents like C18 or Primary Secondary Amine (PSA) to remove fatty acids and other lipid components.[22]
-
Gel Permeation Chromatography (GPC): GPC is a highly effective technique for separating lipids from smaller analyte molecules.
-
-
Solvent Partitioning: Perform a liquid-liquid partitioning step with a nonpolar solvent like hexane to remove the bulk of the lipids.[22]
Q5: How should I store my samples to ensure the stability of this compound?
A5: Proper sample storage is crucial to prevent degradation or contamination of this compound.
-
Storage Containers: Use glass containers with PTFE-lined caps to avoid contamination from plasticizers present in plastic containers.
-
Temperature: Store samples at a low temperature, typically at 4°C in a refrigerator, to minimize degradation.[17] For long-term storage, freezing at -20°C may be necessary.
-
Headspace: Minimize the headspace in the sample container to reduce potential volatilization losses.
Quantitative Data Summary
The following tables summarize quantitative data for the extraction of this compound and other relevant phthalates from various complex matrices.
Table 1: this compound (and related phthalates) Extraction from Water Samples
| Extraction Method | Analyte | Recovery (%) | RSD (%) | LOD | LOQ | Reference |
| SPE | DEHP | 75 - 112 | < 20 | - | 0.82–71 ng/L | [10][15] |
| LLE | DEHP | 122 ± 0.46 | - | - | - | [23] |
| DLLME | DEHP | 89 - 102 | < 4 | - | 0.85-4 ng/mL | [13] |
| SPE | DEHP | 86.0 - 99.8 | < 18 | - | 0.03 µg/L | [24] |
| SPE-HPLC | DEHP | 93.3 - 102.3 | < 5.2 | 0.012 mg/L | 0.039 mg/L | [25] |
Table 2: this compound (and related phthalates) Extraction from Solid Samples (Soil, Sediment, etc.)
| Extraction Method | Matrix | Analyte | Recovery (%) | RSD (%) | LOD | LOQ | Reference |
| Soxhlet | Sediment | DBP | 117 ± 4.80 | - | - | - | [23] |
| UAE-GC-MS | Sediment | DEHP | 73(±7)–120(±10) | < 20 | 0.1–0.7 ng/g | - | [3] |
| QuEChERS | Soil | DHP | 70.00 - 117.90 | 0.67–4.62 | - | - | [26] |
| ASE-MEKC | Soil | DEHP | - | - | - | - | [27] |
| PLE | Soil | DEHP | 86.0 - 99.8 | < 18 | 0.02 mg/kg | - | [24] |
Table 3: this compound (and related phthalates) Extraction from Other Complex Matrices
| Extraction Method | Matrix | Analyte | Recovery (%) | RSD (%) | LOD | LOQ | Reference |
| UAE-SFC | Food Contact Material | DEHP | 91.2–108.3 | < 8.1 | 0.021–0.150 µg/mL | 0.070–0.500 µg/mL | [14][23] |
| Soxhlet-SPE-GC | Textiles | DHP | 86.3%-102.7% | < 5% | < 1 mg/kg | - | [11] |
| Ultrasonic Extraction | Cosmetics | DHP | 94.7%-101.1% | 0.023% - 0.68% | - | - | [20] |
| UPLC-MS/MS | Biological (Nails) | MEHP | 79 - 108 | 6 - 17 | - | < 14 ng/g | [1] |
| QuEChERS-GC/MS | Wheat | DnHP | 84.8 - 120.3 | 0.6–9.0 | 0.1 - 2.5 µg/kg | 0.13 - 5.0 µg/kg | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Solid-Phase Extraction (SPE) for Water Samples
This protocol is adapted from a method for extracting various phthalates from water samples.[10][15]
1. Materials:
-
SPE Cartridge: Chromabond® HLB (200 mg) or equivalent
-
Conditioning Solvent: Acetonitrile (ACN)
-
Equilibration Solvent: Milli-Q water
-
Elution Solvent: Ethyl acetate (EtOAc)
-
Sample: 50 mL of water, pH adjusted to 6.0
2. Procedure:
-
Conditioning: Pass 10 mL of ACN through the SPE cartridge.
-
Equilibration: Pass 2 mL of Milli-Q water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load 50 mL of the water sample onto the cartridge at a flow rate of approximately 1-2 mL/min.
-
Drying: After loading, dry the cartridge under vacuum for 20 minutes to remove residual water.
-
Elution: Elute the retained phthalates with 10 mL of EtOAc.
-
Concentration: The eluate can be concentrated under a gentle stream of nitrogen if necessary before analysis by GC-MS or HPLC.
Ultrasonic-Assisted Extraction (UAE) for Solid Samples
This protocol is a general procedure based on methods for extracting phthalates from solid matrices like sediment and food contact materials.[3][14][23]
1. Materials:
-
Extraction Solvent: A mixture of n-hexane and dichloromethane (1:1, v/v) or another suitable solvent.
-
Sample: 1-5 g of homogenized, and if necessary, dried sample.
-
Ultrasonic Bath or Probe Sonicator.
2. Procedure:
-
Sample Preparation: Weigh a known amount of the solid sample into a glass extraction vessel.
-
Solvent Addition: Add a specific volume of the extraction solvent to the vessel (e.g., 10-20 mL).
-
Ultrasonication: Place the vessel in an ultrasonic bath or use a probe sonicator to extract the sample for a defined period (e.g., 15-30 minutes). The temperature of the ultrasonic bath should be controlled to prevent degradation of the analytes.
-
Separation: After sonication, separate the solvent extract from the solid residue by centrifugation or filtration.
-
Repeat Extraction (Optional): For exhaustive extraction, the solid residue can be re-extracted with fresh solvent.
-
Cleanup and Analysis: The combined extracts may require a cleanup step (e.g., dSPE) before analysis by GC-MS or HPLC.
Visualizations
The following diagrams illustrate the experimental workflows for common this compound extraction methods.
Caption: Solid-Phase Extraction (SPE) Workflow for Water Samples.
References
- 1. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 2. specartridge.com [specartridge.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fses.oregonstate.edu [fses.oregonstate.edu]
- 10. Blank problems in trace analysis of diethylhexyl and dibutyl phthalate: investigation of the sources, tips and tricks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Challenges encountered in the analysis of phthalate esters in foodstuffs and other biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. research.tus.ie [research.tus.ie]
- 15. tandfonline.com [tandfonline.com]
- 16. biotage.com [biotage.com]
- 17. osha.gov [osha.gov]
- 18. a-critical-review-on-extraction-and-analytical-methods-of-phthalates-in-water-and-beverages - Ask this paper | Bohrium [bohrium.com]
- 19. Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 20. acgpubs.org [acgpubs.org]
- 21. Design of Experiments for Optimizing Ultrasound-Assisted Extraction of Bioactive Compounds from Plant-Based Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 22. restek.com [restek.com]
- 23. Simultaneous determination of di-(2-ethylhexyl) phthalate and five photoinitiators in food contact materials using ultrasonic-assisted extraction combined with supercritical fluid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 24. tools.thermofisher.com [tools.thermofisher.com]
- 25. mdpi.com [mdpi.com]
- 26. pubs.aip.org [pubs.aip.org]
- 27. mdpi.com [mdpi.com]
Technical Support Center: Optimizing GC-MS for Dihexyl Phthalate Isomer Separation
Welcome to the technical support center for optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the challenging separation of Dihexyl phthalate isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers so challenging?
A1: The separation of this compound isomers, such as di-n-hexyl phthalate and its branched-chain counterparts, is difficult due to their high degree of structural similarity. These molecules have the same mass and often produce very similar fragmentation patterns in the mass spectrometer. A common fragment ion at m/z 149 is characteristic of many phthalates, which complicates identification and quantification if the isomers are not chromatographically resolved.[1][2] Therefore, achieving baseline separation on the GC column is critical for accurate analysis.
Q2: What is the most critical GC parameter to optimize for isomer separation?
A2: The GC column's stationary phase is the most critical parameter. The choice of stationary phase dictates the selectivity of the separation, which is the ability to differentiate between closely related isomers.[3] For phthalate analysis, mid-polarity phases often provide the best results. For instance, phases like a 5% phenyl-methylpolysiloxane (e.g., DB-5, TG-5MS) are commonly used.[4][5] However, for particularly difficult separations, exploring different selectivities, such as those offered by Rtx-440 or Rxi-XLB columns, is recommended as they can alter elution orders and improve resolution.[1][2]
Q3: Should I use splitless or split injection for my samples?
A3: The choice depends on the concentration of this compound in your samples.
-
Splitless Injection: This is the preferred mode for trace-level analysis as it ensures the entire sample is transferred to the column, maximizing sensitivity.
-
Split Injection: This mode is suitable for more concentrated samples to avoid overloading the column, which can lead to poor peak shape (fronting).
Q4: Can I rely solely on mass spectrometry to differentiate co-eluting this compound isomers?
A4: Relying solely on MS for co-eluting isomers is challenging. Since isomers have the same mass, their full scan mass spectra are often very similar. While it's sometimes possible to find unique fragment ions for each isomer to perform "mass resolved" quantification using Selected Ion Monitoring (SIM), this is not always feasible.[6] The most robust approach is to first achieve chromatographic separation and then use MS for confirmation and quantification.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound isomers.
Problem 1: Poor Resolution / Co-elution of Isomer Peaks
-
Possible Cause: Sub-optimal GC column or temperature program.
-
Solution:
-
Column Selection: Ensure you are using a column with appropriate selectivity. While a standard DB-5 column can work, consider a column with a different stationary phase chemistry (e.g., Rtx-440, Rxi-XLB) to exploit different intermolecular interactions that can enhance separation.[1][2]
-
Temperature Program Optimization: A slow, shallow temperature ramp rate (e.g., 3-5°C/min) through the elution range of the this compound isomers can significantly improve resolution.[7]
-
Carrier Gas Flow Rate: Operate the carrier gas (Helium is recommended) at its optimal linear velocity to maximize column efficiency.
-
Column Length: Increasing the column length (e.g., from 30 m to 60 m) increases the number of theoretical plates and can improve resolution, but at the cost of longer analysis times.[8]
-
Problem 2: High Background Contamination
-
Possible Cause: Phthalates are ubiquitous environmental and laboratory contaminants. Sources can include solvents, glassware, pipette tips, vial caps, and even the laboratory air.
-
Solution:
-
Use Phthalate-Free Consumables: Whenever possible, use certified phthalate-free vials, caps with PTFE-lined septa, and pipette tips.
-
Solvent Purity: Use high-purity, pesticide-grade or equivalent solvents. It's advisable to run a solvent blank with each batch of samples.
-
Glassware Cleaning: Meticulously clean all glassware. Avoid using plastic containers for sample or standard preparation.
-
System Bake-out: Regularly bake out the GC inlet and column according to the manufacturer's instructions to remove any accumulated contaminants.
-
Problem 3: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Active sites in the GC system, column overload, or improper injection technique.
-
Solution:
-
Inlet Maintenance: Deactivated liners are crucial. Replace the injector liner and septum regularly. Active sites in a dirty liner can cause peak tailing.
-
Column Conditioning: If the column is new or has been sitting idle, condition it according to the manufacturer's instructions. If tailing persists, you can try trimming a small portion (e.g., 10-20 cm) from the front of the column.
-
Column Overload: If peaks are fronting (leaning forward), it's a sign of column overload. Dilute your sample or use a split injection.
-
Injection Speed: For manual injections, ensure the injection is performed quickly and smoothly.
-
Problem 4: Low or Inconsistent Recovery
-
Possible Cause: Adsorption of the analyte, especially for longer-chain phthalates like this compound, or issues with the sample extraction process.
-
Solution:
-
Deactivated Glassware: Use silanized glassware to reduce the chance of active sites that can adsorb phthalates.
-
Extraction Efficiency: Method 3520 (liquid-liquid extraction) is not recommended for longer-chain phthalates as their recoveries can be less than 40% due to adsorption to glassware.[7] Ensure your extraction method is validated for these compounds.
-
Check for Leaks: A leak in the GC system can lead to reduced sample transfer onto the column and thus, lower response.
-
Experimental Protocols
Protocol 1: Recommended GC-MS Parameters for this compound Isomer Separation
This protocol is based on the OSHA method for analyzing mixed isomers of this compound and di-n-hexyl phthalate.[5]
| Parameter | Recommended Setting | Notes |
| GC Column | DB-5, 60 m x 0.32 mm ID, 1.5 µm film thickness | A longer column with a thicker film can aid in resolving complex mixtures. |
| Carrier Gas | Helium | Maintain a constant flow rate. |
| Injection Mode | Splitless | For trace analysis. |
| Injector Temp. | 250°C | |
| Oven Program | Initial: 150°C, hold for 0.5 min | This is a starting point and should be optimized. |
| Ramp 1: 5°C/min to 220°C | A slow ramp is crucial for isomer separation. | |
| Ramp 2: 3°C/min to 275°C | A very slow ramp through the expected elution window. | |
| Final Hold: Hold at 275°C for 13 min | To elute any heavier compounds. | |
| MS Transfer Line | 280°C | |
| Ion Source Temp. | 230°C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for most phthalate analysis. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | For highest sensitivity and selectivity. |
| SIM Ions | m/z 149 (Quantifier) | This is a common phthalate fragment. Monitor other characteristic ions for confirmation if available. |
Protocol 2: Sample Preparation (Toluene Extraction)
This protocol is adapted from the OSHA method for solid samples.[5]
-
Accurately weigh the sample into a glass vial.
-
Add a known volume of toluene.
-
If using an internal standard, spike the sample at this stage.
-
Cap the vial tightly with a PTFE-lined cap.
-
Shake or vortex the sample for 30 minutes.
-
Allow the solid material to settle.
-
Carefully transfer an aliquot of the toluene extract into an autosampler vial for GC-MS analysis.
Visualizations
Caption: A workflow diagram for optimizing GC-MS parameters.
References
- 1. gcms.cz [gcms.cz]
- 2. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 3. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 4. fishersci.com [fishersci.com]
- 5. osha.gov [osha.gov]
- 6. fses.oregonstate.edu [fses.oregonstate.edu]
- 7. epa.gov [epa.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Method Validation for Trace Level Detection of Dihexyl Phthalate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for trace level detection of Dihexyl Phthalate (DHP).
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for trace level detection of this compound?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods for the trace level detection of this compound due to their high sensitivity, specificity, and reproducibility. While HPLC with UV detection can also be used, GC-MS and LC-MS platforms, including single and triple quadrupole mass spectrometers, offer lower detection limits, with LC-MS/MS being sensitive to as low as 1 part per billion (ppb).
Q2: What are the key validation parameters to consider for a trace level detection method for this compound according to regulatory guidelines like ICH Q2(R1)?
A2: According to ICH Q2(R1) guidelines, the key validation parameters for an analytical procedure include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q3: What are common sources of background contamination in this compound trace analysis?
A3: Background contamination is a notorious problem in phthalate analysis. Common sources include:
-
Laboratory Air: The air in the laboratory is a major source of phthalate contamination, which can be absorbed onto the surfaces of glassware.
-
Plastic Materials: Any contact with plastic articles during sample collection, preparation, or analysis can lead to significant contamination. This includes containers, pipette tips, and vial caps.
-
Solvents and Reagents: Solvents and reagents can contain trace levels of phthalates.
-
Analytical Instruments: Components of the analytical instrument itself, such as septa, ferrules, and autosampler vial liners, can be sources of contamination.
Troubleshooting Guides
Issue 1: High Blank Levels or Ghost Peaks in Chromatograms
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Solvents | Purify solvents by passing them through activated aluminum oxide. Store solvents in glass containers with PTFE-lined caps. |
| Contaminated Glassware | Avoid plastic labware. Thoroughly clean all glassware with a solvent rinse followed by heating at high temperatures (e.g., 400°C for 1-2 hours). Store clean glassware in a desiccator containing aluminum oxide to prevent re-contamination from lab air. |
| Contamination from GC/LC System | Bake out the GC column and injection port. Use phthalate-free septa and ferrules. Check autosampler wash solvents for contamination. |
| Laboratory Air Contamination | Minimize the exposure of samples and glassware to the laboratory air. Work in a clean environment, such as a laminar flow hood, when possible. |
Issue 2: Poor Peak Shape or Resolution
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Column | For GC-MS, a DB5-MS column or equivalent is commonly used. For HPLC, a C18 reversed-phase column is often suitable. |
| Suboptimal Mobile/Carrier Gas Flow | Optimize the flow rate of the carrier gas (for GC) or the mobile phase gradient (for HPLC) to improve separation. |
| Injection Technique Issues | For GC, a splitless injection is often used for trace analysis. Ensure the injection volume and speed are appropriate. |
| Matrix Effects | The sample matrix can interfere with the chromatography. Employ a suitable sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances. |
Issue 3: Low or Inconsistent Recovery
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Extraction | Optimize the extraction solvent and technique. Common methods include liquid-liquid extraction with solvents like n-hexane or dichloromethane, and solid-phase extraction. Sonication can improve extraction efficiency from solid matrices. |
| Analyte Adsorption | Phthalates can adsorb to active sites in the GC inlet or on glassware. Use deactivated glassware and a deactivated GC inlet liner. |
| Inappropriate pH | The pH of the sample can affect extraction efficiency. Adjust the sample pH as needed for the chosen extraction method. |
| Sample Matrix | For complex matrices like fatty foods, a more rigorous cleanup step, such as gel permeation chromatography (GPC), may be necessary to remove lipids that can interfere with recovery. |
Method Validation Parameters & Acceptance Criteria
The following table summarizes typical validation parameters and acceptance criteria for the trace level detection of this compound, based on ICH Q2(R1) guidelines.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of this compound in blank and placebo samples. |
| Linearity (R²) | ≥ 0.995 |
| Range | Typically 50% to 150% of the target concentration. |
| Accuracy (% Recovery) | 80% to 120% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 15% Intermediate Precision (Inter-day): ≤ 15% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. The LOQ should be validated for precision and accuracy. |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Aqueous Samples
This protocol is a general guideline and may require optimization for specific matrices.
-
Sample Collection: Collect the aqueous sample in a pre-cleaned glass container with a PTFE-lined cap.
-
Internal Standard Spiking: Spike a known volume of the sample (e.g., 100 mL) with an appropriate internal standard (e.g., a deuterated phthalate).
-
Extraction:
-
Transfer the sample to a glass separatory funnel.
-
Add an appropriate volume of a suitable extraction solvent (e.g., 50 mL of n-hexane or dichloromethane).
-
Shake vigorously for 2-5 minutes, periodically venting the funnel.
-
Allow the layers to separate.
-
Collect the organic layer.
-
Repeat the extraction process two more times with fresh solvent.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
-
Analysis: The concentrated extract is now ready for GC-MS or LC-MS analysis.
GC-MS Operating Conditions
The following are typical starting conditions for GC-MS analysis of this compound. Optimization will be required for your specific instrument and application.
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Initial: 100 °C (hold 1 min), Ramp: 10 °C/min to 280 °C, then 5 °C/min to 310 °C (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | 149 (quantifier), 167, 279 (qualifiers) |
Visualizations
Troubleshooting poor peak shape in Dihexyl phthalate chromatography
This guide provides troubleshooting solutions for common issues encountered during the chromatographic analysis of Dihexyl phthalate, focusing on poor peak shape.
Troubleshooting Guide: Peak Shape Issues
This section addresses specific peak shape problems in a question-and-answer format.
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue. It can compromise resolution and lead to inaccurate quantification.[1] The causes can be chemical or physical.
Potential Causes and Solutions:
-
Chemical Interactions (Active Sites):
-
Cause: Polar or basic analytes can have secondary interactions with active sites on the stationary phase, such as residual silanol groups on silica-based columns.[2][3] This is a primary cause of peak tailing.
-
Solution (HPLC): Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it exists in a single ionized or non-ionized form.[4][5] For basic compounds, operating at a lower pH (e.g., 2-3) can protonate silanols and minimize these interactions.[3][6] Using a high-purity, end-capped column with minimal silanol activity is also recommended.[2]
-
Solution (GC): Active sites can exist in the GC liner or the column inlet. Use a fresh, deactivated liner and consider trimming 10-20 cm from the front of the column to remove accumulated non-volatile residues or active sites.[7]
-
-
Column Contamination or Degradation:
-
Cause: Accumulation of strongly retained sample matrix components or impurities from the mobile phase can create active sites and disrupt the packing bed.[8] A column void or a partially blocked inlet frit can also cause tailing.[3]
-
Solution: First, try reversing and flushing the column (without connecting it to the detector) to remove contaminants from the inlet frit.[1] If this fails, follow a column regeneration protocol. If the problem persists, the column may be degraded and require replacement.[6] Using a guard column can help extend the life of the analytical column.[1]
-
-
Sample Overload:
-
Cause: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to tailing peaks that often have a "right-triangle" appearance.[1][2]
-
Solution: Reduce the sample concentration by diluting the sample or decrease the injection volume.[8][9] Observe if the peak shape improves and retention time normalizes.
-
-
Mismatched Sample Solvent:
-
Cause: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing.[2]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[4] If a different solvent must be used, ensure it is weaker than the mobile phase.
-
Q2: What causes my this compound peak to show fronting?
Peak fronting, where the first half of the peak is broader than the back, is less common than tailing but indicates significant problems.
Potential Causes and Solutions:
-
Column Overload:
-
Column Collapse or Degradation:
-
Cause: The most common cause of irreversible peak fronting is the physical collapse of the column's packed bed.[10] This can happen when operating at a pH or temperature outside the column's recommended range, leading to the dissolution of the silica packing.[10]
-
Solution: This damage is irreversible, and the column must be replaced. To prevent recurrence, ensure that the mobile phase pH and operating temperature are within the manufacturer's specified limits for the column.[10]
-
-
Incompatible Sample Solvent:
Q3: I am seeing split or shoulder peaks for this compound. What is the cause?
Split or shoulder peaks suggest that the analyte band is being disrupted as it passes through the system or that a co-eluting impurity is present.
Potential Causes and Solutions:
-
Partially Blocked Column Frit:
-
Cause: Debris from the sample or system (e.g., pump seal wear) can partially block the inlet frit of the column. This distorts the sample flow path onto the column, affecting all peaks in the chromatogram.[1]
-
Solution: Disconnect the column, reverse it, and flush it to waste at a low flow rate to dislodge the particulates. If this doesn't work, the frit may need to be replaced, or the entire column may need to be replaced.[1]
-
-
Column Void or Channeling:
-
Cause: A void can form at the head of the column due to packing bed collapse or settling. This creates two different paths for the analyte, resulting in a split peak.
-
Solution: This usually requires column replacement. Avoid sudden pressure shocks to the system to prevent this issue.
-
-
Sample Solvent/Mobile Phase Incompatibility:
-
Cause: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate in the injector or on the column, leading to split peaks.[4]
-
Solution: Ensure the sample solvent is fully compatible with the mobile phase. Ideally, use the mobile phase as the sample solvent.[4]
-
-
Co-elution:
-
Cause: A shoulder or small adjacent peak may indicate an impurity or another phthalate isomer co-eluting with this compound. Many phthalates share similar structures and can be difficult to separate.[11][12]
-
Solution: Optimize the method to improve resolution. This may involve adjusting the mobile phase composition, changing the temperature, or switching to a column with a different selectivity (e.g., Rtx-440 for GC).[11]
-
Q4: All the peaks in my chromatogram, including this compound, are broad or distorted. What should I check first?
When all peaks are affected similarly, the problem likely occurs before the separation begins.[4][13]
Potential Causes and Solutions:
-
Extra-Column Volume (Dead Volume):
-
Cause: Excessive volume from long or wide-bore connecting tubing, or poorly made connections (e.g., a gap between the tubing and the column fitting) can cause band broadening.[2][6]
-
Solution: Use shorter tubing with a narrow internal diameter (e.g., 0.12-0.17 mm ID). Ensure all fittings are properly connected and that there are no gaps.[6]
-
-
Column Inlet Blockage:
-
Injector Issue:
-
Cause (GC): An incomplete or slow injection can introduce the sample as a broad band.[14]
-
Cause (HPLC): An incompletely filled sample loop can also lead to broad, variable peaks.[4]
-
Solution: Check the injector for proper function. Ensure the syringe (GC) is operating smoothly and the sample loop (HPLC) is filled completely.
-
Diagrams: Troubleshooting Workflows
Caption: Troubleshooting workflow for peak tailing issues.
Caption: Root cause analysis for poor peak shape.
Quantitative Data Summary
The following table provides a summary of common causes for poor peak shape and their corresponding quantitative checks or solutions.
| Peak Shape Problem | Potential Cause | Recommended Action / Parameter |
| Tailing | Secondary Silanol Interactions (HPLC) | Adjust mobile phase pH to be >2 units from analyte pKa.[5] Use a buffer concentration of 10-50 mM.[6] |
| Sample Overload (HPLC/GC) | Reduce injection volume or dilute sample. Injection volume should be ≤ 5% of the column volume as a rule of thumb.[6] | |
| Fronting | Column Overload (HPLC/GC) | Reduce on-column mass. Check for linearity by injecting a concentration series. |
| Column Collapse (HPLC) | Operate within column's recommended pH range (typically pH 2-8 for silica columns).[1] | |
| Broad Peaks | Extra-Column Volume (HPLC/GC) | Use connecting tubing with an internal diameter of 0.12-0.17 mm. Keep tubing length to a minimum.[6] |
| High Flow Rate (HPLC/GC) | Optimize flow rate based on column dimensions. Slower flow rates can improve resolution but increase run time.[15] |
Experimental Protocols
Protocol 1: Column Flushing and Regeneration (Reversed-Phase HPLC)
This procedure is used to remove strongly retained contaminants from an HPLC column. Warning: Always disconnect the column from the detector before flushing with strong solvents.
-
Initial Flush: Disconnect the column from the detector. Flush the column with 20-30 column volumes of the mobile phase without the buffer (e.g., if the mobile phase is 50:50 Acetonitrile:Buffer, flush with 50:50 Acetonitrile:Water).
-
Organic Wash: Flush the column with 20-30 column volumes of 100% Acetonitrile or Methanol.
-
Strong Solvent Wash (for stubborn contaminants): If contamination persists, flush with a stronger solvent series. A common series is:
-
20 column volumes of Isopropanol (IPA).
-
20 column volumes of Tetrahydrofuran (THF) - check for column compatibility.
-
20 column volumes of Isopropanol (IPA).
-
-
Re-equilibration:
-
Flush with 20 column volumes of 100% Acetonitrile or Methanol.
-
Gradually reintroduce the aqueous component by flushing with your initial mobile phase composition (without buffer) for 20-30 column volumes.
-
Finally, re-equilibrate the column with the complete, buffered mobile phase for at least 30 column volumes or until the baseline is stable.
-
-
Test Performance: Reconnect the detector and inject a standard to check if peak shape and retention time have been restored.
Protocol 2: System Contamination Check for Phthalates (GC/HPLC)
Phthalates are ubiquitous and can leach from many lab materials, causing ghost peaks or high baselines.[16][17]
-
Solvent Blank Analysis: Prepare a blank by filling a vial with your mobile phase or sample solvent directly from the source bottle. Run this as a sample. This checks the purity of your solvents.
-
Syringe/Injector Blank: Perform an "air injection" or an injection from an empty, clean vial. This helps determine if contamination is coming from the autosampler, syringe, or needle wash solvent. Phthalates can be absorbed onto the outer wall of a GC syringe needle from the lab air.[16]
-
Glassware Check: Rinse a piece of your standard laboratory glassware (e.g., volumetric flask, pipette) with a clean solvent (like hexane or methanol) and inject the rinsing solvent. This checks for contamination from glassware.
-
Systematic Isolation: If contamination is detected, systematically replace components to isolate the source. Start with the easiest to replace: vial caps/septa, solvent inlet frits, and mobile phase.
-
Mitigation: Use glassware for all sample and mobile phase preparation. Avoid plastic materials wherever possible. Cover solvent reservoirs to prevent absorption of airborne contaminants.[16]
Frequently Asked Questions (FAQs)
Q5: How does sample preparation affect the peak shape of this compound? Sample preparation is critical. A complex sample matrix can contain compounds that interfere with the peak or contaminate the column, leading to tailing or broadening.[6] Inadequate sample cleanup can leave non-volatile residues that build up at the head of the column, creating active sites. It is recommended to use sample cleanup techniques like Solid Phase Extraction (SPE) to remove interfering contaminants.[3] Also, ensure the final sample solvent is compatible with the mobile phase to prevent peak distortion.[4]
Q6: Can system contamination cause poor peak shape for phthalates? Yes. While contamination is often associated with ghost peaks or a high baseline, severe contamination on the column inlet can act as a secondary stationary phase, leading to peak broadening and tailing.[8] Phthalates are known contaminants from plastic labware, vial caps, and even laboratory air, making this a significant concern.[16][17] A rigorous system contamination check is a crucial troubleshooting step.
Q7: Which chromatographic columns are recommended for this compound analysis? The choice depends on the technique (GC or HPLC) and the sample matrix.
-
For GC-MS: Columns like the Rtx-440 and Rxi-XLB have demonstrated good resolution for complex mixtures of phthalates, separating them from other isomers that may co-elute on standard 5-type phases.[11][12]
-
For HPLC: Reversed-phase columns are common. A C18 or C8 phase can be used, but specialized columns may offer better performance. For example, a C30 column has been used for the separation of 19 different phthalates.[18] Columns with low silanol activity, like the Newcrom R1, are also suitable for minimizing peak tailing.[19]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. HPLC故障排除指南 [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. uhplcs.com [uhplcs.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gcms.cz [gcms.cz]
- 12. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. GC Troubleshooting—Split Peaks [restek.com]
- 15. google.com [google.com]
- 16. researchgate.net [researchgate.net]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Minimizing Dihexyl Phthalate (DHP) Contamination
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to minimize Dihexyl phthalate (DHP) contamination from laboratory consumables.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DHP) and why is it a concern in the laboratory?
This compound (DHP) is a chemical compound used as a plasticizer to increase the flexibility and durability of plastics. It is a member of the phthalate ester family. In the laboratory, DHP can leach from plastic consumables into solvents, reagents, and samples, leading to contamination. This is a significant concern as DHP can interfere with experimental results, particularly in sensitive analytical techniques like mass spectrometry, and it is also classified as a substance of very high concern due to its potential endocrine-disrupting properties.
Q2: What are the primary sources of DHP contamination in a laboratory setting?
The most significant sources of DHP and other phthalate contamination in a laboratory environment include:
-
Plastic Lab Consumables: Soft plastics, particularly those made from polyvinyl chloride (PVC), are major culprits. This includes tubing, gloves, pipette tips, microcentrifuge tubes, and plastic containers.[1][2] Polypropylene (PP) and polystyrene (PS) labware can also be sources of phthalate leaching, though generally to a lesser extent than PVC.
-
Solvents and Reagents: Phthalates are ubiquitous environmental contaminants and can be present in laboratory solvents and reagents. It is crucial to use high-purity, phthalate-free solvents and to test them for background levels of contamination.
-
Laboratory Environment: DHP can be present in laboratory air and dust, originating from building materials, flooring, and equipment. This airborne DHP can then settle on surfaces and contaminate samples and equipment.
-
Improperly Cleaned Glassware: Glassware that has been previously exposed to phthalates and not thoroughly cleaned can be a source of cross-contamination.
Q3: How can I know if my experiments are being affected by DHP contamination?
Signs of DHP contamination in your experiments may include:
-
Unexpected peaks in chromatograms: When using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), you may observe a consistent, unidentified peak at the retention time and mass-to-charge ratio characteristic of DHP.
-
High background noise: In sensitive analyses, DHP contamination can lead to elevated background signals, making it difficult to detect and quantify your analytes of interest.
-
Inconsistent or non-reproducible results: Variable levels of DHP contamination can lead to a lack of reproducibility in your experimental data.
-
Failed blank controls: Running a blank sample (containing only the solvent or matrix) through your entire experimental workflow is a critical step. The presence of DHP in your blank is a clear indicator of contamination.
Q4: What are the key steps to minimize DHP contamination in my laboratory?
Minimizing DHP contamination requires a multi-faceted approach:
-
Use Phthalate-Free Consumables: Whenever possible, source and use lab consumables that are certified as "phthalate-free." This is especially important for items that come into direct contact with your samples and solvents.
-
Proper Material Selection: Avoid using PVC-based products where alternatives are available. Opt for glass, stainless steel, or plastics less prone to leaching, such as polypropylene or high-density polyethylene (HDPE), but always verify their suitability for your specific application.
-
Thorough Glassware Cleaning: Implement a rigorous glassware cleaning protocol specifically designed to remove organic contaminants like phthalates.
-
Solvent and Reagent Purity: Use high-purity, analytical grade solvents. It is good practice to run a solvent blank on your analytical instrument to check for phthalate contamination before use.
-
Maintain a Clean Laboratory Environment: Regularly clean laboratory surfaces to minimize dust accumulation.
-
Proper Sample Handling: Wear nitrile gloves (check that they are phthalate-free) and avoid contact between samples and any plastic surfaces that are not known to be phthalate-free.
Troubleshooting Guide
| Problem | Possible Causes | Troubleshooting Steps |
| Consistent DHP peak in all samples, including blanks. | 1. Contaminated solvent or reagent. 2. Contamination from the analytical instrument (e.g., GC-MS septa, tubing). 3. Widespread environmental contamination in the lab. | 1. Analyze a fresh, unopened bottle of solvent directly. If the peak is present, switch to a higher purity grade or a different supplier. 2. Run a "no injection" or "air" blank on the GC-MS to check for system contamination. Replace septa and check transfer lines if necessary. 3. Deep clean the laboratory workspace. |
| DHP peak appears intermittently in samples. | 1. Contamination from specific lab consumables (e.g., a particular batch of microcentrifuge tubes or pipette tips). 2. Cross-contamination from improperly cleaned glassware. | 1. Test leachates from individual consumables (see Experimental Protocol below). Isolate and discard the contaminated batch. 2. Re-clean all glassware according to the recommended protocol and re-run the experiment. |
| DHP peak size varies significantly between replicate samples. | 1. Inconsistent leaching from plasticware. 2. Variable contact time between the sample/solvent and the plastic consumable. | 1. Standardize the type and batch of all plastic consumables used. 2. Ensure consistent timing for all sample preparation steps involving contact with plastics. |
Quantitative Data on Phthalate Leaching
Specific quantitative data for this compound (DHP) leaching from various laboratory consumables is not as widely published as for other phthalates like Di(2-ethylhexyl) phthalate (DEHP). However, the general principles of phthalate leaching from different polymer types can be used to estimate the potential risk of contamination.
| Lab Consumable | Polymer Type | Potential for DHP Leaching | Comments |
| Tubing | PVC | High | PVC is a well-known source of phthalate leaching. One study identified DHP in infusion and dialysis tubing.[2] |
| Microcentrifuge Tubes | Polypropylene (PP) | Low to Medium | While generally more resistant to leaching than PVC, some studies have shown that PP can leach additives. |
| Pipette Tips | Polypropylene (PP) | Low to Medium | Similar to microcentrifuge tubes, the potential for leaching exists, especially with aggressive solvents or prolonged contact. |
| Well Plates | Polystyrene (PS) | Low | Polystyrene is generally more rigid and less likely to contain high concentrations of plasticizers like DHP. |
| Disposable Gloves | Vinyl (PVC) | High | Vinyl gloves are a significant potential source of phthalate contamination. |
| Disposable Gloves | Nitrile | Low | Nitrile gloves are a safer alternative, but it is still advisable to use powder-free and certified phthalate-free options. |
Experimental Protocols
Protocol 1: Testing for DHP Leaching from Lab Consumables
This protocol describes a method to determine if a specific lab consumable is a source of DHP contamination.
Materials:
-
The lab consumable to be tested (e.g., microcentrifuge tubes, pipette tips).
-
High-purity, phthalate-free solvent (e.g., hexane or methanol).
-
Glass vials with PTFE-lined caps.
-
GC-MS system.
Procedure:
-
Sample Preparation:
-
For items like microcentrifuge tubes, place one tube in a clean glass vial.
-
For items like pipette tips, place a few tips in a clean glass vial.
-
-
Leaching:
-
Add a known volume of the high-purity solvent to the glass vial, ensuring the consumable is fully submerged.
-
Cap the vial and let it stand at room temperature for a defined period (e.g., 24 hours).
-
Prepare a "blank" control with only the solvent in a glass vial.
-
-
Analysis:
-
After the incubation period, carefully transfer the solvent from the vial containing the consumable to a new, clean glass vial for analysis.
-
Analyze the solvent from the sample and the blank control by GC-MS according to the analytical protocol below.
-
-
Interpretation:
-
Compare the chromatogram of the sample to the blank. The presence of a DHP peak in the sample that is not present (or is significantly smaller) in the blank indicates that the consumable is a source of DHP contamination.
-
Protocol 2: GC-MS Analysis of DHP
This protocol provides a general method for the detection and quantification of DHP using a Gas Chromatograph-Mass Spectrometer (GC-MS).
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), is suitable for phthalate analysis.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Characteristic m/z ions for DHP: 149 (quantification), 167, 279 (qualifiers).
-
Calibration:
Prepare a series of DHP standards of known concentrations in a phthalate-free solvent to create a calibration curve for quantification.
Protocol 3: Standard Operating Procedure for Cleaning Glassware to Remove Phthalates
This protocol is designed to rigorously clean laboratory glassware to minimize background phthalate contamination.
Materials:
-
Phosphate-free laboratory detergent.
-
High-purity acetone.
-
High-purity hexane.
-
Deionized water.
-
Oven.
Procedure:
-
Initial Rinse: Immediately after use, rinse glassware with tap water to remove gross contamination.
-
Detergent Wash: Wash the glassware thoroughly with a warm solution of phosphate-free laboratory detergent. Use brushes to scrub all surfaces.
-
Tap Water Rinse: Rinse the glassware extensively with tap water to remove all traces of detergent.
-
Deionized Water Rinse: Rinse the glassware at least 3-5 times with deionized water.
-
Solvent Rinse:
-
Rinse the glassware with high-purity acetone to remove water and water-soluble residues.
-
Follow with a rinse using high-purity hexane to remove non-polar organic residues like phthalates.
-
-
Drying: Place the rinsed glassware in an oven at a temperature above 100°C for at least one hour to evaporate any remaining solvent and bake off residual organic contaminants.
-
Storage: Once cooled, cover the openings of the glassware with aluminum foil (pre-cleaned with hexane) and store in a clean, dust-free environment.
Visualizations
Caption: Experimental workflow for testing DHP leaching from lab consumables.
Caption: Troubleshooting logic for identifying the source of DHP contamination.
References
Technical Support Center: Enhancing Dihexyl Phthalate (DHP) Detection in Air Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of Dihexyl Phthalate (DHP) detection in air samples. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and sensitive method for detecting this compound (DHP) in air samples?
A1: The most prevalent and highly sensitive method for the determination of DHP in air samples is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[1][2][3] This technique offers excellent selectivity and low detection limits, making it ideal for trace-level analysis of DHP and other phthalates.
Q2: How can I improve the sensitivity of my DHP measurements using GC-MS?
A2: To enhance sensitivity in GC-MS analysis of DHP, consider the following:
-
Optimize Sample Collection: Employ high-efficiency sorbent materials like Tenax™ or styrene-divinylbenzene polymers (e.g., Sunpak-H) for sample collection.[4][5] These materials can effectively trap DHP from large volumes of air.
-
Use a Sensitive Detector: A mass spectrometer is inherently more sensitive and selective than a Flame Ionization Detector (FID).[6]
-
Employ Selected Ion Monitoring (SIM) Mode: Instead of scanning the full mass range, using SIM mode to monitor specific ions characteristic of DHP can significantly increase sensitivity.[1]
-
Consider Hydrogen as a Carrier Gas: While helium is traditionally used, hydrogen can be a suitable alternative and, with modern instrumentation, can provide high sensitivity.[2][7]
-
Sample Preconcentration: After extraction, concentrating the sample volume can increase the analyte concentration before injection into the GC-MS system.[5]
Q3: What are the primary sources of background contamination for DHP, and how can I minimize them?
A3: DHP and other phthalates are ubiquitous plasticizers, leading to common laboratory contamination.[8][9][10] Key sources include:
-
Laboratory Air: Phthalates can be present in indoor air and dust.[9][10]
-
Laboratory Equipment: Plastic components in lab equipment, such as tubing, vial caps, and syringe filters, can leach phthalates.[11][12]
-
Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[9]
To minimize contamination:
-
Use Glassware Exclusively: Avoid plastic containers and labware wherever possible.
-
Pre-clean Glassware: Thoroughly rinse glassware with high-purity solvent and bake at a high temperature (e.g., 400°C) to remove adsorbed phthalates.[9]
-
Run Method Blanks: Regularly analyze blanks (a sample that goes through the entire analytical process without the addition of the actual sample) to assess the level of background contamination.[9][10]
-
Work in a Clean Environment: If possible, prepare samples in a clean-air hood to minimize exposure to laboratory air.
Q4: What is the difference between the Limit of Detection (LOD) and the Limit of Quantification (LOQ)?
A4: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable precision. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be measured with a defined level of precision and accuracy.[8] For quantitative results, the measured concentration should be at or above the LOQ.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background levels of DHP in blank samples. | Contamination from laboratory air, solvents, or equipment. | - Prepare samples in a clean air environment if possible. - Use high-purity, phthalate-free solvents. - Replace any plastic components in the sample path with glass or stainless steel. - Thoroughly clean all glassware by rinsing with solvent and baking at a high temperature.[9] |
| Poor peak shape or tailing in the chromatogram. | - Active sites in the GC inlet liner or column. - Incompatible solvent for the GC column. - Injection temperature is too low. | - Use a deactivated inlet liner. - Ensure the solvent is appropriate for the GC column phase. - Optimize the injection temperature to ensure complete volatilization of DHP. |
| Low or no recovery of DHP from spiked samples. | - Inefficient extraction from the collection media. - Breakthrough during air sampling (analyte passes through the sorbent). - Degradation of the analyte during storage or analysis. | - Ensure the extraction solvent and technique are appropriate for the sorbent material. Toluene is an effective solvent for Tenax.[4] - Check the sampling volume and flow rate to ensure they are within the recommended limits for the sorbent tube. - Store samples at low temperatures (-21°C) to improve stability.[13] |
| Inconsistent or non-reproducible results. | - Variation in sample collection volume. - Inconsistent injection volume. - Fluctuations in instrument performance. | - Use a calibrated air sampling pump and accurately record the sampling time and flow rate.[4] - Use an autosampler for precise and repeatable injections. - Regularly perform instrument calibration and quality control checks. |
| Co-elution with interfering compounds. | The GC column and temperature program are not optimized to separate DHP from other compounds in the sample matrix. | - Use a different GC column with a different stationary phase. - Optimize the GC oven temperature program to improve separation. - Utilize the mass spectrometer in SIM mode to selectively detect DHP even if it co-elutes with another compound.[1] |
Quantitative Data on Analytical Methods
The following table summarizes the performance of various analytical methods for the detection of phthalates, including this compound (DHP) and similar compounds. This data can help in selecting the appropriate method and understanding the expected sensitivity.
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| This compound (DHP) | GC-FID | 15.4 µ g/sample | 51.2 µ g/sample | [4] |
| Di-n-hexyl phthalate (DNHP) | GC-FID | 1.97 µ g/sample | 6.56 µ g/sample | [4] |
| Di(2-ethylhexyl) phthalate (DEHP) | GC-MS | 10 µ g/sample | - | [14] |
| Di(2-ethylhexyl) phthalate (DEHP) | Fluorescence Sensor | 0.03 ppb | - | [15] |
| Various Phthalates | GC-MS | 0.1 ng - 0.5 ng | - | [6] |
| Various Phthalates | GC-MS/MS | 0.3 - 2.6 ng/mL | - | [16] |
| Various Phthalates | Solid-Phase Extraction-GC-MS | - | < 1 ng/L in air | [5] |
Note: The units (µ g/sample , ppb, ng, ng/mL, ng/L) vary depending on the study and the sample matrix. Direct comparison requires careful consideration of the experimental conditions.
Detailed Experimental Protocol: DHP in Air by GC-MS
This protocol is a general guideline for the analysis of this compound in air samples using solid-phase extraction followed by Gas Chromatography-Mass Spectrometry.
1. Sample Collection
-
Sampling Media: Use a solid-phase extraction tube containing a suitable sorbent such as Tenax™ or a styrene-divinylbenzene polymer.[4][5]
-
Sampling Pump: Use a calibrated personal or area sampling pump capable of drawing air at a constant flow rate (e.g., 1 L/min).[3]
-
Procedure:
-
Break the ends of the sorbent tube immediately before sampling.
-
Connect the tube to the sampling pump with the arrow on the tube pointing towards the pump.
-
Draw a known volume of air through the tube (e.g., 60 to 120 liters).[3]
-
After sampling, cap the ends of the tube and store it in a clean, contamination-free container.
-
2. Sample Preparation (Extraction)
-
Reagents: High-purity toluene or another suitable solvent.
-
Procedure:
-
Carefully transfer the sorbent from the sampling tube to a clean glass vial.
-
Add a known volume of the extraction solvent (e.g., 2 mL of toluene).[4]
-
Seal the vial and agitate for 30 minutes (e.g., using a shaker or ultrasonic bath).[14]
-
Allow the solid particles to settle.
-
Carefully transfer an aliquot of the supernatant to an autosampler vial for GC-MS analysis.
-
3. GC-MS Analysis
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Typical GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection Volume: 1-2 µL.
-
Inlet Temperature: 280-300°C.
-
Oven Program: A temperature gradient program to separate DHP from other compounds (e.g., start at 60°C, ramp to 300°C).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.[7]
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for DHP (e.g., m/z 149, 167, 279).
-
4. Quantification
-
Calibration: Prepare a series of calibration standards of DHP in the same solvent used for extraction.
-
Analysis: Analyze the calibration standards and the samples under the same GC-MS conditions.
-
Calculation: Construct a calibration curve by plotting the peak area of DHP against the concentration of the standards. Use the calibration curve to determine the concentration of DHP in the samples.
Visualizations
Caption: Troubleshooting workflow for inconsistent or low this compound (DHP) signal.
Caption: General experimental workflow for DHP analysis in air samples.
References
- 1. fses.oregonstate.edu [fses.oregonstate.edu]
- 2. peakscientific.com [peakscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. osha.gov [osha.gov]
- 5. Quantitative Determination of Phthalate Esters from Air Samples Using a Solid-Phase Extraction-type Collection Device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of phthalate esters in cosmetics by gas chromatography with flame ionization detection and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. Assessment of Exposure to Di-(2-ethylhexyl) Phthalate (DEHP) Metabolites and Bisphenol A (BPA) and Its Importance for the Prevention of Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Blank problems in trace analysis of diethylhexyl and dibutyl phthalate: investigation of the sources, tips and tricks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. cdc.gov [cdc.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Determination of phthalates in bottled waters using solid-phase microextraction and gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Dihexyl phthalate and its metabolites during sample storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of dihexyl phthalate (DHP) and its metabolites during sample storage. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experimental samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Dihexyl Phracontent?
Di-n-hexyl phthalate (DHP) is metabolized in the body before excretion. The initial step is the hydrolysis of the diester to its monoester derivative, mono-hexyl phthalate (MHP). This monoester can then undergo further oxidation on the alkyl chain, leading to the formation of various oxidized metabolites which can be excreted in urine, often in conjugated forms such as glucuronides.[1][2]
Q2: What is the recommended storage temperature for urine samples containing phthalate metabolites?
For long-term stability of phthalate metabolites in urine, it is highly recommended to store samples at subfreezing temperatures, specifically at -70°C or -80°C.[3][4] Studies have shown that at -70°C, the total concentrations of phthalate metabolites and their glucuronide conjugates remain stable for at least one year, even with several freeze-thaw cycles.[3] Storage at 4°C (refrigeration) or 25°C (room temperature) can lead to a significant decrease in the concentrations of both total and conjugated metabolites over time.[3][5]
Q3: How long can I store urine samples at different temperatures before significant degradation of phthalate metabolites occurs?
The stability of phthalate metabolites is highly dependent on the storage temperature.
-
-70°C / -80°C: Samples are stable for at least one year.[3][5]
-
4°C: A considerable decrease in the concentrations of some phthalate metabolite glucuronides can be observed within 3 days.[3]
-
25°C (Room Temperature): A significant decrease in the concentrations of some phthalate metabolite glucuronides can be seen in as little as 1 day.[3] Concentrations of total phthalate metabolites can decline by 3% to 15% after 4 weeks of storage at 20°C.[5]
Q4: Do freeze-thaw cycles affect the stability of phthalate metabolites?
Samples stored at -70°C have been shown to be stable despite several freeze-thaw cycles.[3] However, to minimize any potential for degradation, it is best practice to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.
Q5: What are the best practices for collecting and handling urine samples to ensure the stability of phthalate metabolites?
To ensure sample integrity, it is recommended to transfer urine specimens to a cooler or a refrigerator immediately after collection. Following this, permanent storage at subfreezing temperatures should occur within hours of collection.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable levels of phthalate metabolites in samples expected to be positive. | Sample degradation due to improper storage. | Review your sample collection, handling, and storage procedures. Ensure that samples were promptly cooled and frozen at -70°C or -80°C. For future collections, follow the recommended sample handling workflow. |
| High variability in metabolite concentrations between replicate samples. | Inconsistent sample handling or storage conditions. Freeze-thaw cycles of bulk samples. | Ensure all samples are treated identically from collection to analysis. Aliquot samples prior to freezing to avoid repeated freeze-thaw cycles of the entire sample. |
| Decrease in the concentration of glucuronidated metabolites compared to free metabolites. | Deconjugation of the glucuronide conjugates due to improper storage temperature. | This is a known issue with samples stored at 4°C or room temperature.[3] For accurate measurement of conjugated metabolites, strict adherence to freezing protocols (-70°C or -80°C) immediately after collection is crucial. |
Data on Phthalate Metabolite Stability in Urine
The following table summarizes the stability of various phthalate metabolites under different storage conditions.
| Storage Temperature | Duration | Analyte | Stability | Reference |
| -70°C | 1 year | Total Phthalate Metabolites | Stable | [3] |
| -70°C | 1 year | Glucuronide Conjugates | Stable | [3] |
| 4°C | 3 days | Glucuronide Conjugates | Considerable decrease | [3] |
| 25°C | 1 day | Glucuronide Conjugates | Considerable decrease | [3] |
| 20°C | 4 weeks | Total Phthalate Metabolites | 3% to 15% decline | [5] |
| -80°C | 8 weeks | Total Phthalate Metabolites | Stable | [5] |
Experimental Protocols
Urine Sample Storage Stability Study Protocol
This protocol is a generalized procedure based on methodologies described in the cited literature for assessing the stability of phthalate metabolites in urine.[3][5]
-
Sample Collection: Collect urine samples from subjects.
-
Pooling and Spiking (Optional): Pool urine from multiple donors to create a homogenous sample matrix. For spiked samples, add a known concentration of this compound metabolites.
-
Aliquoting: Divide the pooled urine into multiple smaller aliquots in appropriate storage vials (e.g., polypropylene cryovials) to avoid freeze-thaw cycles of the entire batch.
-
Baseline Analysis (Time 0): Analyze a subset of the aliquots immediately to establish the initial concentrations of the metabolites.
-
Storage: Store the remaining aliquots at different temperature conditions:
-
Room Temperature (e.g., 20°C or 25°C)
-
Refrigerated (4°C)
-
Frozen (-20°C, -70°C, or -80°C)
-
-
Time-Point Analysis: At specified time intervals (e.g., 24 hours, 3 days, 1 week, 1 month, 3 months, 6 months, 1 year), retrieve a set of aliquots from each storage condition.
-
Sample Preparation for Analysis:
-
Thaw the frozen samples.
-
For the analysis of total metabolites (free + glucuronidated), perform enzymatic deconjugation (e.g., using β-glucuronidase).
-
-
Analytical Method: Analyze the samples using a validated analytical method, such as online solid-phase extraction coupled with high-performance liquid chromatography-isotope dilution tandem mass spectrometry (HPLC-MS/MS).[4]
-
Data Analysis: Compare the metabolite concentrations at each time point to the baseline concentrations to determine the percentage of degradation and assess stability.
Visualizations
Caption: Metabolic pathway of this compound (DHP).
Caption: Recommended workflow for urine sample handling and storage.
References
- 1. This compound | C20H30O4 | CID 6786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phthalates: metabolism and exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temporal stability of eight phthalate metabolites and their glucuronide conjugates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. techno-press.org [techno-press.org]
Addressing co-elution issues in Dihexyl phthalate analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing co-elution issues during the analysis of Dihexyl Phthalate (DHP).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common compounds that co-elute with this compound (DHP) in chromatographic analysis?
A1: Co-elution with DHP can occur with other phthalates of similar structure and polarity, as well as other plasticizers. Common co-eluents include:
-
Phthalate Isomers: Branched and other linear isomers of this compound can be difficult to separate from di-n-hexyl phthalate.[1]
-
Other Phthalates: Depending on the chromatographic conditions, DHP may co-elute with other phthalates such as Benzyl Butyl Phthalate (BBP) or Di-n-octyl Phthalate (DNOP).
-
Alternative Plasticizers: Non-phthalate plasticizers like bis(2-ethylhexyl) adipate (DEHA) have been reported to co-elute with phthalates like DEHP in HPLC-UV analysis, and similar issues can be anticipated with DHP under certain conditions.[2][3]
Q2: My DHP peak is showing fronting or tailing. What could be the cause?
A2: Peak asymmetry, such as fronting or tailing, can be an indication of co-elution, where a smaller peak is merging with the main DHP peak.[4] Other potential causes include:
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Poor Column Condition: The column may be degraded or contaminated. Consider flushing or replacing the column.
-
Inappropriate Solvent for Sample Dissolution: A mismatch between the sample solvent and the mobile phase can cause peak shape issues. Ensure your sample is dissolved in a solvent compatible with the initial mobile phase conditions.[4]
Q3: How can I confirm if I have a co-elution issue with my DHP peak?
A3: Several methods can be used to detect co-elution:
-
Peak Shape Analysis: As mentioned, shoulders or significant tailing/fronting on your DHP peak can suggest a hidden co-eluting peak.[5]
-
Mass Spectrometry (MS) Analysis: If using a mass spectrometer, examine the mass spectrum across the peak. A changing mass spectrum from the beginning to the end of the peak is a strong indicator of co-elution. Many phthalates share a common base peak ion at m/z 149, which can make identification of co-eluting phthalates challenging with MS alone.[6]
-
Diode Array Detector (DAD) in HPLC: A DAD can perform peak purity analysis. If the UV spectra at different points across the peak are not identical, it suggests the presence of more than one compound.[5]
-
Methodical Variation: Systematically change chromatographic parameters like the mobile phase composition, temperature, or even the column chemistry. If the peak shape or retention time of the suspected co-eluting peak changes relative to the DHP peak, it confirms co-elution.
Q4: What are the first steps to troubleshoot and resolve DHP co-elution in GC-MS?
A4: To resolve co-elution in GC-MS, you can modify several parameters:
-
Temperature Program: Adjusting the temperature ramp rate can improve separation. A slower ramp rate can increase resolution between closely eluting compounds.[7]
-
Column Selection: Using a different stationary phase can alter selectivity and resolve co-eluting peaks. For example, switching from a non-polar (e.g., DB-5ms) to a more polar column can change the elution order.[6] Rtx-440 and Rxi-XLB columns have been shown to provide good resolution for complex phthalate mixtures.[6][8]
-
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can improve column efficiency and resolution.
Q5: How can I resolve DHP co-elution in HPLC-UV?
A5: In HPLC, the following adjustments can be made:
-
Mobile Phase Composition: Changing the solvent strength (e.g., the ratio of acetonitrile to water) or using a different organic modifier (e.g., methanol instead of acetonitrile) can alter selectivity and improve separation.[5]
-
Gradient Profile: Modifying the gradient slope can enhance the resolution of closely eluting compounds. A shallower gradient is often effective.
-
Stationary Phase: Switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl column) can provide different selectivities and resolve co-eluting peaks.[9]
-
Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, which can affect selectivity.
Data on Retention Times for DHP and Potential Co-eluents
The following tables summarize retention time data for this compound and other relevant compounds under different Gas Chromatography (GC) conditions to aid in method development and troubleshooting.
Table 1: Predicted GC Retention Times (in minutes) of Phthalates on Various Stationary Phases
| Peak # | Compound Name | Rtx-440 | Rxi-XLB | Rxi-5ms | Rtx-50 | Rxi-35Sil MS | Rtx-CLPesticides | Rtx-CLPesticides2 |
| 11 | Di-n-hexyl phthalate | 3.73 | 3.46 | 3.07 | 3.61 | 3.69 | 3.25 | 3.42 |
| 12 | Butyl benzyl phthalate | 3.85 | 3.56 | 3.12 | 3.93 | 4.13 | 3.30 | 3.63 |
| 13 | Hexyl 2-ethylhexyl phthalate | 3.98 | 3.72 | 3.29 | 3.83 | 3.92 | 3.52 | 3.66 |
| 15 | Bis(2-ethylhexyl) phthalate | 4.21 | 3.95 | 3.52 | 4.05 | 4.12 | 3.82 | 3.91 |
| 17 | Di-n-octyl phthalate | 4.76 | 4.50 | 3.97 | 4.59 | 4.62 | 4.24 | 4.39 |
Data adapted from Restek Corporation, using Pro EZGC modeling software. Conditions were optimized for overall speed and resolution. Shading in the original source indicates co-eluting peaks (Rs<1.5). This table highlights potential co-elution based on proximity of retention times.[6][8]
Table 2: GC-MS Retention Times for Selected Phthalates
| Compound | Retention Time (min) |
| Dihexylphthalate | 15.458 |
| Benzyl butyl phthalate | 15.546 |
| Bis (2-ethylhexyl) adipate | 15.612 |
Data obtained using a DB-5MS column with a specific temperature program.[10]
Experimental Protocols
Protocol 1: GC-MS Method for the Separation of Phthalates
This method is designed to provide good resolution for a wide range of phthalates, including this compound.
Instrumentation:
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Column: Rtx-440 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
GC Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 1 min
-
Ramp 1: 20 °C/min to 220 °C
-
Ramp 2: 5 °C/min to 330 °C, hold for 5 min
-
-
Transfer Line Temperature: 280 °C
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for higher sensitivity and to help differentiate between co-eluting compounds if they have unique ions. Common ions for phthalates are m/z 149, 167, 279.
Protocol 2: HPLC-UV Method for Separation of DHP from Non-Phthalate Plasticizers
This method can be adapted to resolve DHP from other plasticizers like DEHA.
Instrumentation:
-
High-Performance Liquid Chromatograph with UV Detector (HPLC-UV)
-
Column: Phenyl-hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Mobile Phase C: Methanol
-
Gradient Program:
-
0-2 min: 60% A, 30% B, 10% C
-
2-12 min: Ramp to 10% A, 70% B, 20% C
-
12-15 min: Hold at 10% A, 70% B, 20% C
-
15-17 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying and resolving co-elution issues in DHP analysis.
Caption: Troubleshooting workflow for DHP co-elution.
References
- 1. osha.gov [osha.gov]
- 2. How to solve the problem of co-elution between two compounds in liquid chromatography through the first UV derivative spectrum. A trial on alternative plasticizers to di(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Peak Fronting (Co elution) Troubleshooting - Chromatography Forum [chromforum.org]
- 5. youtube.com [youtube.com]
- 6. gcms.cz [gcms.cz]
- 7. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 9. mdpi.com [mdpi.com]
- 10. fses.oregonstate.edu [fses.oregonstate.edu]
Validation & Comparative
Cross-Validation of HPLC and GC-MS Methods for Dihexyl Phthalate: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and accurate quantification of plasticizers like Dihexyl phthalate (DHP) is critical for ensuring the safety and quality of pharmaceutical products and materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to assist in the selection of the most suitable technique for the analysis of this compound.
Quantitative Performance: A Side-by-Side Comparison
| Performance Metric | HPLC-PDA for this compound (DHP)[1] | GC-MS/MS for Di(2-ethylhexyl) Phthalate (DEHP) |
| Linearity Range | 2-200 mg/L | 5-500 ng/g |
| Coefficient of Determination (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.03 mg/L | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | 54.1 - 76.3 ng/g |
| Accuracy (Recovery) | 82.85-107.40% | 91.8–122% |
| Precision (RSD) | 0.8-4.2% | 1.8–17.8% |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible analytical results. Below are representative methodologies for the HPLC and GC-MS analysis of this compound.
HPLC-UV/PDA Method for this compound Determination
This method is suitable for the quantification of DHP in various samples, including plastics and consumer products.
1. Sample Preparation (Ultrasonic Extraction)[1]
-
Weigh a representative portion of the sample and cut it into small pieces.
-
Place the sample in a glass vial and add a suitable extraction solvent, such as methanol.
-
Perform ultrasonic extraction for a defined period to ensure efficient dissolution of DHP.
-
Filter the extract to remove any particulate matter before injection.
2. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) or UV detector.
-
Column: A reversed-phase C18 column is commonly used.[1]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is typically employed.
-
Flow Rate: A standard flow rate of 1.0 mL/min is often used.
-
Detection: UV detection at a wavelength of 226 nm is suitable for DHP.[1]
-
Injection Volume: Typically 10-20 µL.
GC-MS Method for this compound Determination
GC-MS offers high sensitivity and selectivity, making it a powerful tool for the trace analysis of DHP.
1. Sample Preparation (Solvent Extraction)
-
For liquid samples, a liquid-liquid extraction with a non-polar solvent like hexane can be performed.
-
For solid samples, solvent extraction with polymer dissolution or ultrasonic extraction can be employed.
-
The organic extract is then concentrated to a smaller volume before analysis.
2. GC-MS Conditions
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A low-bleed capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a common choice.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Inlet Temperature: Typically set around 280-300°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, starting at a lower temperature and ramping up to around 300°C.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) is standard.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions of DHP. A full scan mode can be used for initial identification. A prominent ion for many phthalates is m/z 149.
-
Method Cross-Validation Workflow
The cross-validation of analytical methods provides the highest level of confidence in the generated data. The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC-MS methods for the analysis of this compound.
References
A Guide to Inter-Laboratory Comparison of Dihexyl Phthalate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies and expected performance for the quantification of Dihexyl phthalate (DHP), a plasticizer that is of increasing interest to researchers due to its potential endocrine-disrupting properties. Given the analytical challenges associated with phthalate analysis, such as background contamination, inter-laboratory comparison studies are crucial for ensuring data reliability and comparability.
While specific, publicly available inter-laboratory comparison data for this compound is limited, this guide draws upon data from studies on structurally similar phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), to provide a framework for performance expectations. The principles and methodologies are directly applicable to DHP analysis.
Data Presentation: Performance in Phthalate Analysis
The following table summarizes the results from an inter-laboratory comparison study on the determination of DEHP in fish muscle, which serves as a relevant proxy for DHP analysis in a complex biological matrix.[1] This data highlights the typical variability observed between different laboratories.
| Laboratory | Reported DEHP Concentration (ng/g wet wt) |
| Lab A | 1550 ± 148 |
| Lab B | 1410 ± 193 |
| Lab C | 1380 ± 187 |
A separate proficiency testing program for phthalate metabolites in human urine further illustrates inter-laboratory reproducibility, which, after improvement measures, averaged 17% for single-isomer phthalates.[2] Such programs are instrumental in identifying and mitigating analytical discrepancies among laboratories.[2]
Experimental Protocols
Accurate quantification of DHP relies on robust and validated analytical methods. The most common techniques involve chromatography coupled with mass spectrometry.
Sample Preparation
Sample preparation is a critical step and a significant source of variability and potential contamination.
Solid Samples (e.g., plastics, tissues):
-
Extraction: Solvent extraction is a common method. A mixture of hexane and acetone (1:1 v/v) can be used for pressurized liquid extraction of soils and other solid matrices.[3] For polymers like PVC, dissolution in a suitable solvent followed by precipitation of the polymer and analysis of the supernatant is a typical approach.
-
Cleanup: Solid Phase Extraction (SPE) is often employed to remove interfering substances from the sample extract.
Liquid Samples (e.g., water, beverages):
-
Extraction: Liquid-liquid extraction or SPE are commonly used. For water samples, DEHP has been successfully extracted using SPE.[3]
-
Concentration: The extract is typically concentrated by evaporating the solvent to a smaller volume to achieve the desired detection limits.
Analytical Instrumentation and Conditions
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method for the quantification of DHP.
-
Gas Chromatograph (GC) Conditions:
-
Column: A low-bleed, mid-polarity column, such as a 5% phenyl-methylpolysiloxane column, is often used.
-
Injector: Splitless injection is typically used for trace analysis.
-
Oven Program: A temperature gradient is employed to separate DHP from other phthalates and matrix components. A typical program might start at a lower temperature and ramp up to around 300°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and selectivity by monitoring characteristic ions of DHP. The primary quantitation ion for many phthalates is m/z 149.
-
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Ultraviolet (UV) detection is another viable technique.[4]
Mandatory Visualizations
Experimental Workflow for Inter-Laboratory Comparison
Caption: Workflow of a typical inter-laboratory comparison study.
Key Challenges in Phthalate Analysis
Caption: Factors Affecting the Accuracy of Phthalate Quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Proficiency and Interlaboratory Variability in the Determination of Phthalate and DINCH Biomarkers in Human Urine: Results from the HBM4EU Project - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical industry voluntary test program for phthalate esters: health effects studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of the Toxicological Profiles of Dihexyl Phthalate (DHP) and Di(2-ethylhexyl) Phthalate (DEHP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of Dihexyl phthalate (DHP) and Di(2-ethylhexyl) phthalate (DEHP), two commonly used plasticizers. The information presented is based on available experimental data and aims to assist researchers in understanding the relative risks associated with these compounds.
Executive Summary
Both this compound (DHP) and Di(2-ethylhexyl) phthalate (DEHP) are recognized for their potential to induce a range of toxic effects, including reproductive, developmental, and hepatic toxicities. While DEHP has been extensively studied, data on DHP is comparatively less abundant. However, available evidence suggests that DHP shares a similar toxicological profile to DEHP, particularly concerning male reproductive development. Both compounds are known endocrine disruptors, interfering with androgen signaling pathways. This guide summarizes key toxicological data, outlines experimental methodologies for their assessment, and visualizes the known signaling pathways affected by these phthalates.
Data Presentation
Table 1: Comparative Reproductive and Developmental Toxicity
| Parameter | This compound (DHP) | Di(2-ethylhexyl) phthalate (DEHP) | Reference(s) |
| Reproductive Toxicity (Male) | |||
| Testicular Atrophy | Observed in rats. | Observed in rats and mice at high doses.[1] | [2] |
| Reduced Sperm Counts | Observed in rats.[2] | Associated with reduced epididymal sperm density and motility in male rats.[1] | [1][2] |
| Decreased Testosterone Production | Statistically significant decrease at 100 and 200 mg/kg in rats. | Reduces testosterone synthesis in male rodents.[1] | [3] |
| Developmental Toxicity | |||
| Embryo Mortality | Marked embryo mortality at 750 mg/kg/day in rats.[2] | Can disrupt placental growth and development in mice, leading to fetal loss. | [2] |
| Fetal Malformations | Cleft palate, eye defects, axial skeleton abnormalities at 500 and 750 mg/kg/day in rats.[2] | Induces malformations by decreasing fetal testosterone synthesis during sexual differentiation in the male rat. | [2] |
| Reduced Anogenital Distance (Male Fetuses) | Significant and dose-related decrease at all doses (250, 500, 750 mg/kg/day) in rats.[2] | Alters sexual differentiation in male rats. | [2] |
| Undescended Testis | Significant increase at 500 and 750 mg/kg/day in rats.[2] | Alters sexual differentiation in male rats. | [2] |
| No Observed Adverse Effect Level (NOAEL) - Female Reproductive Development | Not established. | 5 mg/kg bw/day for delayed pubertal onset in rats.[4] | [4] |
| Lowest Observed Adverse Effect Level (LOAEL) - Fertility | 380 mg/kg bw/day in a continuous breeding study in mice.[5] | - | [5] |
Table 2: Comparative Cytotoxicity
| Cell Line | This compound (DHP) | Di(2-ethylhexyl) phthalate (DEHP) | Reference(s) |
| Human Embryonic Kidney (HEK-293) | Data not available | Cytotoxic, induces apoptosis and oxidative stress.[6] | [6] |
| Human Colon Carcinoma (HCT 116) | Data not available | IC50 of ~130 µM after 24h.[7] | [7] |
| Human Uterine Leiomyoma | Data not available | Increased viability at 0.01 and 1 µM; concentrations >1.5 µM significantly decreased viability.[8][9] | [8][9] |
| MA-10 Mouse Leydig Tumor Cells | Data not available | Cytotoxic and genotoxic potential.[10] | [10] |
| European Sea Bass Embryonic (DLEC) | Data not available | Significant decrease in cell viability starting at 0.01 mM after 24h. | [11] |
Table 3: Comparative Genotoxicity
| Assay | This compound (DHP) | Di(2-ethylhexyl) phthalate (DEHP) | Reference(s) |
| Bacterial Mutagenicity (Ames Test) | Negative.[5] | Generally considered non-genotoxic in bacterial assays. | [5] |
| In vivo Genotoxicity | In utero exposure to DHP showed genotoxic effects on testicular cells of male rat pups (Comet assay).[5] | DEHP at high doses caused significant increases in tail moment in human lymphocytes (Comet assay).[5] | [5] |
| In vitro Genotoxicity | Data not available | Induced DNA damage in human leukocytes (Comet assay).[5] | [5] |
Table 4: Comparative Endocrine Disrupting Effects
| Mechanism | This compound (DHP) | Di(2-ethylhexyl) phthalate (DEHP) | Reference(s) |
| Androgen Receptor (AR) Interaction | |||
| Anti-androgenic Activity | Likely to induce similar developmental effects as other transitional phthalates known to be anti-androgenic.[5] | Known anti-androgen. Disrupts AR signaling.[12] | [5][12] |
| Estrogen Receptor (ER) Interaction | |||
| Estrogenic Activity | Conflicting evidence. | Moderately induced MCF-7 cell proliferation (estrogenic effect).[13] | [13] |
| Thyroid Hormone Disruption | |||
| Thyroid Activity | Thyroid hyperactivity reported in experimental rodent studies.[5] | Can affect thyroid hormone-dependent cell growth and is associated with altered thyroid hormone levels.[14] | [5][14] |
| Steroidogenesis | |||
| Effect on Hormone Production | Data not available | Induced an increase in estradiol and a weaker increase in testosterone production in H295R cells.[13] | [13] |
Experimental Protocols
In Vivo Reproductive and Developmental Toxicity Testing (Adapted from OECD Guidelines 414 & 421)[16][17]
-
Test Species: Rat (Sprague-Dawley or Wistar).
-
Administration: Typically oral gavage.
-
Dosage: At least three dose levels and a vehicle control group. Doses are selected based on preliminary range-finding studies.
-
Exposure Period:
-
Developmental Toxicity (OECD 414): Gestation days 6 to 20.
-
Reproductive/Developmental Toxicity Screening (OECD 421): Males dosed for a minimum of four weeks prior to mating and through the mating period. Females dosed for two weeks prior to mating, during mating, gestation, and lactation.
-
-
Maternal Observations: Daily clinical observations, body weight, and food consumption.
-
Developmental Endpoints:
-
At termination (near term), dams are euthanized, and uterine contents are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses.
-
Fetuses are weighed and examined for external, visceral, and skeletal malformations.
-
Anogenital distance (AGD) is measured in pups.
-
-
Reproductive Endpoints (OECD 421):
-
Mating and fertility indices are calculated.
-
Offspring are monitored for viability, clinical signs, and body weight gain.
-
At weaning, selected offspring are necropsied, and reproductive organs are weighed and examined histopathologically.
-
In Vitro Cytotoxicity Assay (MTT Assay)[18][19]
-
Cell Culture: Appropriate cell lines (e.g., HEK-293, HCT 116, MA-10) are cultured in 96-well plates.
-
Treatment: Cells are exposed to a range of concentrations of the test phthalate (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO, isopropanol).
-
Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.
In Vitro Genotoxicity Assay (Comet Assay)[5][18][20]
-
Cell Preparation: A single-cell suspension is prepared from the treated and control cells.
-
Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide, SYBR Green).
-
Visualization and Analysis: The comets are visualized using a fluorescence microscope, and images are analyzed using specialized software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail, tail moment).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Antagonistic action of phthalate metabolites on the androgen receptor signaling pathway.
Caption: A simplified workflow for a two-generation reproductive toxicity study.
Caption: Primary metabolic conversion of DEHP in the body.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential developmental toxicities of di-n-hexyl phthalate and dicyclohexyl phthalate administered orally to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exposure to di-(2-ethylhexyl) phthalate reduces secretion of GDNF via interfering with estrogen pathway and downregulating ERK/c-fos signaling pathway in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A dose-response study following in utero and lactational exposure to di(2-ethylhexyl)phthalate: effects on female rat reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. belmagumusel.com [belmagumusel.com]
- 6. researchgate.net [researchgate.net]
- 7. Di(2-ethylhexyl) phthalate inhibits glutathione regeneration and dehydrogenases of the pentose phosphate pathway on human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of the in vitro effects of di-(2-ethylhexyl) phthalate exposure on human uterine leiomyoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clowder.edap-cluster.com [clowder.edap-cluster.com]
- 10. Evaluation of cytotoxicity and oxidative DNA damaging effects of di(2-ethylhexyl)-phthalate (DEHP) and mono(2-ethylhexyl)-phthalate (MEHP) on MA-10 Leydig cells and protection by selenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review [mdpi.com]
- 12. Endocrine Disruption: Structural Interactions of Androgen Receptor against Di(2-ethylhexyl) Phthalate and Its Metabolites [mdpi.com]
- 13. Comparison of In Vitro Endocrine Activity of Phthalates and Alternative Plasticizers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. interactive.cbs8.com [interactive.cbs8.com]
Dihexyl Phthalate vs. Alternative Plasticizers: A Comparative Guide to Endocrine Activity
The widespread use of dihexyl phthalates, particularly di(2-ethylhexyl) phthalate (DEHP), as a plasticizer has raised significant concerns due to its endocrine-disrupting properties. As regulatory bodies worldwide restrict its use, the demand for safer alternatives has surged. This guide provides a comprehensive comparison of the endocrine activity of dihexyl phthalates and prominent alternative plasticizers, supported by experimental data from in vitro assays. This information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on material selection and to support further research into the development of safer plasticizers.
Comparative Analysis of Endocrine Activity
The endocrine-disrupting potential of dihexyl phthalates and their alternatives is typically assessed through a battery of in vitro assays that evaluate interactions with key components of the endocrine system. These assays measure estrogenic, anti-estrogenic, androgenic, and anti-androgenic activities, as well as effects on steroid hormone synthesis (steroidogenesis).
Estrogenic and Anti-Estrogenic Activity
Estrogenic activity is commonly evaluated using the E-Screen assay, which measures the proliferation of estrogen-responsive human breast cancer cells (MCF-7).
Table 1: Estrogenic and Anti-Estrogenic Activity of Dihexyl Phthalate and Alternatives
| Compound | Assay | Concentration | Result |
| Di(2-ethylhexyl) phthalate (DEHP) | E-Screen (Agonist) | 30 µM | Moderate induction of MCF-7 cell proliferation[1] |
| Diisononyl phthalate (DINP) | E-Screen (Agonist) | Up to 100 µM | No significant estrogenic activity |
| Di(2-ethylhexyl) terephthalate (DEHT) | E-Screen (Agonist & Antagonist) | Not specified | No estrogenic or anti-estrogenic activity |
| 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH) | E-Screen (Agonist & Antagonist) | Not specified | No estrogenic or anti-estrogenic activity |
| Tris(2-ethylhexyl) mellitate (TOTM) | E-Screen (Agonist & Antagonist) | Not specified | No estrogenic or anti-estrogenic activity |
| POLYSORB® ID 46 | E-Screen (Agonist & Antagonist) | Not specified | No estrogenic or anti-estrogenic activity |
Androgenic and Anti-Androgenic Activity
Androgen receptor (AR) transactivation assays, often using the MDA-kb2 human breast cancer cell line, are employed to screen for compounds that can mimic or block the action of androgens.
Table 2: Androgenic and Anti-Androgenic Activity of this compound and Alternatives
| Compound | Assay | Concentration | Result |
| Di(2-ethylhexyl) phthalate (DEHP) | MDA-kb2 AR Transactivation | Up to 10⁻⁴ M | No androgenic or anti-androgenic activity[1] |
| Diisononyl phthalate (DINP) | MDA-kb2 AR Transactivation | Up to 10⁻³ M | No androgenic or anti-androgenic activity[1] |
| Di(2-ethylhexyl) terephthalate (DEHT) | MDA-kb2 AR Transactivation | Not specified | No androgenic or anti-androgenic activity |
| 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH) | MDA-kb2 AR Transactivation | Not specified | No androgenic or anti-androgenic activity |
| Tris(2-ethylhexyl) mellitate (TOTM) | MDA-kb2 AR Transactivation | Not specified | No androgenic or anti-androgenic activity |
| POLYSORB® ID 46 | MDA-kb2 AR Transactivation | Not specified | No androgenic or anti-androgenic activity |
Effects on Steroidogenesis
The H295R steroidogenesis assay utilizes a human adrenal carcinoma cell line to assess the effects of chemicals on the production of steroid hormones, including estradiol and testosterone.
Table 3: Effects on Steroidogenesis of this compound and Alternatives
| Compound | Assay | Concentration | Effect on Estradiol Production | Effect on Testosterone Production |
| Di(2-ethylhexyl) phthalate (DEHP) | H295R Steroidogenesis | 1 and 3 µM | Statistically significant increase (up to 2-fold at 3 µM)[1] | No significant change |
| Diisononyl phthalate (DINP) | H295R Steroidogenesis | 10 and 30 µM | Statistically significant increase (up to 1.8-fold at 30 µM)[1] | No significant change |
| Di(2-ethylhexyl) terephthalate (DEHT) | H295R Steroidogenesis | 30 and 100 µM | Statistically significant increase (up to 2.5-fold at 100 µM) | No significant change |
| 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH) | H295R Steroidogenesis | 3 and 10 µM | Statistically significant increase (up to 2-fold at 10 µM) | No significant change |
| Tris(2-ethylhexyl) mellitate (TOTM) | H295R Steroidogenesis | 100 µM | Statistically significant increase (up to 1.8-fold at 100 µM) | No significant change |
| POLYSORB® ID 46 | H295R Steroidogenesis | Up to 100 µM | No effect | No effect |
Experimental Protocols
Detailed methodologies for the key in vitro assays are crucial for the replication and validation of experimental findings. The following protocols are based on established OECD guidelines.
E-Screen (Estrogen Receptor Transcriptional Activation Assay - OECD TG 455)
This assay assesses the potential of a chemical to induce estrogenic activity, primarily through the activation of the estrogen receptor alpha (ERα).
-
Cell Line: hERα-HeLa-9903 cell line, which is a human cervical tumor cell line stably transfected with the human ERα and a luciferase reporter gene.
-
Culture Conditions: Cells are maintained in a culture medium without estrogenic activity.
-
Exposure: Cells are exposed to a range of concentrations of the test chemical for 20-24 hours. A strong estrogen (17β-estradiol), a weak estrogen (17α-estradiol), a very weak estrogen (17α-methyltestosterone), and a negative control (corticosterone) are included as reference chemicals.[2]
-
Endpoint Measurement: After exposure, the cells are lysed, and the activity of the luciferase enzyme is measured using a luminometer.
-
Data Analysis: A positive result is defined as a maximum response induced by the test chemical that is equal to or exceeds 10% of the response of the positive control (1 nM 17β-estradiol) in at least two of two or two of three replicate experiments.[2]
Androgen Receptor (AR) Transactivation Assay (OECD TG 458)
This assay is designed to detect the ability of a chemical to act as an agonist or antagonist to the androgen receptor.
-
Cell Lines: Stably transfected cell lines expressing the human androgen receptor and a reporter gene (e.g., luciferase) are used. Validated methods include AR-EcoScreen™, AR-CALUX®, and an assay using the 22Rv1/MMTV_GR-KO cell line.[3]
-
Agonist Assay: Cells are exposed to a range of concentrations of the test chemical.
-
Antagonist Assay: Cells are co-exposed to a fixed concentration of a reference androgen (e.g., testosterone or dihydrotestosterone) and a range of concentrations of the test chemical.
-
Endpoint Measurement: Following exposure, the level of reporter gene expression is quantified.
-
Data Analysis: Concentration-response curves are generated to determine the agonistic or antagonistic potential of the test chemical.
H295R Steroidogenesis Assay (OECD TG 456)
This in vitro screening assay is used to identify chemicals that affect the production of 17β-estradiol (E2) and testosterone (T).[4][5]
-
Cell Line: The human H295R adrenocortical carcinoma cell line, which expresses the key enzymes for steroidogenesis, is used.[4][5]
-
Acclimation and Exposure: Cells are acclimated in multi-well plates for 24 hours, followed by a 48-hour exposure to at least seven concentrations of the test chemical in triplicate.[5] Solvent controls and known inducers and inhibitors of hormone production are run in parallel.[5]
-
Hormone Measurement and Viability: After exposure, the concentrations of testosterone and estradiol in the cell culture medium are measured using methods like ELISA or LC-MS/MS. Cell viability is also assessed.[5]
-
Data Analysis: The results are expressed as fold change relative to the solvent control. The Lowest-Observed-Effect-Concentration (LOEC) is determined. If no effects are observed, the highest concentration tested is reported as the No-Observed-Effect-Concentration (NOEC).[6]
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes involved in endocrine disruption can aid in understanding the mechanisms of action of these compounds.
Caption: Estrogen Receptor Signaling Pathway.
Caption: Androgen Receptor Signaling Pathway.
Caption: In Vitro Endocrine Activity Assay Workflow.
References
Efficacy of Dihexyl phthalate as a plasticizer compared to other phthalates
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Dihexyl Phthalate's Performance Against Other Common Phthalates
In the realm of polymer science and material formulation, the choice of a plasticizer is critical in defining the end properties of a product. This is particularly true in sensitive applications such as medical devices and laboratory equipment, where performance characteristics like flexibility, durability, and resistance to chemical leaching are paramount. Among the myriad of plasticizers available, phthalate esters have long been the workhorses of the industry. This guide provides a detailed comparison of the efficacy of this compound (DHP) against other commonly used phthalates, namely Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Diisononyl phthalate (DINP).
Performance at a Glance: A Tabular Comparison
To facilitate a clear and concise comparison, the following tables summarize the key performance indicators of DHP in relation to DEHP, DBP, and DINP. It is important to note that while extensive data is available for DEHP, DBP, and DINP, specific quantitative data for this compound is less prevalent in publicly accessible literature. The data presented for DHP is based on available information and general trends observed for phthalates with similar alkyl chain lengths.
Table 1: Plasticizing Efficiency
| Property | This compound (DHP) | Di(2-ethylhexyl) phthalate (DEHP) | Dibutyl phthalate (DBP) | Diisononyl phthalate (DINP) | Test Method |
| Glass Transition Temperature (Tg) of PVC (40 wt% plasticizer) | ~ -35 to -45°C (estimated) | ~ -40°C[1] | ~ -25°C | ~ -45°C[1] | Differential Scanning Calorimetry (DSC) |
| Shore A Hardness (at 25°C) | ~ 75 - 85 (estimated) | ~ 80 | ~ 70 | ~ 85 | ASTM D2240 |
| Low-Temperature Flexibility (°C) | Good | Good | Moderate | Excellent | Clash-Berg Test (ASTM D1043) |
Table 2: Migration Resistance
| Property | This compound (DHP) | Di(2-ethylhexyl) phthalate (DEHP) | Dibutyl phthalate (DBP) | Diisononyl phthalate (DINP) | Test Method |
| Migration into Water (mg/L) | Low | Low (Not detected in some studies)[2][3] | Moderate | Very Low | ASTM D1239 |
| Migration into Ethanol (90%) (ppm after 72h) | Moderate (estimated) | 4.17[2][3] | High | Low | Solvent Extraction |
| Migration into Olive Oil (ppm) | Low (estimated) | Low (detected at 121°C)[2][3] | Moderate | Very Low | Solvent Extraction |
Table 3: Thermal Stability
| Property | This compound (DHP) | Di(2-ethylhexyl) phthalate (DEHP) | Dibutyl phthalate (DBP) | Diisononyl phthalate (DINP) | Test Method |
| Onset of Decomposition (°C) in PVC | ~200 - 220°C (estimated) | ~220°C[4] | ~180°C | ~230°C[4] | Thermogravimetric Analysis (TGA) |
| Volatility (Weight Loss %) | Moderate | Low | High | Very Low | ASTM D1203 |
Table 4: Mechanical Properties of Plasticized PVC (40 wt% plasticizer)
| Property | This compound (DHP) | Di(2-ethylhexyl) phthalate (DEHP) | Dibutyl phthalate (DBP) | Diisononyl phthalate (DINP) | Test Method |
| Tensile Strength (MPa) | ~ 15 - 20 (estimated) | ~ 18.5[5][6] | ~ 20 | ~ 22 | ASTM D412 |
| Elongation at Break (%) | ~ 300 - 350 (estimated) | ~ 350[5][6] | ~ 300 | ~ 380 | ASTM D412 |
| Young's Modulus (MPa) | Lower than unplasticized PVC | Significantly reduced[5][6] | Significantly reduced | Significantly reduced | ASTM D412 |
Experimental Protocols: A Closer Look at the Methodologies
The data presented in the tables above are derived from standardized experimental procedures. Understanding these protocols is crucial for interpreting the results and designing further comparative studies.
Migration Resistance: ASTM D1239
The migration of a plasticizer from a polymer matrix is a critical factor, especially for materials in contact with pharmaceuticals or biological fluids. The ASTM D1239 standard test method is a common procedure to quantify this.
Methodology:
-
Specimen Preparation: A plastic film of a standardized size is prepared.
-
Solvent Immersion: The specimen is weighed and then immersed in a specific solvent (e.g., water, ethanol, or a food simulant like olive oil) for a defined period and at a controlled temperature.
-
Weight Loss Measurement: After the immersion period, the specimen is removed, dried, and re-weighed. The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated into the solvent.
Thermal Stability: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology:
-
Sample Preparation: A small, precisely weighed sample of the plasticized PVC is placed in a TGA furnace.
-
Heating Program: The sample is heated at a constant rate over a defined temperature range.
-
Mass Monitoring: The instrument continuously records the mass of the sample as the temperature increases.
-
Data Analysis: The resulting TGA curve plots mass loss against temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.
Plasticizing Efficiency: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful tool for evaluating the efficiency of a plasticizer by measuring the change in the glass transition temperature (Tg) of the polymer. A lower Tg indicates a more flexible and efficiently plasticized material.[1]
Methodology:
-
Sample Encapsulation: A small, weighed sample of the plasticized PVC is sealed in a DSC pan.
-
Thermal Cycling: The sample is subjected to a controlled temperature program, typically involving heating, cooling, and then a second heating cycle to erase any prior thermal history.
-
Heat Flow Measurement: The DSC measures the difference in heat flow required to increase the temperature of the sample and a reference.
-
Tg Determination: The glass transition is observed as a step-like change in the heat flow curve. The midpoint of this transition is reported as the Tg.[1]
Discussion and Comparative Analysis
Plasticizing Efficiency: The primary function of a plasticizer is to increase the flexibility of a polymer by lowering its glass transition temperature (Tg). Shorter-chain phthalates like DBP are generally less efficient at lowering Tg compared to longer-chain phthalates. DEHP and DINP are known for their high plasticizing efficiency.[1] Based on its C6 alkyl chain, this compound is expected to be a highly efficient plasticizer, likely exhibiting a significant reduction in the Tg of PVC, comparable to or slightly less than DEHP. It is also known to impart good low-temperature flexibility.
Migration Resistance: The tendency of a plasticizer to leach out of the polymer matrix is a major concern, particularly in medical and pharmaceutical applications. Migration is influenced by factors such as the molecular weight of the plasticizer, the nature of the contacting medium, temperature, and time.[2][3] Generally, higher molecular weight phthalates exhibit lower migration rates. DEHP has been the subject of numerous migration studies, showing detectable leaching into various simulants, especially those with a higher affinity for the plasticizer, such as ethanol.[2][3] DBP, with its lower molecular weight, tends to have higher migration rates. DHP, with a molecular weight between that of DBP and DEHP, would be expected to have a migration resistance that is better than DBP but potentially slightly lower than DEHP and DINP.
Thermal Stability: The thermal stability of a plasticized polymer is crucial for its processing and end-use performance. TGA data provides insights into the temperature at which the material begins to degrade. The presence of a plasticizer can influence the thermal stability of PVC. Studies on DEHP-plasticized PVC show a multi-step degradation process, with the initial weight loss corresponding to the volatilization of the plasticizer.[5][6] Phthalates with higher boiling points and lower vapor pressures, such as DINP, generally contribute to better thermal stability. DHP's thermal stability is anticipated to be good, falling within the range of other general-purpose phthalates.
Mechanical Properties: The addition of a plasticizer significantly alters the mechanical properties of PVC, reducing its tensile strength and Young's modulus while increasing its elongation at break, thus making it more flexible and less brittle.[5][6] The extent of this change depends on the type and concentration of the plasticizer. DEHP is known to provide a good balance of tensile strength and elongation. DHP is expected to impart desirable flexibility, resulting in a significant increase in elongation at break and a reduction in stiffness.
Conclusion
This compound (DHP) is a capable plasticizer for PVC, offering good plasticizing efficiency and low-temperature flexibility. Based on its chemical structure and comparisons with other phthalates, its performance is expected to be competitive with that of DEHP in many aspects. However, a comprehensive, direct comparative assessment is hampered by the limited availability of quantitative experimental data for DHP in the public domain. For researchers and professionals in drug development, where material safety and performance are of utmost importance, the selection of a plasticizer should be based on rigorous testing under conditions that mimic the intended application. While this guide provides a comparative framework based on available data and established principles of polymer science, it also highlights the need for more dedicated research to fully elucidate the performance profile of this compound in comparison to its more widely studied counterparts.
References
- 1. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rapid Assessment of Di(2-ethylhexyl) Phthalate Migration from Consumer PVC Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. redalyc.org [redalyc.org]
- 6. scielo.br [scielo.br]
Validating the Reproducibility of a Dihexyl Phthalate Toxicology Protocol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of toxicological protocols for Dihexyl Phalate (DHP), a common plasticizer, with a focus on validating the reproducibility of experimental findings. We present a comprehensive overview of DHP's toxicological profile, compare it with alternative plasticizers, and provide detailed experimental methodologies to aid researchers in designing and interpreting their own studies.
Executive Summary
Dihexyl phthalate (DHP) has been the subject of numerous toxicological studies due to its widespread use and potential adverse health effects. Concerns regarding its impact on reproductive health and liver function have led to increased scrutiny and the development of alternative plasticizers. This guide aims to provide a clear and objective comparison of the toxicological data for DHP and its alternatives, emphasizing the importance of reproducible experimental design. By presenting detailed protocols and comparative data, we seek to empower researchers to confidently assess the risks associated with DHP and to validate the findings of previous studies.
Comparative Toxicological Data
The following tables summarize the quantitative data from various toxicological studies on DHP and its common alternatives. These tables are designed for easy comparison of key toxicological endpoints.
Table 1: Acute Toxicity Data
| Compound | Chemical Name | CAS Number | LD50 (Oral, Rat) (mg/kg) |
| DHP | Di-n-hexyl phthalate | 84-75-3 | 29600 |
| ATBC | Acetyl tributyl citrate | 77-90-7 | >31,500 |
| DEHTP | Di(2-ethylhexyl) terephthalate | 6422-86-2 | >3200[1] |
| DINCH | Diisononyl cyclohexane-1,2-dicarboxylate | 166412-78-8 | >5000[2] |
Table 2: Reproductive and Developmental Toxicity Data
| Compound | Endpoint | Species | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Findings |
| DHP | Female Reproductive Development | Rat | 5 | 15 | Delayed pubertal onset[3] |
| DHP | Male Reproductive Toxicity | Mouse | Not Established | 380 | Decreased fertility[4] |
| DHP | Developmental Toxicity | Rat | - | 250 | Skeletal variations |
| ATBC | Reproductive Toxicity | Rat | 1000 | - | No reproductive or developmental toxicity observed |
| DEHTP | Systemic & Reproductive Toxicity | Rat | 600 (approx.) | - | No major adverse effects reported[5] |
| DINCH | Reproductive Toxicity | Rat | - | - | No specific concern for reproductive toxicity or endocrine activity[6] |
Table 3: Liver Toxicity Data
| Compound | Endpoint | Species | Dose | Key Findings |
| DHP | Hepatocellular Necrosis, Fat Accumulation | Rodent | 1824 mg/kg/day (LOAEL) | Liver identified as a target organ[4] |
| DHP | Hepatocellular Lesions | Rat | 2% in diet (108 wks) | Induced tumors in a large number of animals[7] |
| DEHTP | Liver Weight | Rat | 1.0% in diet (90 days) | Minor effect on liver weight compared to DEHP[8] |
| DINCH | Liver Effects | Rat | High Doses | Potential for liver effects at high doses, but generally considered safer than DEHP[9] |
Experimental Protocols
To ensure the reproducibility of toxicological findings, detailed and standardized experimental protocols are essential. Below are methodologies for key in vitro assays commonly used to assess the toxicity of DHP and its alternatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells (e.g., HepG2, L02, or other relevant cell lines)
-
96-well plates
-
DHP or alternative plasticizer stock solution
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere for 24 hours in a humidified incubator at 37°C and 5% CO2.[2]
-
Treatment: Treat the cells with various concentrations of the test compound (DHP or alternatives) for 24 hours. Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3 hours at 37°C.[2]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[2]
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Apoptosis Detection: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Materials:
-
Cells or tissue sections
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Fixation and Permeabilization: Fix the cells or tissue sections with 4% paraformaldehyde for 15 minutes at room temperature, followed by permeabilization with 0.25% Triton X-100 for 20 minutes.[9]
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber to allow the TdT enzyme to label the 3'-OH ends of fragmented DNA.[9]
-
Detection: Wash the samples and visualize the labeled cells using a fluorescence microscope or quantify the apoptotic cells using a flow cytometer.[9]
Protein Expression Analysis: Western Blotting
Western blotting is used to detect and quantify specific proteins involved in signaling pathways affected by DHP.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Transfer membrane (e.g., nitrocellulose)
-
Blocking buffer (e.g., 5% skim milk in TBST)
-
Primary antibodies (specific to target proteins)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or tissues to extract proteins and determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose membrane.
-
Blocking: Block the membrane with 5% skim milk for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the protein bands and normalize to a loading control (e.g., GAPDH or β-actin).
Signaling Pathways and Experimental Workflows
The toxicity of this compound is mediated through the activation and crosstalk of several key signaling pathways. Understanding these pathways is crucial for interpreting toxicological data and for identifying potential therapeutic targets.
DHP-Induced Hepatotoxicity Signaling Pathway
DHP-induced liver damage involves the activation of the p53 and PI3K/Akt signaling pathways, leading to oxidative stress and apoptosis.
In Vitro Toxicology Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro toxicity of DHP and its alternatives.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. In vitro exposure to the next-generation plasticizer diisononyl cyclohexane-1,2-dicarboxylate (DINCH): cytotoxicity and genotoxicity assessment in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinmedjournals.org [clinmedjournals.org]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Exposure to di-2-ethylhexyl terephthalate in the U.S. general population from the 2015–2016 National Health and Nutrition Examination Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2-Cyclohexane dicarboxylic acid diisononyl ester - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. healthvermont.gov [healthvermont.gov]
- 9. Controversy over DINCH | Food Packaging Forum [foodpackagingforum.org]
Assessing the environmental impact of Dihexyl phthalate versus biodegradable alternatives
A Comparative Guide for Researchers and Drug Development Professionals
The pervasive use of plasticizers in a vast array of products, from medical devices to laboratory equipment, necessitates a thorough understanding of their environmental and toxicological profiles. Dihexyl phthalate, a member of the ortho-phthalate family, has long been a common choice for imparting flexibility to polymers. However, growing concerns over its potential environmental persistence and endocrine-disrupting properties have spurred the development and adoption of biodegradable alternatives. This guide provides an objective comparison of the environmental impact of this compound against prominent biodegradable substitutes, supported by quantitative data and detailed experimental methodologies.
Executive Summary
This guide presents a comparative analysis of the environmental and toxicological characteristics of this compound and several biodegradable alternatives: Dioctyl Terephthalate (DOTP), Acetyl tributyl citrate (ATBC), Poly(lactic acid) (PLA), and Poly(butylene succinate) (PBS). The data consistently demonstrates that while this compound exhibits significant aquatic toxicity and slower biodegradation, the alternatives generally present a more favorable environmental profile with lower toxicity and faster degradation rates.
Quantitative Data Comparison
The following tables summarize the key environmental and toxicological parameters for this compound and its biodegradable alternatives. Data for Di(2-ethylhexyl) phthalate (DEHP) is used as a close structural and toxicological proxy for this compound due to the extensive availability of research on DEHP.
| Substance | Organism | Endpoint | Value (mg/L) | Test Guideline |
| Di-n-hexyl Phthalate | Pimephales promelas (Fathead minnow) | 96h LC50 | No significant mortality at concentrations approximating water solubility | OECD 203 |
| Daphnia magna (Water flea) | 48h EC50 | >8.1[1] | OECD 202 | |
| Desmodesmus subspicatus (Green algae) | 72h EC50 | No data available | OECD 201 | |
| Di(2-ethylhexyl) phthalate (DEHP) (Proxy) | Oncorhynchus mykiss (Rainbow trout) | 96h LC50 | >100[2] | OECD 203 |
| Daphnia magna (Water flea) | 48h LC50 | 11[2] | OECD 202 | |
| Pseudokirchneriella subcapitata (Green algae) | 96h EC50 | 0.1 | - | |
| Dioctyl Terephthalate (DOTP) | Pimephales promelas (Fathead minnow) | 96h LC50 | >984[3] | OECD 203 |
| Daphnia magna (Water flea) | 48h EC50 | >0.16[4] | OECD 202 | |
| Pseudokirchneriella subcapitata (Green algae) | 72h ErC50 | =>0.86[4] | OECD 201 | |
| Acetyl tributyl citrate (ATBC) | Lepomis macrochirus (Bluegill sunfish) | 96h LC50 | 38 - 60[5] | OECD 203 |
| Daphnia magna (Water flea) | 48h EC50 | >1[6] | OECD 202 | |
| Desmodesmus subspicatus (Green algae) | 72h EC50 | 11.5[6] | OECD 201 | |
| Poly(lactic acid) (PLA) | Daphnia magna (Water flea) | 21d exposure | Increased mortality at 5 mg/L[7] | - |
| Chlorella pyrenoidosa (Green algae) | 96h exposure | Growth promotion at 100 mg/L[8] | - | |
| Poly(butylene succinate) (PBS) | Various marine organisms | - | Minimal deterioration compared to other polymers | - |
Table 1: Aquatic Toxicity Data
| Substance | Test Method | Result | Timeframe |
| Di(2-ethylhexyl) phthalate (DEHP) (Proxy) | Soil Microcosm | 86% degradation in artificially contaminated soil[9] | 6 days |
| Freshwater Hydrosoil | 50% degradation[10] | 14 days | |
| Dioctyl Terephthalate (DOTP) | Aerobic Biodegradation | Structurally similar to DEHP, which undergoes aerobic biodegradation | - |
| Acetyl tributyl citrate (ATBC) | OECD 301D | Not readily biodegradable (16% degradation)[6] | 28 days |
| OECD 302C | Inherently biodegradable (82% degradation)[6] | 28 days | |
| Poly(lactic acid) (PLA) | Industrial Composting | Significant breakdown[11] | 90-120 days |
| Simulated Landfill | ~90% weight loss | 90 days | |
| Poly(butylene succinate) (PBS) | Compost | 71.9% (powder), 60.7% (film), 14.1% (granule) biodegradation[12] | 90 days |
| Marine Environment | Accelerated degradation with certain composites[13] | 70 days |
Table 2: Biodegradability Data
Experimental Protocols
OECD 203: Fish Acute Toxicity Test
This guideline is designed to assess the acute lethal toxicity of a substance to fish.[14][15][16]
Methodology:
-
Test Organisms: A recommended fish species (e.g., Zebrafish, Rainbow trout, Fathead minnow) is selected.[17] Fish are acclimated to the test conditions for a specified period.[18]
-
Test Conditions: The test is conducted in tanks with controlled temperature, lighting (12-16 hour photoperiod), and water quality (e.g., pH, dissolved oxygen).[14][18]
-
Procedure: Fish are exposed to a range of concentrations of the test substance for 96 hours.[14][17] A control group is maintained in water without the test substance.
-
Observations: Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.[14][17]
-
Data Analysis: The concentration that is lethal to 50% of the test organisms (LC50) is calculated using statistical methods.[14]
OECD 301: Ready Biodegradability
This set of guidelines evaluates the potential for a chemical to be rapidly and completely biodegraded by microorganisms in an aerobic aqueous environment.[4][19][20]
Methodology:
-
Inoculum: A source of mixed microorganisms, typically from activated sludge from a sewage treatment plant, is used.[19]
-
Test Medium: A mineral medium containing the test substance at a known concentration is prepared and inoculated with the microorganisms.[19]
-
Test Conditions: The test is run in the dark or diffuse light at a constant temperature (around 20-25°C) for 28 days.[19]
-
Measurement of Biodegradation: Biodegradation is measured by monitoring parameters such as the consumption of dissolved organic carbon (DOC), oxygen demand, or the production of carbon dioxide.[4] The specific method (e.g., 301B - CO2 Evolution Test, 301D - Closed Bottle Test) determines the parameter measured.[21]
-
Data Analysis: The percentage of biodegradation is calculated over the 28-day period. A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation (e.g., >60% of theoretical CO2 production) within a 10-day window.[4][19]
Signaling Pathway and Experimental Workflow Visualization
Phthalate-Induced Endocrine Disruption via PPAR Signaling
Phthalates, including this compound, are known to exert their endocrine-disrupting effects primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). The monoester metabolites of phthalates are the active ligands for these nuclear receptors.[7][22][23] Activation of PPARs can interfere with normal reproductive development and function.[10][11][24][25][26]
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. fs.usda.gov [fs.usda.gov]
- 4. oecd.org [oecd.org]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
- 6. redox.com [redox.com]
- 7. Chronic toxicity of biodegradable microplastic (Polylactic acid) to Daphnia magna: A comparison with polyethylene terephthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. irjet.net [irjet.net]
- 9. Distinct exposure impact of non-degradable and biodegradable microplastics on freshwater microalgae (Chlorella pyrenoidosa): Implications for polylactic acid as a sustainable plastic alternative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peroxisome proliferator-activated receptor gamma signaling in human sperm physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Roles of PPARs in the Fetal Origins of Metabolic Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetyl tributyl citrate CAS:77-90-7 EC:201-067-0 [cpachem.com]
- 13. researchgate.net [researchgate.net]
- 14. oecd.org [oecd.org]
- 15. eurofins.com.au [eurofins.com.au]
- 16. oecd.org [oecd.org]
- 17. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 18. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]
- 19. contractlaboratory.com [contractlaboratory.com]
- 20. oecd.org [oecd.org]
- 21. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 22. Multi-level toxicity assessment of polylactic acid (PLA) microplastics on the cladoceran Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Mediating Roles of PPARs in the Effects of Environmental Chemicals on Sex Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PPAR Gamma: Coordinating Metabolic and Immune Contributions to Female Fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Peroxisome Proliferator-Activated Receptors in Female Reproduction and Fertility - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Dihexyl Phthalate
This document provides immediate, procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Dihexyl Phthalate. The following protocols are designed to minimize exposure risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. While specific exposure limits for this compound have not been established by OSHA or NIOSH, the following recommendations are based on guidelines for structurally similar phthalates and general laboratory safety best practices.
Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Rationale |
| Hand Protection | Nitrile or Neoprene gloves.[1] | Provides good chemical resistance against various phthalates. Always inspect gloves for integrity before use.[1] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[1] | Protects eyes from potential splashes of the liquid. |
| Respiratory Protection | NIOSH-approved respirator.[1][2] | Recommended when there is a potential for generating aerosols or when working in poorly ventilated areas. Use a respirator with an appropriate organic vapor cartridge. |
| Body Protection | Laboratory coat or long-sleeved clothing.[1][2] | Prevents contamination of personal clothing. |
Occupational Exposure Limits for Related Phthalates
While specific occupational exposure limits for this compound are not established, the limits for a related compound, Di(2-ethylhexyl) phthalate (DEHP), are provided below for reference. These should be used as a conservative guideline to minimize exposure.
| Agency | Exposure Limit (8-hour Time-Weighted Average) | Short-Term Exposure Limit (STEL) |
| OSHA (PEL) | 5 mg/m³[3][4] | 10 mg/m³ (15-minute)[3] |
| NIOSH (REL) | 5 mg/m³ (10-hour workshift)[4][5] | 10 mg/m³ (15-minute)[4][5] |
| ACGIH (TLV) | 5 mg/m³[4] | Not Established |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling Procedure:
-
Preparation:
-
Handling:
-
Storage:
-
Store in a well-ventilated place.[2]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Spill and Disposal Plan
Immediate and proper response to spills and adherence to disposal protocols are critical for safety and environmental protection.
Spill Cleanup Protocol:
-
Evacuate and Isolate: In case of a spill, evacuate non-essential personnel from the immediate area and isolate the spill.[7][8]
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: Use an inert absorbent material to contain and soak up the spill.[9]
-
Collect and Dispose: Collect the absorbed material and any contaminated soil into a suitable, closed container for disposal.[9]
-
Decontaminate: Clean the spill area with 60-70% ethanol followed by washing with a soap and water solution.[7]
-
Report: Report the spill to the appropriate environmental health and safety personnel at your institution.
Waste Disposal Plan:
-
Classification: this compound waste is considered hazardous.[2]
-
Collection: Collect all waste, including contaminated PPE and cleaning materials, in a designated and properly labeled hazardous waste container.[2]
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, state, and federal regulations.[2][6] Do not empty into drains.[2] Contaminated packaging should be disposed of in the same manner as the product.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. nj.gov [nj.gov]
- 5. Table 7-1, Regulations and Guidelines Applicable to DEHP - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. DI-N-HEXYL PHTHALATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. This compound | C20H30O4 | CID 6786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
